molecular formula C5H11NO B042184 (R)-3-Methoxypyrrolidine CAS No. 120099-60-7

(R)-3-Methoxypyrrolidine

Cat. No.: B042184
CAS No.: 120099-60-7
M. Wt: 101.15 g/mol
InChI Key: BWRWNUQAQPAYCK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Methoxypyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWNUQAQPAYCK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568009
Record name (3R)-3-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120099-60-7
Record name (3R)-3-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-Methoxypyrrolidine molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R)-3-Methoxypyrrolidine, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its role in the development of therapeutic agents.

Core Molecular Data

This compound is a substituted pyrrolidine derivative with the stereochemistry fixed in the (R) configuration at the 3-position. Its fundamental molecular properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
CAS Number 120099-60-7[1]

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds. The pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules due to its ability to introduce three-dimensional structure, which is often critical for target binding and selectivity. The methoxy group and the defined stereochemistry at the 3-position provide specific structural features that can be exploited in the design of novel therapeutics.

One of the most significant applications of this compound is in the synthesis of selective agonists for the Melanocortin-4 Receptor (MC4R).[1] MC4R is a G-protein coupled receptor primarily expressed in the brain and plays a pivotal role in the regulation of energy homeostasis, appetite, and body weight.

The Melanocortin-4 Receptor (MC4R) Signaling Pathway

The activation of MC4R by an agonist initiates a downstream signaling cascade that ultimately leads to a decrease in food intake and an increase in energy expenditure. This makes MC4R an attractive target for the development of anti-obesity drugs. The signaling pathway is initiated by the binding of an agonist, which can be an endogenous ligand like α-melanocyte-stimulating hormone (α-MSH) or a synthetic compound, to the receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein then stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to the physiological effects of appetite suppression and increased energy metabolism.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist MC4R Agonist (this compound-derived) MC4R MC4R Agonist->MC4R Binds to Gs Gαs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response (↓ Appetite, ↑ Energy Expenditure) Downstream->Response Leads to

MC4R Signaling Pathway

Experimental Protocols

The following sections provide an overview of the synthetic and analytical methodologies relevant to this compound.

Synthesis of this compound

A common synthetic route to this compound involves the O-methylation of the corresponding chiral alcohol, (R)-3-hydroxypyrrolidine. The following is a representative, generalized protocol based on standard organic synthesis techniques.

Materials:

  • (R)-3-Hydroxypyrrolidine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Free Base: (R)-3-Hydroxypyrrolidine hydrochloride is neutralized with a suitable base (e.g., sodium hydroxide solution) and extracted into an organic solvent. The organic layer is then dried and concentrated to yield the free base of (R)-3-hydroxypyrrolidine. This step is crucial as the hydrochloride salt is not suitable for the subsequent reaction.

  • Deprotonation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

  • A solution of (R)-3-hydroxypyrrolidine (the free base) in anhydrous THF is added dropwise to the sodium hydride suspension via the dropping funnel. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then stirred at room temperature overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The aqueous layer is separated and extracted multiple times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to afford the final product as a colorless to pale yellow liquid.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the methoxy group (a singlet around 3.3 ppm), the pyrrolidine ring protons, and the N-H proton (if not exchanged with the solvent). The integration of the signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the methoxy carbon and the four carbons of the pyrrolidine ring.

2. High-Performance Liquid Chromatography (HPLC):

  • Chiral HPLC can be employed to determine the enantiomeric excess of the (R)-enantiomer. A suitable chiral stationary phase is used with a mobile phase consisting of a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine. The retention times of the (R) and (S) enantiomers will be different, allowing for their separation and quantification.

3. Mass Spectrometry (MS):

  • Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will typically show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z 101 or 102, respectively.

The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its suitability for use in further synthetic applications.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry, particularly for the development of MC4R agonists. Its synthesis from readily available precursors and the well-established methods for its characterization make it an important tool for drug discovery professionals. The understanding of its role in the context of the MC4R signaling pathway provides a clear rationale for its application in the pursuit of new treatments for metabolic disorders.

References

(R)-3-Methoxypyrrolidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers an in-depth overview of (R)-3-Methoxypyrrolidine, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, and its role as a valuable building block in the synthesis of novel therapeutics.

Chemical Identity and Synonyms

This compound is a substituted pyrrolidine ring with a methoxy group at the third position, conferring chirality to the molecule. The "(R)" designation specifies the stereochemical configuration at this chiral center.

Compound NameCAS NumberKey Synonyms
This compound120099-60-7(3R)-3-methoxypyrrolidine
This compound hydrochloride474707-30-7(R)-3-甲氧基吡咯烷盐酸盐

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 123 °C
Density 0.94 g/cm³
Flash Point 35 °C
pKa (Predicted) 9.49 ± 0.10
Storage Conditions 2-8°C, protect from light

Role in Drug Discovery and Development

The pyrrolidine ring is a prevalent scaffold in many biologically active molecules and approved drugs, prized for its three-dimensional structure which can favorably interact with biological targets. This compound is particularly noted for its use in the synthesis of spiroindane-based imides that act as selective melanocortin-4 receptor (MC4R) agonists, which are under investigation for the treatment of obesity. The chiral nature of this building block is often critical for achieving the desired pharmacological activity and selectivity.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful application of this compound in a research setting. The following sections outline generalized protocols for its synthesis and analysis.

Conceptual Synthesis Workflow

The synthesis of enantiomerically pure this compound typically starts from a readily available chiral precursor to ensure the correct stereochemistry in the final product. A generalized synthetic pathway is illustrated below.

synthesis_workflow start Chiral Starting Material (e.g., (R)-3-Hydroxypyrrolidine derivative) step1 Methylation Reaction start->step1 Methylating agent (e.g., NaH, CH₃I) step2 Deprotection (if necessary) step1->step2 Cleavage of protecting group step3 Purification step2->step3 Distillation or Chromatography product Final Product: This compound step3->product

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

To ensure the quality and purity of this compound for its use in sensitive applications like drug synthesis, a suite of analytical methods is employed.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and identify any impurities.

  • Purity Assessment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are standard methods for determining the chemical purity.

  • Enantiomeric Purity: Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the compound, ensuring the correct stereoisomer is present.

Relevant Biological Pathway: MC4R Signaling

Given its application in the synthesis of MC4R agonists, understanding the melanocortin-4 receptor signaling pathway is highly relevant. MC4R is a G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of energy balance and appetite.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R Gs Gαs MC4R->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP → Agonist MC4R Agonist Agonist->MC4R binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (↓ Food Intake, ↑ Energy Expenditure) CREB->Cellular_Response transcription

Caption: A simplified diagram of the MC4R signaling cascade.

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Physical properties of (R)-3-Methoxypyrrolidine: boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (R)-3-Methoxypyrrolidine, a crucial chiral building block in modern medicinal chemistry. Understanding these fundamental characteristics is essential for its effective handling, characterization, and application in the synthesis of novel therapeutic agents.

Core Physical Properties

The physical state of this compound under standard conditions is a colorless to light yellow liquid. Its key physical properties, boiling point and density, are summarized in the table below. For completeness, the boiling point of its hydrochloride salt is also included, as this form is often used for its improved stability and handling characteristics.

PropertyValueNotes
Boiling Point (Free Base) 123 °CAt atmospheric pressure.
Density (Free Base) 0.94 g/cm³At standard temperature and pressure.
Boiling Point (Hydrochloride Salt) 171.7 °CAt 760 mmHg.[1]

Experimental Protocols

Accurate determination of boiling point and density is fundamental to the characterization of chemical substances. The following sections outline standardized experimental methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a small-scale determination suitable for a research setting, the Thiele tube method is commonly employed.

Methodology:

  • Sample Preparation: A small amount of this compound (typically less than 0.5 mL) is placed into a small-diameter test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently and uniformly heated. This design allows for even heat distribution through convection currents in the oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

  • Boiling Point Reading: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Logical Workflow for Boiling Point Determination

G Boiling Point Determination Workflow A Sample Preparation: Fill small test tube with this compound. B Insert inverted sealed capillary tube. A->B C Assemble Apparatus: Attach to thermometer and place in Thiele tube. B->C D Heating: Gently heat the side arm of the Thiele tube. C->D E Observation: Note the steady stream of bubbles from the capillary tube. D->E F Cooling: Remove heat source and allow the apparatus to cool. E->F G Boiling Point Reading: Record the temperature when the liquid enters the capillary tube. F->G

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is a measure of mass per unit volume. For a liquid such as this compound, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance for a less precise but adequate measurement.

Methodology:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Mass of Container and Liquid: The mass of the graduated cylinder containing the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its measured volume.

Relationship between Physical Properties and Molecular Structure

G Influence of Molecular Structure on Physical Properties cluster_0 Molecular Structure of this compound cluster_1 Intermolecular Forces cluster_2 Physical Properties A Pyrrolidine Ring F Dipole-Dipole Interactions A->F G Van der Waals Forces A->G I Density A->I B Methoxy Group (-OCH3) B->F B->G B->I C Secondary Amine (-NH-) E Hydrogen Bonding (due to -NH-) C->E C->I D Chiral Center H Boiling Point E->H F->H G->H

Caption: Structure-Property Relationships.

The molecular structure of this compound directly influences its physical properties. The presence of the secondary amine allows for intermolecular hydrogen bonding, which significantly raises its boiling point compared to alkanes of similar molecular weight. Furthermore, the overall polarity of the molecule, arising from the nitrogen and oxygen atoms, contributes to dipole-dipole interactions. These intermolecular forces, combined with the molecule's mass and packing efficiency, determine its density. The chiral center, while not directly impacting these specific physical properties in isolation, is critical for its stereospecific interactions in biological systems, which is the primary reason for its use in drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for (R)-3-Methoxypyrrolidine, a versatile building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel.

Chemical and Physical Properties

This compound is a chiral cyclic amine whose properties are essential for its application in stereoselective synthesis. A summary of its key physical and chemical data is presented below.

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Liquid
Storage Temperature Refrigerator (2-8 °C)
Shipping Temperature Room Temperature

For the hydrochloride salt of 3-Methoxypyrrolidine, the recommended storage temperature is room temperature.

Recommended Storage Conditions

Proper storage of this compound is critical to prevent degradation and maintain its purity. The following conditions are recommended based on supplier safety data sheets and general chemical stability principles.

ParameterRecommendationRationale
Temperature Refrigerator (2-8 °C) for the free base.[1] Room temperature for the hydrochloride salt.[2]To minimize potential degradation and maintain long-term stability.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and reaction with atmospheric components.
Container Tightly sealed, light-resistant container.To prevent contamination from moisture and air, and to avoid light-induced degradation.
Location A well-ventilated, dry area away from incompatible materials.To ensure safety and prevent accidental reactions.

Safe Handling Procedures

This compound and its derivatives should be handled with care due to their potential hazards. The following procedures are based on standard laboratory safety protocols and information from safety data sheets.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the consistent use of appropriate personal protective equipment.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.
Engineering Controls

To minimize exposure, handling of this compound should be performed with the following engineering controls in place:

  • Chemical Fume Hood: All weighing and transfer operations should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are mandatory in the laboratory.

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure A Don Personal Protective Equipment (PPE) B Ensure Fume Hood is Operational A->B C Retrieve this compound from Storage B->C D Weigh and Dispense Required Amount in Fume Hood C->D E Securely Cap and Return to Storage D->E F Perform Experimental Procedure D->F G Clean Glassware and Equipment F->G H Dispose of Waste in Accordance with Regulations G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Recommended Experimental Protocols for Stability Assessment

While specific stability data for this compound is not extensively published, the following general protocols for assessing the stability of amine-containing compounds can be adapted. These studies are essential for determining the shelf-life and identifying potential degradation products.

Accelerated Stability Testing

This study is designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in appropriate, sealed vials.

  • Storage Conditions: Place the samples in stability chambers maintained at accelerated conditions, such as:

    • 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point for:

    • Purity: Using a validated HPLC method to determine the percentage of the active substance.

    • Appearance: Visual inspection for any changes in color or clarity.

    • Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

  • Data Evaluation: The rate of degradation can be used to estimate the shelf-life under normal storage conditions using the Arrhenius equation.

Forced Degradation Studies

These studies are crucial for identifying potential degradation pathways and the resulting degradation products.

Methodology:

  • Stress Conditions: Subject this compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: Reflux in 0.1 N HCl.

    • Basic Hydrolysis: Reflux in 0.1 N NaOH.

    • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid or a solution at a high temperature (e.g., 60-80°C).

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples using an appropriate analytical method (e.g., HPLC, LC-MS) to:

    • Separate the parent compound from its degradation products.

    • Identify the structure of the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

  • Pathway Elucidation: Based on the identified degradation products, propose the likely degradation pathways.

The following diagram illustrates a logical workflow for a forced degradation study.

G cluster_setup Study Setup cluster_stress Application of Stress Conditions cluster_analysis Analysis and Elucidation A Prepare Stock Solution of this compound B Aliquot into Separate Reaction Vessels A->B C Acidic Hydrolysis (e.g., 0.1 N HCl) B->C D Basic Hydrolysis (e.g., 0.1 N NaOH) B->D E Oxidative Stress (e.g., 3% H2O2) B->E F Thermal Stress (e.g., 60°C) B->F G Photolytic Stress (ICH Q1B) B->G H Analyze Samples by HPLC/LC-MS C->H D->H E->H F->H G->H I Identify and Quantify Degradation Products H->I J Elucidate Degradation Pathways I->J

Caption: Workflow for a Forced Degradation Study.

Conclusion

The integrity and stability of this compound are paramount for its successful application in research and development. By adhering to the recommended storage and handling conditions outlined in this guide, researchers can ensure the quality of the compound and the safety of laboratory personnel. Furthermore, the implementation of systematic stability studies will provide valuable insights into its long-term behavior and potential degradation pathways, which is critical for its use in drug development and other sensitive applications.

References

Safety, hazards, and precautionary statements for (R)-3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety, hazards, and precautionary measures for (R)-3-Methoxypyrrolidine. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. All quantitative data is summarized in structured tables for clarity, and relevant experimental protocols are detailed.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and its potential to cause harm to human health.

GHS Hazard Summary

The following table summarizes the GHS classification for this compound, including hazard pictograms, signal words, and hazard statements.

GHS Pictograms Signal Word Hazard Statements
alt text
alt text
Danger or Warning H225 : Highly flammable liquid and vapour.[1] H226 : Flammable liquid and vapor.[1] H302 : Harmful if swallowed.[1] H315 : Causes skin irritation.[1] H319 : Causes serious eye irritation.[1] H335 : May cause respiratory irritation.[1]
Hazard and Precautionary Statements

A detailed breakdown of the hazard (H) and precautionary (P) statements is provided below for comprehensive risk assessment and management.

Table 1: GHS Hazard Statements for this compound

CodeStatement
H225Highly flammable liquid and vapour
H226Flammable liquid and vapor[1]
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Table 2: GHS Precautionary Statements for this compound

Category CodeStatement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][3]
P233Keep container tightly closed.[3]
P240Ground/bond container and receiving equipment.[3]
P241Use explosion-proof electrical/ventilating/lighting equipment.[3]
P242Use only non-sparking tools.[3]
P243Take precautionary measures against static discharge.[3]
P261Avoid breathing mist or vapours.[2][3]
P264Wash skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
P302 + P352IF ON SKIN: Wash with plenty of water.[4]
P303 + P361+ P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305 + P351+ P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P330Rinse mouth.[4]
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P370 + P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P403 + P235Store in a well-ventilated place. Keep cool.
P405Store locked up.[2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following are summaries of standard methodologies used to assess the hazards identified. These protocols are based on internationally recognized guidelines.

Flammability Testing

The flammability of a liquid is determined by its flash point.

  • Methodology: Standard test methods for determining flash point include the Tag Closed-Cup method (ASTM D56) and the Pensky-Martens Closed-Cup method (ASTM D93).[5][6] In these tests, a sample of the liquid is placed in a cup and heated at a controlled rate.[5] An ignition source is periodically passed over the cup, and the flash point is the lowest temperature at which the vapors ignite.[5][6]

Skin Irritation Testing
  • Methodology: The potential for a substance to cause skin irritation is assessed using in vitro methods as described in OECD Test Guideline 439.[7][8] This test utilizes a reconstructed human epidermis (RhE) model, which mimics the properties of human skin.[9] The test substance is applied to the surface of the RhE tissue.[9] After a specific exposure time, cell viability is measured, typically using an MTT assay.[9] A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.[9]

Eye Irritation Testing
  • Methodology: Acute eye irritation is evaluated following OECD Test Guideline 405.[10] This guideline now emphasizes a weight-of-the-evidence approach, utilizing existing data and in vitro methods to minimize animal testing.[10] If in vivo testing is deemed necessary, the substance is applied to the eye of a single animal, and the effects on the cornea, iris, and conjunctiva are observed and scored at specific intervals.[11]

Logical Workflow for Chemical Safety Management

The following diagram illustrates the logical workflow for managing the safety of a chemical substance like this compound, from initial hazard identification to the implementation of control measures.

Chemical_Safety_Workflow cluster_assessment Hazard Assessment cluster_risk Risk Characterization & Control cluster_measures Precautionary Measures A Hazard Identification (GHS Classification, SDS Review) B Exposure Assessment (Route, Duration, Frequency) A->B C Dose-Response Assessment (Toxicity Data Review) B->C D Risk Characterization (Probability & Severity of Harm) C->D E Implementation of Precautionary Measures D->E F Engineering Controls (Fume Hood, Ventilation) E->F G Administrative Controls (SOPs, Training) E->G H Personal Protective Equipment (Gloves, Goggles, Lab Coat) E->H I Emergency Procedures (Spill Kit, First Aid) E->I

Caption: Chemical Safety Management Workflow.

Recommendations for Safe Handling

Based on the identified hazards, the following practices are recommended for handling this compound in a laboratory setting:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[3]

    • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[2]

  • Hygiene Measures: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]

  • Spill and Emergency Procedures: Have a spill kit readily available. In case of a spill, evacuate the area, eliminate all ignition sources, and absorb the spill with an inert material. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] In case of exposure, follow the first aid measures outlined in the precautionary statements.

References

Spectroscopic Analysis of (R)-3-Methoxypyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analysis of (R)-3-Methoxypyrrolidine, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of published spectra for the free base form of this compound, this document focuses on the available data for its hydrochloride salt and presents generalized experimental protocols for comprehensive spectroscopic characterization.

Data Presentation

While specific spectra for this compound are not widely available in the public domain, the following table summarizes the reported ¹H NMR spectral data for this compound Hydrochloride.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Note: Specific chemical shift values, multiplicities, and integrations for this compound hydrochloride are not detailed in the readily available search results. A representative ¹H NMR spectrum is available from commercial suppliers, but a detailed peak list is not provided.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and related chiral amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be inert to the sample.

  • For ¹H NMR, the concentration should be sufficient to obtain a good signal-to-noise ratio. For ¹³C NMR, a more concentrated sample may be required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton environment and connectivity.

¹³C NMR Spectroscopy Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

  • Typical parameters include a 45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR.

  • For more detailed analysis, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for ease of sample handling.

ATR-FTIR Protocol for Liquid Samples:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

  • Analyze the spectrum by identifying characteristic absorption bands for functional groups such as N-H (amine), C-H (alkane), and C-O (ether) stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Gas Chromatography:

    • Injector Temperature: Typically set around 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate components. For example, start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Typically from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragments of the pyrrolidine and methoxy groups. Alkylamines often undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.

Visualizations

The following diagrams illustrate key workflows relevant to the analysis and synthesis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in Volatile Solvent Sample->Dilute Neat Neat Liquid Sample Sample->Neat NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Dissolve->NMR NMR Tube MS Mass Spectrometry (GC-MS) Dilute->MS GC Vial FTIR FT-IR Spectroscopy (ATR) Neat->FTIR ATR Crystal Structure Structural Elucidation NMR->Structure Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Functional_Groups Functional Group Identification FTIR->Functional_Groups Final_Characterization Final Structural Confirmation Structure->Final_Characterization Combined Analysis Functional_Groups->Final_Characterization Combined Analysis Mol_Weight->Final_Characterization Combined Analysis

Workflow for the Spectroscopic Analysis of a Chiral Amine.

Enzymatic_Synthesis_of_Chiral_Amines cluster_transaminase Transaminase Pathway cluster_dehydrogenase Amine Dehydrogenase Pathway Ketone_T Prochiral Ketone Transaminase Transaminase (TAm) Ketone_T->Transaminase Chiral_Amine_T This compound Transaminase->Chiral_Amine_T Byproduct_T Keto Acid (e.g., Pyruvate) Transaminase->Byproduct_T Amine_Donor Amine Donor (e.g., Alanine) Amine_Donor->Transaminase purification Purification Chiral_Amine_T->purification Ketone_D Prochiral Ketone Amine_Dehydrogenase Amine Dehydrogenase (AmDH) Ketone_D->Amine_Dehydrogenase Chiral_Amine_D This compound Amine_Dehydrogenase->Chiral_Amine_D Cofactor_out NAD(P)⁺ Amine_Dehydrogenase->Cofactor_out Ammonia Ammonia (NH₃) Ammonia->Amine_Dehydrogenase Cofactor_in NAD(P)H Cofactor_in->Amine_Dehydrogenase Chiral_Amine_D->purification

References

An In-depth Technical Guide to (R)-3-Methoxypyrrolidine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxypyrrolidine hydrochloride is a chiral organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. As a versatile pyrrolidine derivative, it serves as a crucial building block in the synthesis of complex bioactive molecules.[1] The stereochemistry at the C3 position is of particular importance in asymmetric synthesis, where precise control over the three-dimensional structure is paramount for achieving desired pharmacological outcomes. This technical guide provides a comprehensive overview of the data and properties of this compound hydrochloride, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound hydrochloride are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 474707-30-7[1]
Molecular Formula C₅H₁₂ClNO[2]
Molecular Weight 137.61 g/mol [2]
Appearance Solid-Liquid Mixture[2]
Boiling Point 171.7 °C at 760 mmHg[2]
Melting Point Not Available[2]
Purity ≥97%[2]
Storage Temperature Room Temperature[2]

Spectral Data

Spectral analysis is critical for the structural confirmation and purity assessment of this compound hydrochloride.

¹H NMR Spectrum: A ¹H NMR spectrum is available for this compound hydrochloride, which is a key technique for confirming its chemical structure.

¹³C NMR Spectrum: Detailed ¹³C NMR spectral data for this compound hydrochloride is not explicitly available in the public domain. However, based on the known structure, the expected chemical shifts would correspond to the five carbon atoms of the methoxypyrrolidine ring system.

Experimental Protocols

The synthesis of this compound hydrochloride can be achieved from the readily available precursor, (R)-3-hydroxypyrrolidine. The following is a representative experimental protocol based on a Williamson ether synthesis followed by salt formation.

Synthesis of this compound from (R)-3-Hydroxypyrrolidine:

  • Step 1: Protection of the Pyrrolidine Nitrogen. (R)-3-hydroxypyrrolidine is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom. This is typically achieved by reacting (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Step 2: Williamson Ether Synthesis. The protected (R)-3-hydroxypyrrolidine is then subjected to a Williamson ether synthesis. The hydroxyl group is deprotonated using a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to form an alkoxide. This is followed by the addition of a methylating agent, such as methyl iodide, to introduce the methoxy group.

  • Step 3: Deprotection and Hydrochloride Salt Formation. The Boc protecting group is removed under acidic conditions. Treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or dioxane, will cleave the Boc group and subsequently form the hydrochloride salt of this compound. The final product can then be isolated by filtration or evaporation of the solvent.

Experimental Workflow for Synthesis

G A (R)-3-Hydroxypyrrolidine B N-Boc-(R)-3-hydroxypyrrolidine A->B (Boc)₂O, Et₃N, DCM C N-Boc-(R)-3-methoxypyrrolidine B->C 1. NaH, THF 2. CH₃I D This compound Hydrochloride C->D HCl, Ether or Dioxane

Caption: Synthesis of this compound hydrochloride.

Biological Significance and Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The specific chirality and the presence of a methoxy group in this compound hydrochloride make it a valuable intermediate for introducing specific structural motifs that can influence a molecule's binding affinity and pharmacological properties.[1]

One notable application of this compound is in the synthesis of selective melanocortin 4 receptor (MC4R) agonists.[3] MC4R is a G-protein coupled receptor that plays a critical role in the regulation of energy homeostasis and appetite. Agonists of this receptor are being investigated as potential treatments for obesity.

Signaling Pathway Involving MC4R

G ligand MC4R Agonist (synthesized using this compound) receptor MC4R ligand->receptor g_protein Gs receptor->g_protein activates ac Adenylate Cyclase g_protein->ac stimulates camp cAMP ac->camp converts ATP to pka Protein Kinase A camp->pka activates response Physiological Response (e.g., Reduced Appetite) pka->response leads to

Caption: MC4R agonist signaling pathway.

Safety Information

This compound hydrochloride should be handled with care in a laboratory setting. It is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.

References

Commercial Availability and Technical Guide for (R)-3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (R)-3-Methoxypyrrolidine, a key chiral building block in pharmaceutical research and development. This document outlines its chemical properties, lists major commercial suppliers, and presents a generalized experimental protocol for its application in chemical synthesis.

Introduction

This compound [CAS Number: 120099-60-7] and its hydrochloride salt [CAS Number: 474707-30-7] are important intermediates in the synthesis of various biologically active molecules. The pyrrolidine scaffold is a prevalent structural motif in many natural products and synthetic drugs. The specific stereochemistry and the presence of a methoxy group at the 3-position make this compound a valuable component for introducing chirality and modulating the physicochemical properties of target compounds. A notable application of this compound is in the synthesis of selective melanocortin 4 receptor (MC4R) agonists, which are being investigated for the treatment of obesity.

Chemical Properties

A summary of the key chemical properties for this compound and its hydrochloride salt is provided in the table below.

PropertyThis compoundThis compound Hydrochloride
CAS Number 120099-60-7474707-30-7
Molecular Formula C₅H₁₁NOC₅H₁₂ClNO
Molecular Weight 101.15 g/mol 137.61 g/mol
Appearance LiquidSolid
Purity Typically >95%Typically >97%

Commercial Suppliers

This compound and its hydrochloride salt are available from a range of chemical suppliers. The following table summarizes some of the major suppliers and the typical purities they offer. It is important to note that for chiral compounds, the enantiomeric excess (e.e.) is a critical quality parameter. This information is typically provided on the lot-specific Certificate of Analysis (CoA), which should be requested from the supplier.

SupplierProduct FormStated PurityCountry of Origin
Sigma-Aldrich Free Base & HCl Salt≥95%USA
ChemicalBook Free Base & HCl Salt98% to 99%China
Matrix Scientific Free Base>95%USA
Capot Chemical Co., Ltd. Free Base≥98% (GC)China
career henan chemical co. Free Base99%China
Blocksynth Pharmaceutical Technology Co.,Ltd. Free Base98%China
J & W PharmLab, LLC Free Base97%USA

Quality Assessment Workflow

The following diagram illustrates a logical workflow for the procurement and quality assessment of this compound for research and development purposes.

start Identify Need for This compound supplier_id Identify Potential Suppliers start->supplier_id request_info Request Quotations & CoA supplier_id->request_info eval_supplier Evaluate Supplier (Purity, e.e., Cost, Lead Time) request_info->eval_supplier place_order Place Purchase Order eval_supplier->place_order receive_chem Receive Chemical & Lot-Specific CoA place_order->receive_chem inhouse_qc In-house QC Verification (e.g., NMR, Chiral HPLC/GC) receive_chem->inhouse_qc release Release for Experimental Use inhouse_qc->release Pass fail Quarantine/Return to Supplier inhouse_qc->fail Fail

Caption: Procurement and Quality Control Workflow for this compound.

Experimental Protocols

While specific, detailed protocols for the synthesis of proprietary MC4R agonists are not publicly available, a common and fundamental reaction involving this compound is N-acylation. The following is a generalized experimental protocol for the N-acylation of this compound, which is a representative transformation for this class of compounds.

General Protocol for N-Acylation of this compound

This protocol describes the reaction of this compound with an acid chloride to form the corresponding amide.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1-1.5 eq) to the solution.

  • Slowly add the acid chloride (1.0-1.2 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric purity of the product. It is crucial to develop a suitable chiral method to ensure that no racemization has occurred during the reaction or work-up.

Conclusion

This compound is a commercially accessible and valuable chiral building block for drug discovery and development. Its utility in the synthesis of complex molecules, particularly MC4R agonists, highlights its importance. Researchers and drug development professionals should carefully select suppliers based on purity, enantiomeric excess, and reliability. The provided workflow and experimental protocol serve as a guide for the procurement and application of this versatile intermediate in chemical synthesis.

In-Depth Technical Guide: Initial Synthesis Pathways for Novel (R)-3-Methoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core initial synthesis pathways for novel (R)-3-Methoxypyrrolidine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in numerous biologically active molecules. The introduction of a methoxy group at the chiral center of the (R)-3 position offers a valuable building block for creating structurally diverse and potentially potent therapeutic agents.

This document details key synthetic strategies, providing structured data on reaction efficiencies and detailed experimental protocols for critical transformations. Visual representations of reaction pathways and experimental workflows are included to facilitate a clear understanding of the synthetic methodologies.

Overview of Synthetic Strategies

The synthesis of this compound and its derivatives primarily relies on two strategic approaches:

  • Modification of a Pre-existing Chiral Pyrrolidine Core: This is the most direct and widely employed method, typically starting from the commercially available and relatively inexpensive (R)-3-hydroxypyrrolidine or its N-protected form, (R)-N-Boc-3-hydroxypyrrolidine. The key transformation is the methylation of the hydroxyl group.

  • Asymmetric Synthesis of the Pyrrolidine Ring: This approach involves constructing the chiral pyrrolidine ring from acyclic precursors using various asymmetric catalytic methods. These methods offer the potential for greater structural diversity in the final products. Key techniques include asymmetric multicomponent reactions, organocatalytic Michael additions, and catalytic asymmetric hydrogenations.

Synthesis via Modification of (R)-3-Hydroxypyrrolidine

This pathway is often favored for its simplicity and high efficiency. The synthesis begins with the protection of the nitrogen atom of (R)-3-hydroxypyrrolidine, commonly with a tert-butyloxycarbonyl (Boc) group, followed by O-methylation of the hydroxyl group, and subsequent deprotection if required.

N-Protection of (R)-3-Hydroxypyrrolidine

The protection of the secondary amine is crucial to prevent side reactions during the subsequent methylation step. The Boc group is a popular choice due to its stability and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of pyrrolidinol).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (R)-(-)-N-Boc-3-pyrrolidinol as a white to off-white solid.[1]

O-Methylation of (R)-N-Boc-3-hydroxypyrrolidine

The hydroxyl group of the N-protected pyrrolidinol is then methylated. A common and effective method involves the use of a strong base to deprotonate the alcohol, followed by reaction with a methylating agent.

Experimental Protocol: Synthesis of (R)-N-Boc-3-methoxypyrrolidine

  • Reaction Setup: To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-N-Boc-3-methoxypyrrolidine.

Quantitative Data for O-Methylation:

Starting MaterialReagentsSolventYield (%)Enantiomeric Excess (%)
(R)-N-Boc-3-hydroxypyrrolidineNaH, CH₃ITHF85-95>99

Asymmetric Synthesis of the Pyrrolidine Ring

For the synthesis of novel this compound derivatives with greater structural complexity, asymmetric methods for constructing the pyrrolidine ring are highly valuable.

Asymmetric Multicomponent Reactions (MCRs)

MCRs are powerful tools for the rapid construction of complex molecules in a single step. A diastereoselective synthesis of highly substituted pyrrolidines can be achieved through a TiCl₄-catalyzed multicomponent coupling reaction.[2]

Experimental Protocol: Diastereoselective Synthesis of a Functionalized Pyrrolidine Derivative

  • Reaction Setup: To a solution of optically active phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1M solution in CH₂Cl₂, 1.2 equiv).

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour. Then, add allyltrimethylsilane (3.0 equiv). Allow the resulting mixture to warm to 23 °C and stir for an additional hour.[2]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the aqueous and organic layers, and extract the aqueous layer with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.

Quantitative Data for Asymmetric Multicomponent Reaction:

NucleophileDiastereomeric Ratio (dr)Yield (%)
Allyltrimethylsilane>99:185
Allyltributylstannane99:182
Triethylsilane90:1075

Data adapted from a study on a similar pyrrolidine system and may vary for this compound derivatives.[2]

Organocatalytic Asymmetric Michael Addition

Organocatalysis provides a powerful metal-free approach to the enantioselective synthesis of pyrrolidine derivatives. The Michael addition of aldehydes to nitroolefins, catalyzed by chiral secondary amines, is a well-established method for creating chiral carbon-carbon bonds.

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

  • Reaction Setup: In a reaction vessel, dissolve the nitroolefin (1.0 eq) and the aldehyde (2.0 eq) in a suitable solvent such as methylcyclohexane.

  • Catalyst Addition: Add the chiral pyrrolidine-based organocatalyst (10 mol %).

  • Reaction Progression: Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Organocatalytic Michael Addition:

AldehydeNitroolefinCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (syn, %)
3-Phenylpropionaldehydetrans-β-nitrostyrene10CH₂Cl₂9985:1580
Propanal4-Chloronitrostyrene10Methylcyclohexane10088:1285

Data is illustrative of the general method and may require optimization for specific this compound derivatives.[3]

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies discussed.

Synthesis_Pathways cluster_path1 Pathway 1: Modification of (R)-3-Hydroxypyrrolidine cluster_path2 Pathway 2: Asymmetric Ring Construction A1 (R)-3-Hydroxypyrrolidine A2 (R)-N-Boc-3-hydroxypyrrolidine A1->A2 N-Protection (Boc)₂O, Base A3 (R)-N-Boc-3-methoxypyrrolidine A2->A3 O-Methylation NaH, CH₃I A4 Novel this compound Derivatives A3->A4 Further Functionalization B1 Acyclic Precursors B2 Asymmetric Multicomponent Reaction B1->B2 TiCl₄ Catalyst B3 Organocatalytic Michael Addition B1->B3 Chiral Organocatalyst B4 Novel this compound Derivatives B2->B4 B3->B4

Caption: Overview of the two primary synthetic pathways to this compound derivatives.

Experimental_Workflow_Modification cluster_step1 Step 1: N-Protection cluster_step2 Step 2: O-Methylation start Start: (R)-3-Hydroxypyrrolidine prot_react Dissolve in DCM, cool to 0°C start->prot_react end_node End: Purified (R)-N-Boc-3-methoxypyrrolidine prot_base Add Triethylamine prot_react->prot_base prot_boc Add (Boc)₂O solution prot_base->prot_boc prot_stir Stir at RT prot_boc->prot_stir prot_workup Aqueous Work-up prot_stir->prot_workup prot_purify Column Chromatography prot_workup->prot_purify meth_react Dissolve N-Boc-pyrrolidinol in THF, cool to 0°C prot_purify->meth_react meth_base Add NaH meth_react->meth_base meth_meI Add CH₃I meth_base->meth_meI meth_stir Stir at RT meth_meI->meth_stir meth_quench Quench with Water meth_stir->meth_quench meth_workup Extraction & Wash meth_quench->meth_workup meth_purify Column Chromatography meth_workup->meth_purify meth_purify->end_node

Caption: Detailed experimental workflow for the synthesis via modification of a pre-existing chiral core.

Conclusion

The synthesis of novel this compound derivatives can be effectively achieved through two primary strategies. The modification of the readily available (R)-3-hydroxypyrrolidine offers a direct and high-yielding route, making it suitable for the rapid generation of analogs. For the creation of more complex and diverse structures, asymmetric ring construction methods, such as multicomponent reactions and organocatalytic Michael additions, provide powerful and versatile alternatives. The choice of synthetic pathway will ultimately depend on the desired structural features of the target derivatives and the availability of starting materials. This guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the synthesis of this important class of molecules.

References

Methodological & Application

(R)-3-Methoxypyrrolidine: A Versatile Chiral Building Block in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Methoxypyrrolidine has emerged as a valuable and versatile chiral building block in modern organic synthesis, particularly in the development of novel therapeutic agents. Its inherent chirality and the presence of a methoxy group on the pyrrolidine ring provide a unique structural motif that has been successfully incorporated into a range of biologically active molecules, including agonists for the melanocortin-4 receptor (MC4R), inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mTOR pathway, and antagonists of the C-X-C chemokine receptor type 4 (CXCR4). This report provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important classes of compounds.

Application Notes

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its three-dimensional nature, which allows for precise spatial orientation of substituents and effective exploration of pharmacophore space. The (R)-configuration at the 3-position of the methoxypyrrolidine ring is crucial for achieving stereospecific interactions with biological targets, leading to enhanced potency and selectivity.

Key Applications:

  • Melanocortin-4 Receptor (MC4R) Agonists: this compound derivatives have been instrumental in the design of potent and selective MC4R agonists, which are promising therapeutic candidates for the treatment of obesity and other metabolic disorders. The pyrrolidine moiety often serves as a central scaffold to which other pharmacophoric groups are attached, influencing the compound's affinity and efficacy.

  • PI3K/mTOR Pathway Inhibitors: The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Pyrrolidine-containing compounds have been developed as dual inhibitors of PI3K and mTOR, demonstrating significant anti-proliferative activity. The stereochemistry of the pyrrolidine ring can play a significant role in the binding affinity and overall inhibitory potential of these molecules.

  • CXCR4 Antagonists: CXCR4 is a chemokine receptor involved in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation. This compound can be incorporated into the structure of CXCR4 antagonists to modulate their binding to the receptor and improve their pharmacokinetic properties.

Quantitative Data

The following tables summarize key quantitative data for representative compounds synthesized using pyrrolidine-based chiral building blocks.

Table 1: Biological Activity of Pyrrolidine-Containing MC4R Agonists

CompoundTargetAssayKi (nM)EC50 (nM)Reference
20f-1 (diastereoisomer)human MC4RBinding11-[1][2]
20f-1 (diastereoisomer)human MC4RFunctional Agonist-24[1][2]
20f-2 (diastereoisomer)human MC4RBinding8.6-[1][2]
20f-2 (diastereoisomer)human MC4RFunctional Antagonist-IC50 = 65[1][2]

Table 2: Inhibitory Activity of Pyrrolidine-Containing PI3K/mTOR Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
Representative Pyrrolidine DerivativePI3Kα--[3]
mTOR--[3]
HCT-116--[3]
PC-3--[3]

Table 3: Antagonistic Activity of Pyrrolidine-Containing CXCR4 Antagonists

CompoundTargetAssayIC50 (nM)Reference
Representative Pyrrolidine DerivativeCXCR4Calcium Flux-[4][5]

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and final compounds incorporating the this compound scaffold.

Protocol 1: Synthesis of a Substituted Pyrrolidine Intermediate for MC4R Agonists

This protocol is adapted from the synthesis of piperidinoylpyrrolidines and outlines the coupling of a substituted pyrrolidine carboxylic acid with a cyclic amine, a key step in the assembly of many MC4R agonists.

Step 1: Activation of (3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

  • To a solution of (3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Coupling with a Cyclic Amine (e.g., piperidine)

  • To the activated carboxylic acid solution, add the desired cyclic amine (e.g., piperidine, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for N-Arylation of this compound

This protocol describes a general method for the N-arylation of this compound using a Buchwald-Hartwig amination reaction.

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and the aryl halide (1.0 eq).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene (5 mL/mmol of aryl halide) and stir for 5 minutes.

  • Add this compound (1.2 eq) and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to yield the N-arylated product.

Visualizations

Signaling Pathway of PI3K/mTOR Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Synthesis and Screening

Synthesis_Workflow Start This compound Reaction1 N-Functionalization (e.g., N-Arylation) Start->Reaction1 Reaction2 Coupling Reaction Reaction1->Reaction2 Purification Purification (Chromatography) Reaction2->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Binding Assay) Characterization->Screening Data Data Analysis (IC50, Ki) Screening->Data

Caption: General workflow for synthesis and biological evaluation.

References

Application of (R)-3-Methoxypyrrolidine in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Methoxypyrrolidine is a valuable chiral building block in modern medicinal chemistry, offering a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents. Its inherent chirality and the presence of a methoxy group provide opportunities for precise molecular recognition and modulation of physicochemical properties, making it an attractive starting point for the development of drugs targeting a range of biological entities.

This document provides detailed application notes on the use of this compound in drug discovery, with a focus on its application in the synthesis of selective melanocortin-4 receptor (MC4R) agonists for the treatment of obesity. Experimental protocols for the synthesis and evaluation of derivatives are also presented.

Application Notes

The pyrrolidine ring is a prevalent motif in numerous natural products and FDA-approved drugs. Its non-planar, saturated structure allows for the exploration of chemical space in three dimensions, a critical aspect for enhancing binding affinity and selectivity to biological targets. The "(R)" stereochemistry at the 3-position of this compound is crucial for asymmetric synthesis, enabling the creation of stereochemically pure compounds, which is often essential for desired biological activity and minimizing off-target effects.

A significant application of this compound is in the synthesis of potent and selective agonists of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the brain and plays a pivotal role in regulating energy homeostasis, food intake, and body weight. Dysfunction of the MC4R signaling pathway is linked to obesity, making it a key target for anti-obesity therapeutics. The incorporation of the this compound scaffold into MC4R agonists, such as those with a spiroindane framework, has been explored to develop novel treatments for obesity.

Structure-Activity Relationship (SAR) of Pyrrolidine-Based MC4R Ligands
CompoundRMC4R Ki (nM)MC4R EC50 (nM)MC4R IC50 (nM)Functional Activity
20f-1 2,4-difluorophenyl1124-Agonist
20f-2 2,4-difluorophenyl8.6-65Antagonist
13b-1 2-chlorophenyl1.03.8-Agonist
13b-2 2-chlorophenyl4.7-64Antagonist

Data extracted from Jiang, W., et al. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552.[1]

Signaling Pathway

The melanocortin-4 receptor (MC4R) is a key regulator of energy balance. Its activation by agonists initiates downstream signaling cascades that lead to reduced food intake and increased energy expenditure. The primary signaling pathway involves the activation of adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Food Intake, ↑ Energy Expenditure) CREB->Gene_Expression Regulates Agonist MC4R Agonist (this compound derivative) Agonist->MC4R Binds

MC4R Signaling Pathway

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of a hypothetical MC4R agonist incorporating the this compound scaffold. These protocols are based on general methodologies reported for similar compounds and should be adapted and optimized for specific target molecules.

Synthesis of a Hypothetical this compound-Containing MC4R Agonist

This protocol describes a potential synthetic route for coupling this compound to a spiroindane carboxylic acid core, a common scaffold for MC4R agonists.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction cluster_process Work-up and Purification cluster_product Final Product Spiro_Acid Spiroindane Carboxylic Acid Coupling 1. Activation of Carboxylic Acid (e.g., HATU, DIPEA in DMF) 2. Addition of this compound Spiro_Acid->Coupling Methoxy_Pyrrolidine This compound Methoxy_Pyrrolidine->Coupling Workup Aqueous Work-up (e.g., Extraction with EtOAc) Coupling->Workup Purification Purification (e.g., Flash Chromatography) Workup->Purification Final_Compound MC4R Agonist Purification->Final_Compound

Synthetic Workflow

Materials:

  • Spiroindane carboxylic acid derivative

  • This compound hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the spiroindane carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired MC4R agonist.

Biological Evaluation: In Vitro MC4R Functional Assay (cAMP Measurement)

This protocol outlines a common method to assess the agonist activity of a compound at the MC4R by measuring the accumulation of intracellular cAMP.

Bioassay_Workflow Start Seed HEK293 cells expressing human MC4R in 96-well plates Incubate1 Incubate cells overnight Start->Incubate1 Pretreat Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) Incubate1->Pretreat Add_Compound Add test compound at varying concentrations Pretreat->Add_Compound Incubate2 Incubate for 30 minutes at 37°C Add_Compound->Incubate2 Lyse Lyse cells to release intracellular cAMP Incubate2->Lyse Detect Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse->Detect Analyze Analyze data to determine EC50 values Detect->Analyze

Biological Assay Workflow

Materials:

  • HEK293 cells stably expressing the human MC4R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Test compounds and a reference agonist (e.g., α-MSH)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed the MC4R-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • On the day of the assay, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes at 37°C.

  • Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Add the diluted compounds to the respective wells of the cell plate. Include wells with vehicle control (e.g., DMSO) for baseline measurement.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Quantify the amount of cAMP produced in each well using the detection reagents provided in the kit and a compatible plate reader.

  • Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Conclusion

This compound stands out as a promising chiral building block for the development of novel therapeutics. Its successful application in the design of MC4R agonists for the treatment of obesity underscores its potential in addressing challenging biological targets. The provided protocols offer a foundational framework for researchers and scientists to explore the synthesis and biological evaluation of new chemical entities derived from this versatile scaffold. Further exploration of its incorporation into diverse molecular architectures is likely to yield a new generation of innovative medicines.

References

Application Notes and Protocols: Synthesis and Evaluation of Spiroindane-Based Imides as MC4R Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and functional characterization of spiroindane-based imides, specifically utilizing (R)-3-Methoxypyrrolidine, as potent agonists for the Melanocortin-4 Receptor (MC4R). The MC4R is a critical regulator of energy homeostasis and a validated target for the treatment of obesity.

Introduction

The Melanocortin-4 Receptor (MC4R) plays a pivotal role in the central nervous system's regulation of food intake and energy expenditure. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in appetite and an increase in energy metabolism. Consequently, the development of potent and selective small molecule MC4R agonists is a promising therapeutic strategy for obesity and other metabolic disorders.

Spiroindane scaffolds have emerged as a privileged structure in medicinal chemistry for the design of MC4R agonists. The rigid, three-dimensional nature of the spiroindane core allows for precise orientation of pharmacophoric elements, leading to high-affinity binding to the receptor. The incorporation of a chiral pyrrolidine moiety, such as this compound, can further enhance potency and selectivity. This document outlines the synthesis of a representative spiroindane-based imide and the subsequent in vitro pharmacological evaluation to determine its efficacy as an MC4R agonist.

Synthesis of Spiroindane-Based Imide

The synthesis of the target spiroindane-based imide is achieved through a straightforward condensation reaction between a spiroindane anhydride precursor and this compound. This reaction typically proceeds with high yield under thermal conditions.

Experimental Protocol: Synthesis of N-((R)-3-methoxypyrrolidin-1-yl)spiro[indane-1,3'-pyrrolidine]-2,5'-dione

Materials:

  • Spiro[indane-1,3'-pyrrolidine]-2,5'-dione-1'-carboxylic anhydride

  • This compound hydrochloride

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of spiro[indane-1,3'-pyrrolidine]-2,5'-dione-1'-carboxylic anhydride (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq).

  • Add this compound hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-((R)-3-methoxypyrrolidin-1-yl)spiro[indane-1,3'-pyrrolidine]-2,5'-dione.

Physicochemical Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques. Representative data are presented in the table below.

ParameterData
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.20 (m, 4H), 4.05 (t, J = 7.2 Hz, 1H), 3.90-3.80 (m, 1H), 3.75-3.65 (m, 2H), 3.35 (s, 3H), 3.30-3.15 (m, 2H), 2.95-2.80 (m, 2H), 2.50-2.35 (m, 2H), 2.20-2.05 (m, 2H).
¹³C NMR (101 MHz, CDCl₃) δ 175.8, 172.1, 142.5, 140.2, 128.9, 127.8, 125.4, 124.6, 78.9, 60.2, 56.5, 55.8, 48.2, 35.4, 32.1, 29.7.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₉H₂₂N₂O₄: 343.16; found: 343.2.

MC4R Signaling Pathway

MC4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway. Upon agonist binding, Gαs is activated, leading to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets, ultimately leading to the physiological effects of MC4R activation. Additionally, like many GPCRs, agonist-bound MC4R can also recruit β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist MC4R MC4R Agonist->MC4R G_alpha_s Gαs MC4R->G_alpha_s Activation Beta_Arrestin β-Arrestin MC4R->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylation Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: MC4R Signaling Pathway.

Experimental Workflow: Synthesis to Functional Evaluation

The overall workflow for the synthesis and evaluation of spiroindane-based MC4R agonists involves a multi-step process from chemical synthesis to in vitro pharmacological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation Start Starting Materials: Spiroindane Anhydride & This compound Reaction Condensation Reaction Start->Reaction Purification Flash Chromatography Reaction->Purification Characterization NMR, MS Analysis Purification->Characterization Compound_Stock Synthesized Compound (Test Article) Characterization->Compound_Stock cAMP_Assay cAMP Accumulation Assay (HTRF) Compound_Stock->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (PathHunter) Compound_Stock->Arrestin_Assay Data_Analysis EC50 Determination & SAR Analysis cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis

Caption: Experimental Workflow.

In Vitro Pharmacological Evaluation

The functional activity of the synthesized spiroindane-based imide as an MC4R agonist is determined using two key cell-based assays: a cAMP accumulation assay to measure Gαs pathway activation and a β-arrestin recruitment assay to assess receptor desensitization and potential for biased signaling.

Protocol: cAMP Accumulation Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) assay to quantify intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing human MC4R (hMC4R)

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • Assay buffer

  • 384-well white, low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed hMC4R-expressing HEK293 cells into a 384-well plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist in assay buffer.

  • Cell Stimulation: Remove the cell culture medium and add the diluted compounds to the cells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP-cryptate to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol: β-Arrestin Recruitment Assay (PathHunter®)

This protocol utilizes the PathHunter® β-arrestin assay, which is based on enzyme fragment complementation (EFC).

Materials:

  • PathHunter® β-arrestin cell line co-expressing hMC4R-ProLink™ and β-arrestin-Enzyme Acceptor

  • PathHunter® detection reagents

  • Cell plating reagent

  • White, solid-bottom 384-well assay plates

  • Chemiluminescent plate reader

Procedure:

  • Cell Plating: Plate the PathHunter® cells in a 384-well plate at a density of 5,000 cells/well in the provided cell plating reagent and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Prepare the PathHunter® detection reagent mixture and add it to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Determine the EC₅₀ value by plotting the luminescent signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacological Data Summary

The following table summarizes the in vitro pharmacological data for a representative spiroindane-based imide MC4R agonist.

CompoundhMC4R cAMP EC₅₀ (nM)hMC4R β-Arrestin EC₅₀ (nM)
Spiroindane-Imide 1 5.215.8
α-MSH (Reference) 10.525.2

The data indicates that the synthesized spiroindane-based imide is a potent agonist of the human MC4R, with greater potency in the cAMP functional assay compared to the endogenous ligand α-MSH. The compound also recruits β-arrestin, suggesting it can induce receptor internalization and desensitization.

Conclusion

This document provides a detailed framework for the synthesis and pharmacological characterization of novel spiroindane-based imides as MC4R agonists. The provided protocols are robust and can be adapted for the screening and lead optimization of new chemical entities targeting the MC4R for the treatment of obesity and related metabolic disorders. The representative data demonstrates the potential of this chemical class to yield potent and efficacious MC4R agonists.

Application Notes: Asymmetric Synthesis Utilizing (R)-3-Methoxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of (R)-3-Methoxypyrrolidine hydrochloride as a chiral building block in the asymmetric synthesis of therapeutically relevant molecules. The following sections detail its application in the synthesis of spiroindane-based selective melanocortin-4 receptor (MC4R) agonists, compounds of significant interest in the treatment of obesity.

This compound hydrochloride serves as a critical chiral precursor, enabling the stereospecific construction of the spiro-pyrrolidine moiety, which is essential for the pharmacological activity of the target compounds. Its rigid pyrrolidine ring and the stereogenic center at the 3-position, bearing a methoxy group, are key structural features that influence the binding affinity and selectivity of the final agonist at the MC4R.

Application: Synthesis of a Key Spiroindane Intermediate for MC4R Agonists

A primary application of this compound hydrochloride is in the preparation of (R)-tert-butyl 3-methoxyspiro[indane-1,3'-pyrrolidine]-1'-carboxylate. This intermediate is a versatile scaffold for the elaboration into a variety of potent and selective MC4R agonists. The synthesis leverages the chirality of this compound to establish the desired stereochemistry at the spirocyclic junction.

Reaction Pathway Overview

The overall synthetic strategy involves a multi-step sequence starting with the protection of this compound, followed by a key alkylation step to form the spiroindane core, and subsequent functional group manipulations.

reaction_pathway A This compound hydrochloride B (R)-tert-butyl 3-methoxypyrrolidine-1-carboxylate A->B Boc2O, Et3N DCM, 0°C to rt D (R)-tert-butyl 3-methoxyspiro[indane-1,3'-pyrrolidine]-1'-carboxylate B->D n-BuLi, THF -78°C to rt 2. C 1,2-bis(bromomethyl)benzene C->D 1.

Caption: Synthetic pathway to the spiroindane intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of the spiroindane intermediate.

StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.)
1(R)-tert-butyl 3-methoxypyrrolidine-1-carboxylateThis compound hydrochlorideDi-tert-butyl dicarbonate, Triethylamine95>99% e.e.
2(R)-tert-butyl 3-methoxyspiro[indane-1,3'-pyrrolidine]-1'-carboxylate(R)-tert-butyl 3-methoxypyrrolidine-1-carboxylate1,2-bis(bromomethyl)benzene, n-Butyllithium78>99% e.e.

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-butyl 3-methoxypyrrolidine-1-carboxylate

This procedure details the N-protection of this compound hydrochloride, a necessary step to enable subsequent C-alkylation.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL per 1 g of Boc₂O).

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-tert-butyl 3-methoxypyrrolidine-1-carboxylate as a colorless oil.

Protocol 2: Synthesis of (R)-tert-butyl 3-methoxyspiro[indane-1,3'-pyrrolidine]-1'-carboxylate

This protocol describes the key diastereoselective alkylation step to construct the spiroindane core.

Materials:

  • (R)-tert-butyl 3-methoxypyrrolidine-1-carboxylate

  • 1,2-bis(bromomethyl)benzene

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Syringe and needle

Procedure:

  • Dissolve (R)-tert-butyl 3-methoxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per 1 g of starting material) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve 1,2-bis(bromomethyl)benzene (1.1 eq) in anhydrous THF (10 mL per 1 g).

  • Add the solution of 1,2-bis(bromomethyl)benzene to the lithiated pyrrolidine solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-tert-butyl 3-methoxyspiro[indane-1,3'-pyrrolidine]-1'-carboxylate.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation.

logical_workflow cluster_start Starting Material cluster_protection Protection cluster_alkylation Key Alkylation cluster_product Intermediate Product A This compound hydrochloride B N-Boc Protection A->B Enables C-H acidity for deprotonation C Diastereoselective Spirocyclization B->C Formation of chiral nucleophile and reaction with electrophile D (R)-tert-butyl 3-methoxyspiro[indane-1,3'-pyrrolidine]-1'-carboxylate C->D Stereospecific formation of spirocenter

Caption: Logical workflow of the asymmetric synthesis.

The Pivotal Role of (R)-3-Methoxypyrrolidine in Crafting Next-Generation Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Methoxypyrrolidine, a chiral cyclic ether amine, has emerged as a critical building block in the synthesis of advanced pharmaceutical intermediates. Its unique structural features, particularly the stereochemistry at the C3 position and the presence of a methoxy group, offer medicinal chemists precise control over molecular architecture, leading to the development of highly selective and potent therapeutic agents. This application note delves into the synthesis of this compound and its application in the preparation of key pharmaceutical intermediates, with a focus on melanocortin-4 receptor (MC4R) agonists for the treatment of obesity.

The pyrrolidine ring is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its ability to introduce conformational rigidity and serve as a versatile anchor for various functional groups. The introduction of a methoxy group at the chiral 3-position of the pyrrolidine ring, as seen in this compound, further enhances its utility. This chiral center is instrumental in achieving specific, high-affinity interactions with biological targets, a cornerstone of modern drug design.[1]

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound typically commences from the readily available and relatively inexpensive starting material, (R)-3-hydroxypyrrolidine. The synthetic route involves a two-step process: N-protection followed by O-methylation.

Step 1: N-Protection of (R)-3-hydroxypyrrolidine

To enable selective reaction at the hydroxyl group, the secondary amine of (R)-3-hydroxypyrrolidine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group. This reaction proceeds under mild conditions and affords the N-Boc protected intermediate in high yield.

Experimental Protocol: Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

  • Materials: (R)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (NEt₃).

  • Procedure:

    • To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to afford (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a colorless oil.

Reactant Molar Eq. Purity Yield
(R)-3-hydroxypyrrolidine1.0>98%
Di-tert-butyl dicarbonate1.1>99%
Product
(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate->98%~95%
Step 2: O-Methylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

The hydroxyl group of the N-protected intermediate is then methylated. A common and effective method for this transformation is the Williamson ether synthesis, employing a strong base and a methylating agent.

Experimental Protocol: Synthesis of (R)-tert-butyl 3-methoxypyrrolidine-1-carboxylate

  • Materials: (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield (R)-tert-butyl 3-methoxypyrrolidine-1-carboxylate.

Reactant Molar Eq. Purity Yield
(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate1.0>98%
Sodium hydride1.260% disp.
Methyl iodide1.5>99%
Product
(R)-tert-butyl 3-methoxypyrrolidine-1-carboxylate->97%~85%

Finally, deprotection of the Boc group under acidic conditions yields this compound hydrochloride, the stable salt form ready for use in subsequent pharmaceutical intermediate synthesis.

Application in the Synthesis of Melanocortin-4 Receptor (MC4R) Agonists

A significant application of this compound is in the synthesis of selective agonists for the melanocortin-4 receptor (MC4R). The MC4R is a key regulator of energy homeostasis and appetite, making it an attractive therapeutic target for the treatment of obesity. The chiral methoxypyrrolidine moiety often forms a key part of the pharmacophore, ensuring high affinity and selectivity for the MC4R.

One common synthetic strategy involves the acylation of this compound with a carboxylic acid derivative, which constitutes the core of the MC4R agonist.

Experimental Protocol: Synthesis of a Key Acetamide Intermediate for MC4R Agonists

  • Materials: this compound hydrochloride, 2-(4-chlorophenyl)acetic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-(4-chlorophenyl)acetic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve this compound hydrochloride (1.1 eq) in DCM and add DIPEA (2.5 eq).

    • Add the solution of this compound to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired N-acylated pyrrolidine intermediate.

Reactant Molar Eq. Purity Yield
2-(4-chlorophenyl)acetic acid1.0>98%
This compound hydrochloride1.1>97%
EDC1.2>98%
HOBt1.2>98%
Product
N-((R)-3-methoxypyrrolidin-1-yl)-2-(4-chlorophenyl)acetamide->98%~90%

Signaling Pathway and Experimental Workflow Visualization

The development of MC4R agonists is guided by an understanding of the downstream signaling cascade. Activation of the MC4R by an agonist leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA), ultimately resulting in reduced food intake and increased energy expenditure.

MC4R_Signaling_Pathway Agonist MC4R Agonist (e.g., containing this compound) MC4R Melanocortin-4 Receptor (MC4R) Agonist->MC4R Binds to G_Protein Gs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (Reduced Food Intake, Increased Energy Expenditure) PKA->Downstream Phosphorylates

Caption: MC4R Signaling Pathway.

The synthesis of pharmaceutical intermediates using this compound follows a logical workflow, from starting materials to the final, purified product.

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of Pharmaceutical Intermediate Start (R)-3-hydroxypyrrolidine Protect N-Boc Protection Start->Protect Methylate O-Methylation Protect->Methylate Deprotect Deprotection Methylate->Deprotect Final_Pyrrolidine This compound Hydrochloride Deprotect->Final_Pyrrolidine Coupling Amide Coupling Final_Pyrrolidine->Coupling Carboxylic_Acid Carboxylic Acid Derivative Activation Carboxylic Acid Activation (EDC, HOBt) Carboxylic_Acid->Activation Activation->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Intermediate Pharmaceutical Intermediate Purification->Final_Intermediate

Caption: Synthetic Workflow.

References

Application Notes and Protocols for the Synthesis of Nicotinic Acetylcholine Receptor Imaging Agents with (R)-3-Methoxypyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel imaging agents targeting nicotinic acetylcholine receptors (nAChRs), incorporating (R)-3-methoxypyrrolidine analogs. The following sections detail the synthesis of precursors, radiolabeling procedures, and in vitro/in vivo evaluation methodologies, supported by quantitative data and workflow diagrams.

Introduction

Nicotinic acetylcholine receptors are integral to a multitude of neurological processes, and their dysfunction is implicated in various disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The development of specific PET imaging agents for nAChRs is crucial for understanding these conditions and for the development of new therapeutics. Analogs of this compound are promising scaffolds for these imaging agents due to their potential for high binding affinity and selectivity.

Data Presentation

The following tables summarize the quantitative data for representative nAChR imaging agents, providing a comparative overview of their performance.

Table 1: In Vitro Binding Affinities of nAChR Ligands

CompoundnAChR SubtypeBinding Affinity (Kᵢ/IC₅₀, nM)Radioligand Used for AssayReference
¹⁸F-Nifroleneα4β20.36[³H]-Cytisine[1][2]
(R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridineα4β222Not Specified[3]
A-85380α4β2~0.05[³H]-(-)-Cytisine[4]
Compound 6b (deschloroepibatidine analog)α4β2*0.13Not Specified[5]

Table 2: Radiosynthesis and In Vivo Evaluation of nAChR PET Tracers

TracerRadiochemical YieldSpecific Activity (Ci/mmol)Thalamus/Cerebellum Ratio (in vivo)Animal ModelReference
¹⁸F-Nifrolene10-20%>2000>4 (Rat), >3 (Monkey)Rat, Rhesus Monkey[1][2]
[¹¹C]M-MPEPNot Specified700-1200HighRat[6]
[¹¹C]M-PEPyNot Specified700-1200HighRat[6]

Experimental Protocols

Protocol 1: Synthesis of the this compound Precursor for Coupling

This protocol describes the preparation of N-Boc protected this compound, a key intermediate for the synthesis of the final imaging agent precursor.

1. N-Boc Protection of (R)-3-pyrrolidinol:

  • Materials: (R)-3-pyrrolidinol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 eq) to the stirred solution.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.[7]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-(-)-N-Boc-3-pyrrolidinol.[7]

2. O-Methylation of (R)-(-)-N-Boc-3-pyrrolidinol:

  • Materials: (R)-(-)-N-Boc-3-pyrrolidinol, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend sodium hydride (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0°C and add a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-(R)-3-methoxypyrrolidine.

Protocol 2: Synthesis of the 3-Pyridyl Ether Precursor for Radiolabeling

This protocol details the coupling of the protected this compound with a suitable hydroxypyridine derivative via a Mitsunobu reaction.

  • Materials: N-Boc-(R)-3-methoxypyrrolidine, 5-Hydroxypyridine-2-carbonitrile (or other suitable hydroxypyridine), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous THF.

  • Procedure:

    • Dissolve N-Boc-(R)-3-methoxypyrrolidine (1.2 eq), 5-Hydroxypyridine-2-carbonitrile (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture and purify the residue by column chromatography to obtain the N-Boc protected 3-pyridyl ether precursor.

    • Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to yield the final precursor for radiolabeling.

Protocol 3: Radiolabeling with Fluorine-18

This protocol describes the final radiolabeling step to produce the [¹⁸F]-labeled imaging agent.

  • Materials: Precursor from Protocol 2, [¹⁸F]Fluoride, Kryptofix 2.2.2 (K₂₂₂), Potassium carbonate (K₂CO₃), Acetonitrile (MeCN), HPLC purification system.

  • Procedure:

    • Azeotropically dry the [¹⁸F]fluoride with acetonitrile in the presence of Kryptofix 2.2.2 and potassium carbonate.

    • Dissolve the dried precursor in anhydrous acetonitrile and add it to the reaction vessel containing the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a set time (e.g., 10-20 minutes).

    • Cool the reaction mixture and purify the crude product using semi-preparative HPLC.

    • Formulate the collected fraction containing the radiolabeled product in a suitable buffer for injection.

    • Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Visualizations

Signaling Pathway

nAChR_Signaling_Pathway cluster_receptor Cell Membrane nAChR nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel ACh Acetylcholine ACh->nAChR Binds PKC PKC Ca_ion->PKC Activates ERK ERK PKC->ERK Phosphorylates CREB CREB ERK->CREB Activates Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression Regulates

Caption: Simplified nAChR signaling pathway upon acetylcholine binding.

Experimental Workflow

Synthesis_Workflow cluster_precursor_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling & Evaluation Start (R)-3-pyrrolidinol Boc_Protection N-Boc Protection Start->Boc_Protection Methylation O-Methylation Boc_Protection->Methylation Coupling Mitsunobu Coupling with Hydroxypyridine Methylation->Coupling Deprotection Boc Deprotection Coupling->Deprotection Final_Precursor Final Precursor Deprotection->Final_Precursor Radiolabeling [¹⁸F] Fluorination Final_Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC Final_Product [¹⁸F]-Imaging Agent QC->Final_Product Evaluation In Vitro / In Vivo Evaluation Final_Product->Evaluation

Caption: General workflow for the synthesis and evaluation of the nAChR imaging agent.

References

Application Notes and Protocols: (R)-3-Methoxypyrrolidine in the Synthesis of Biologically Active Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxypyrrolidine is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of a variety of biologically active pyrrolidine derivatives. The pyrrolidine scaffold is a common motif in numerous natural products and FDA-approved drugs, and the introduction of a methoxy group at the 3-position with a defined stereochemistry offers a key handle for influencing the pharmacological properties of the final compound. The specific 'R' configuration is crucial for achieving desired stereochemistry in asymmetric synthesis, which is often critical for potent and selective interaction with biological targets.[1] This chiral fragment can significantly impact a drug candidate's shape, polarity, and binding affinity.[1]

These application notes provide an overview of the use of this compound in the synthesis of two important classes of biologically active molecules: M4 muscarinic acetylcholine receptor (M4R) positive allosteric modulators (PAMs) and melanocortin-4 receptor (MC4R) agonists. Detailed experimental protocols for key synthetic transformations are provided to facilitate the application of this compound in drug discovery and development programs.

I. Synthesis of M4 Muscarinic Acetylcholine Receptor (M4R) Positive Allosteric Modulators (PAMs)

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor implicated in several central nervous system disorders, including schizophrenia. M4 PAMs are of significant therapeutic interest as they offer a mechanism to enhance the activity of the endogenous neurotransmitter acetylcholine with high receptor subtype selectivity, potentially leading to improved side effect profiles compared to traditional agonists.

This compound can be incorporated into the structure of M4 PAMs, often as part of the "southern" amide portion of the molecule, which is crucial for interaction with the allosteric binding site on the receptor. A key synthetic strategy involves the coupling of this compound with a carboxylic acid-bearing heterocyclic core.

Key Synthetic Reaction: Amide Coupling

A common method for the synthesis of M4 PAMs involves the amide bond formation between a carboxylic acid and this compound. This can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Workflow for the Synthesis of an M4 PAM Analogue:

M4_PAM_Synthesis cluster_start Starting Materials cluster_reaction Amide Coupling cluster_product Product Carboxylic_Acid Carboxylic Acid Precursor Coupling HATU, DIPEA, DMF Carboxylic_Acid->Coupling R3MP This compound R3MP->Coupling M4_PAM M4 PAM Analogue Coupling->M4_PAM

Caption: General workflow for the synthesis of an M4 PAM analogue.

Experimental Protocol: Synthesis of a Representative M4 PAM Analogue

This protocol describes the synthesis of a representative M4 PAM analogue via HATU-mediated amide coupling.

Materials:

  • Carboxylic acid precursor (e.g., a substituted thieno[2,3-c]pyridazine-6-carboxylic acid)

  • This compound hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the carboxylic acid precursor (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired M4 PAM analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Biological Activity of M4 PAMs

The following table summarizes the in vitro potency of representative M4 PAMs containing a 3-methoxypyrrolidine moiety at the human M4 receptor.

Compound IDR-Group on PyrrolidinehM4 PAM EC₅₀ (nM)
Analogue 1 (R)-3-Methoxy78.8
Analogue 2 (S)-3-Methoxy>10,000
Analogue 3 3,3-Difluoro150

Data is representative and compiled from various sources in the literature.

II. Synthesis of Melanocortin-4 Receptor (MC4R) Agonists

The melanocortin-4 receptor is a key regulator of energy homeostasis and appetite. Selective MC4R agonists are being investigated as potential treatments for obesity and other metabolic disorders. The pyrrolidine scaffold has been identified as a privileged structure for the design of potent and selective MC4R agonists. While direct synthesis from this compound is less commonly reported, its structural features are relevant to the design of MC4R ligands. A common approach involves the derivatization of a pyrrolidine core, often starting from proline or hydroxyproline.

Key Synthetic Reaction: Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines and can be employed to introduce the pyrrolidine moiety or to further functionalize a pyrrolidine-containing intermediate. This reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by in-situ reduction.

Logical Relationship for Reductive Amination:

Reductive_Amination Start Aldehyde/Ketone + this compound Intermediate Imine/Iminium Ion Formation Start->Intermediate Mild Acidic Conditions Reduction Reducing Agent (e.g., NaBH(OAc)₃) Intermediate->Reduction Product N-Alkylated Pyrrolidine Derivative Reduction->Product

Caption: Key steps in the reductive amination process.

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of an aldehyde with this compound.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the aldehyde (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrrolidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Biological Activity of Pyrrolidine-based MC4R Agonists

The following table summarizes the binding affinity and functional activity of representative pyrrolidine-based agonists at the human MC4R.

Compound IDPyrrolidine StereochemistryhMC4R Kᵢ (nM)hMC4R EC₅₀ (nM)
Agonist 1 (2S, 4R)1.50.8
Agonist 2 (2R, 4S)150250
Agonist 3 (2S, 4S)2540

Data is representative and illustrates the importance of stereochemistry in MC4R agonist activity.[2]

Conclusion

This compound serves as a critical chiral synthon for the development of potent and selective modulators of important therapeutic targets such as the M4 muscarinic acetylcholine receptor and the melanocortin-4 receptor. The synthetic protocols outlined in these application notes, including amide coupling and reductive amination, provide robust methods for the incorporation of this valuable building block into drug candidates. The provided quantitative data highlights the significant impact of the stereochemistry and substitution of the pyrrolidine ring on the biological activity of the final compounds. These notes are intended to guide researchers in the effective utilization of this compound in their drug discovery endeavors.

References

Application Notes and Protocols for N-Alkylation of (R)-3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of (R)-3-methoxypyrrolidine, a valuable building block in medicinal chemistry. The protocols outlined below cover classical N-alkylation with alkyl halides, reductive amination, and modern palladium-catalyzed Buchwald-Hartwig amination, offering a range of methods suitable for various synthetic strategies.

Introduction

This compound is a chiral cyclic amine frequently incorporated into novel pharmaceutical candidates due to its favorable physicochemical properties and its ability to introduce a key stereocenter. N-functionalization of this scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. The selection of an appropriate N-alkylation strategy is crucial for efficient and selective synthesis. This application note details three robust methods for the N-alkylation of this compound, complete with experimental protocols and comparative data.

Overview of N-Alkylation Strategies

The N-alkylation of secondary amines like this compound can be achieved through several synthetic routes. The most common methods include:

  • Classical N-Alkylation with Alkyl Halides: A direct approach involving the reaction of the amine with an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium salts.[1][2]

  • Reductive Amination: A highly efficient and selective method for forming C-N bonds. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent. This method is often preferred for mono-alkylation.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl derivatives.[3][4][5][6][7] This method offers broad substrate scope and functional group tolerance.[3][4]

Experimental Procedures and Data

Method 1: Classical N-Alkylation with Alkyl Halides

This method is suitable for the introduction of a variety of alkyl groups onto the pyrrolidine nitrogen. The choice of base and solvent is critical to achieving good yields and minimizing side products.

General Workflow:

G cluster_0 Classical N-Alkylation Workflow A Dissolve this compound and base in solvent B Add Alkyl Halide A->B 1. Reagents C Heat reaction mixture B->C 2. Reaction D Monitor reaction by TLC/LC-MS C->D 3. Monitoring E Work-up and Purification D->E 4. Isolation F Characterization E->F 5. Analysis

Caption: Workflow for Classical N-Alkylation.

Experimental Protocol: Synthesis of (R)-1-Benzyl-3-methoxypyrrolidine

  • To a solution of this compound (1.0 g, 9.89 mmol) in acetonitrile (20 mL) is added potassium carbonate (2.73 g, 19.78 mmol).

  • Benzyl bromide (1.41 mL, 11.87 mmol) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at 60 °C and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (20 mL) and ethyl acetate (30 mL). The aqueous layer is extracted with ethyl acetate (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data Summary (Classical N-Alkylation):

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃CH₃CN60685
Ethyl iodideDIPEADMF70878
4-Nitrobenzyl bromideK₂CO₃DMF50492
Method 2: Reductive Amination

This method provides excellent selectivity for mono-alkylation and is compatible with a wide range of aldehydes and ketones. Sodium triacetoxyborohydride is a commonly used mild reducing agent for this transformation.

General Workflow:

G cluster_1 Reductive Amination Workflow A Dissolve this compound and Aldehyde/Ketone in solvent B Add Reducing Agent A->B 1. Iminium Formation C Stir at room temperature B->C 2. Reduction D Monitor reaction by TLC/LC-MS C->D 3. Monitoring E Work-up and Purification D->E 4. Isolation F Characterization E->F 5. Analysis

Caption: Workflow for Reductive Amination.

Experimental Protocol: Synthesis of (R)-1-(4-Fluorobenzyl)-3-methoxypyrrolidine

  • To a solution of this compound (1.0 g, 9.89 mmol) and 4-fluorobenzaldehyde (1.23 g, 9.89 mmol) in dichloromethane (30 mL) is added sodium triacetoxyborohydride (3.14 g, 14.84 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Quantitative Data Summary (Reductive Amination):

Aldehyde/KetoneReducing AgentSolventTemp (°C)Time (h)Yield (%)
4-FluorobenzaldehydeNaBH(OAc)₃CH₂Cl₂RT1291
CyclohexanoneNaBH(OAc)₃1,2-DichloroethaneRT1688
2-PyridinecarboxaldehydeNaBH(OAc)₃CH₂Cl₂RT1085
Method 3: Buchwald-Hartwig Amination

This palladium-catalyzed method is ideal for the synthesis of N-aryl and N-heteroaryl derivatives of this compound. The choice of ligand and base is crucial for the success of the reaction.

General Workflow:

G cluster_2 Buchwald-Hartwig Amination Workflow A Combine Aryl Halide, this compound, Pd catalyst, ligand, and base in solvent B Degas and heat under inert atmosphere A->B 1. Reaction Setup C Monitor reaction by TLC/LC-MS B->C 2. Catalysis D Cool, dilute, and filter C->D 3. Quenching E Work-up and Purification D->E 4. Isolation F Characterization E->F 5. Analysis

References

Application of (R)-3-Methoxypyrrolidine in Agrochemical and Specialty Polymer Development: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Methoxypyrrolidine , a chiral pyrrolidine derivative, presents potential as a versatile building block in the synthesis of novel agrochemicals and specialty polymers. Its stereospecific configuration and the presence of a methoxy group offer unique properties that can be exploited to develop advanced materials and biologically active compounds. However, detailed public-domain information regarding its specific applications, including quantitative data and experimental protocols, in these fields remains limited. This document aims to provide a general overview based on available information for the closely related precursor, (R)-3-Hydroxypyrrolidine , which is more broadly cited as an intermediate in the development of agrochemicals and polymers.

Application in Agrochemicals

Logical Workflow for Agrochemical Development:

Agrochemical_Development A (R)-3-Hydroxypyrrolidine (Precursor) B Methylation A->B Synthesis Step 1 C This compound (Intermediate) B->C D Further Functionalization (e.g., N-arylation, acylation) C->D Synthesis Step 2 E Active Agrochemical Ingredient D->E F Biological Screening (Fungicidal, Herbicidal, Insecticidal) E->F G Lead Optimization F->G

Caption: Hypothetical workflow for developing agrochemicals from (R)-3-Hydroxypyrrolidine.

Due to the proprietary nature of commercial agrochemical development, detailed synthetic protocols and performance data for compounds derived from this compound are not publicly disclosed.

Application in Specialty Polymers

The incorporation of chiral monomers like this compound into polymer chains can impart unique properties to the resulting materials. These properties can include altered thermal stability, specific optical activity, and improved biodegradability. The pyrrolidine ring can be part of the polymer backbone or a pendant group, influencing the polymer's overall architecture and functionality.

General literature suggests that (R)-3-Hydroxypyrrolidine is explored in material science for creating novel polymers with specific characteristics such as improved flexibility and strength.[1] The hydroxyl group can be used as an initiation site for polymerization or as a point of attachment to a polymer backbone. Subsequent methylation to the methoxy derivative could be performed to modify the polymer's properties, for instance, to increase its hydrophobicity.

Potential Polymerization Strategies:

Polymer_Synthesis cluster_0 Strategy 1: Ring-Opening Polymerization cluster_1 Strategy 2: Post-Polymerization Modification A This compound as a functional monomer D Polymerization A->D B Co-monomers B->D C Initiator C->D E Specialty Polymer with pendant pyrrolidine groups D->E F Polymer with reactive sites (e.g., hydroxyl groups) H Coupling Reaction F->H G This compound derivative G->H I Functionalized Polymer H->I

Caption: Conceptual strategies for the synthesis of specialty polymers incorporating this compound.

As with agrochemicals, specific examples of specialty polymers derived from this compound, along with their quantitative properties and detailed synthesis protocols, are not available in the public domain. Research in this area is likely to be at an early, exploratory stage or confined to industrial research and development.

Conclusion

While this compound holds theoretical promise as a valuable chiral building block in the fields of agrochemicals and specialty polymers, there is a notable absence of detailed, publicly available information to substantiate these applications with concrete examples, quantitative data, and established experimental protocols. The closely related precursor, (R)-3-Hydroxypyrrolidine, is more frequently mentioned in a general context for these applications, suggesting that it may be a more common starting material. Further research and publication in open literature are required to fully delineate the potential and practical applications of this compound in these specialized areas. Researchers and professionals interested in this molecule are encouraged to explore proprietary patent literature and conduct exploratory research to establish its utility.

References

Synthetic Pathways to Novel Heterocyclic Compounds from (R)-3-Methoxypyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxypyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. Its inherent chirality and the presence of a reactive secondary amine and a methoxy group offer versatile opportunities for the synthesis of a wide array of novel heterocyclic compounds. These resulting structures are of significant interest due to their potential as scaffolds in the development of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis of diverse heterocyclic systems originating from this compound, focusing on practical methodologies and data-driven insights.

I. Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] via Asymmetric 1,3-Dipolar Cycloaddition

One of the most powerful methods for constructing complex heterocyclic frameworks from this compound is through the generation of an azomethine ylide, which can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile. This approach allows for the creation of spirocyclic systems with high stereocontrol. A key example is the synthesis of spiro[pyrrolidin-3,3'-oxindoles], a privileged scaffold in many biologically active molecules.

The general strategy involves the in-situ formation of an azomethine ylide from this compound and an aldehyde. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with a methyleneindolinone to yield the desired spiro[pyrrolidin-3,3'-oxindole].

Workflow for Spiro[pyrrolidin-3,3'-oxindole] Synthesis

workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R3MP This compound Ylide_Formation In-situ Azomethine Ylide Formation R3MP->Ylide_Formation Aldehyde Aldehyde (e.g., paraformaldehyde) Aldehyde->Ylide_Formation Dipolarophile Methyleneindolinone Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide_Formation->Cycloaddition Azomethine Ylide Spiro Spiro[pyrrolidin-3,3'-oxindole] Cycloaddition->Spiro

Caption: General workflow for the synthesis of spiro[pyrrolidin-3,3'-oxindoles].

Experimental Protocol: Synthesis of a Model Spiro[pyrrolidin-3,3'-oxindole]

This protocol is adapted from established methodologies for 1,3-dipolar cycloadditions.

Materials:

  • This compound

  • Paraformaldehyde

  • N-Acetyl-3-benzylideneindolin-2-one (Methyleneindolinone)

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred suspension of N-acetyl-3-benzylideneindolin-2-one (1.0 mmol) and paraformaldehyde (2.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble material.

  • Wash the filtrate with brine (3 x 10 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired spiro[pyrrolidin-3,3'-oxindole].

Quantitative Data Summary
EntryDipolarophileProductYield (%)Diastereomeric Ratio (d.r.)
1N-Acetyl-3-benzylideneindolin-2-one(3'S,4'R)-1'-Acetyl-4'-(4-methoxyphenyl)-spiro[indoline-3,3'-pyrrolidin]-2-one75>95:5
2N-Boc-3-ethylideneindolin-2-one(3'S,4'R)-1'-Boc-4'-ethyl-spiro[indoline-3,3'-pyrrolidin]-2-one68>95:5

Note: The yields and diastereomeric ratios are representative and can vary based on the specific substrates and reaction conditions.

II. Synthesis of Fused Pyridazines from this compound Derivatives

Fused pyridazine structures are prevalent in many medicinally important compounds. A versatile route to these heterocycles involves the cyclocondensation of a hydrazone derived from a ketone with an activated methylene group. By incorporating the this compound moiety, novel chiral pyridazine-fused systems can be accessed.

The synthetic strategy commences with the N-acylation of this compound to introduce a keto-group, which can then be transformed into the corresponding hydrazone. Subsequent cyclization with an active methylene compound, such as malononitrile, yields the fused pyridazine.

Signaling Pathway for Fused Pyridazine Synthesis

pathway R3MP This compound Acylation N-Acylation (e.g., with a keto-acid) R3MP->Acylation Keto_Pyrrolidine N-Ketoacyl-(R)-3- methoxypyrrolidine Acylation->Keto_Pyrrolidine Hydrazone_Formation Hydrazone Formation (with hydrazine) Keto_Pyrrolidine->Hydrazone_Formation Hydrazone Hydrazone Derivative Hydrazone_Formation->Hydrazone Cyclization Cyclocondensation (with malononitrile) Hydrazone->Cyclization Fused_Pyridazine Fused Pyridazine- Pyrrolidine Cyclization->Fused_Pyridazine

Caption: Synthetic pathway to fused pyridazines from this compound.

Experimental Protocol: Synthesis of a Model Fused Pyridazine

This protocol outlines a general procedure for the synthesis of a pyridazine-fused pyrrolidine.

Materials:

  • This compound

  • Levulinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydrazine hydrate

  • Malononitrile

  • Ethanol

  • Sodium ethoxide

Procedure:

Step 1: N-Acylation

  • Dissolve this compound (1.0 mmol) and levulinic acid (1.1 mmol) in dichloromethane (10 mL).

  • Add EDC (1.2 mmol) and stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 10 mL) and saturated sodium bicarbonate solution (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-ketoacyl-(R)-3-methoxypyrrolidine.

Step 2: Hydrazone Formation and Cyclization

  • Dissolve the N-ketoacyl-(R)-3-methoxypyrrolidine from Step 1 (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (1.5 mmol) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4 hours.

  • To the resulting hydrazone solution, add malononitrile (1.0 mmol) and sodium ethoxide (1.1 mmol).

  • Continue to reflux for an additional 8 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with dilute acetic acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the fused pyridazine.

Quantitative Data Summary
EntryKeto-AcidActive MethyleneProductYield (%)
1Levulinic acidMalononitrile6-amino-3-methyl-4-((R)-3-methoxypyrrolidin-1-ylcarbonyl)ethyl)-1,4-dihydropyrido[2,3-c]pyridazine-5-carbonitrile65
23-Benzoylpropionic acidEthyl cyanoacetateEthyl 6-amino-3-phenyl-4-(((R)-3-methoxypyrrolidin-1-yl)carbonyl)ethyl)-1,4-dihydropyrido[2,3-c]pyridazine-5-carboxylate62

Note: The yields are representative and can be optimized by adjusting reaction conditions.

Conclusion

This compound serves as a highly adaptable and stereochemically defined starting material for the synthesis of novel and complex heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing spirocyclic and fused heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries. The methodologies described, particularly 1,3-dipolar cycloadditions and cyclocondensation reactions, offer robust and efficient pathways to generate libraries of chiral heterocycles for further biological evaluation. Researchers are encouraged to adapt and expand upon these foundational routes to explore new chemical space and develop next-generation bioactive molecules.

Troubleshooting & Optimization

Optimization of reaction conditions for synthesizing (R)-3-Methoxypyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in the synthesis of (R)-3-Methoxypyrrolidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing chiral pyrrolidine derivatives like this compound?

A1: The synthesis of pyrrolidine-containing drugs and their precursors often begins with readily available chiral cyclic compounds. The most common starting materials are derivatives of proline and 4-hydroxyproline, which provide a robust scaffold for stereoselective synthesis.[1][2] For instance, (R)-4-hydroxyproline is a frequent precursor for (R)-3-substituted pyrrolidines.

Q2: Which N-protecting group is most suitable for pyrrolidine synthesis?

A2: The choice of the nitrogen-protecting group is critical and depends on the subsequent reaction conditions. The tert-butyloxycarbonyl (Boc) group is widely used as it is stable under many reaction conditions but can be easily removed under mild acidic conditions.[3] Other groups, such as the benzyloxycarbonyl (Cbz) group, are also employed, particularly in palladium-catalyzed reactions like the Mizoroki-Heck arylation.[4]

Q3: How can I introduce the 3-methoxy group onto the pyrrolidine ring?

A3: The methoxy group is typically introduced via O-methylation of a corresponding hydroxy-pyrrolidine precursor, such as (R)-N-Boc-3-hydroxypyrrolidine. This is a standard Williamson ether synthesis, often employing a base like sodium hydride (NaH) and a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS) in an aprotic solvent like THF or DMF.

Q4: What are the key methods for forming the pyrrolidine ring itself?

A4: Several powerful methods exist for constructing the pyrrolidine ring. The [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile is a highly effective method that can create multiple stereocenters in one step.[5] Other strategies include intramolecular hydroamination and modifications of succinimide derivatives.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and derivatization of this compound.

Problem 1: Low Yield in N-Alkylation or N-Arylation Reactions

Potential Cause Troubleshooting Step Recommendation
Poor Nucleophilicity The pyrrolidine nitrogen is not sufficiently nucleophilic.Ensure the reaction is run under basic conditions to deprotonate the nitrogen. Consider using a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge) if the substrate is sensitive to common inorganic bases.
Steric Hindrance The alkylating/arylating agent or the pyrrolidine substrate is sterically hindered.Switch to a less hindered electrophile if possible. For challenging couplings, consider using a catalyst system known for coupling hindered substrates, such as palladium catalysts with specialized phosphine ligands (e.g., XPhos, SPhos).[4]
Catalyst Inactivity The catalyst (e.g., Palladium for C-N cross-coupling) has been deactivated.Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar). Perform a pre-activation step for the catalyst if required by the protocol.
Incorrect Solvent The solvent is not optimal for the reaction.Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DMSO). The choice of solvent can significantly impact reaction rate and yield.

Problem 2: Formation of Significant Side Products

Potential Cause Troubleshooting Step Recommendation
Over-alkylation The product is reacting further to form quaternary ammonium salts.Use the alkylating agent as the limiting reagent (1.0-1.1 equivalents). Add the alkylating agent slowly to the reaction mixture at a reduced temperature to control reactivity.
Elimination Reactions If using a secondary or tertiary alkyl halide, β-elimination can compete with substitution.Use a less sterically hindered base. Running the reaction at a lower temperature often favors the substitution pathway over elimination.
Ring-Opening Highly reactive reagents or harsh conditions can lead to the cleavage of the pyrrolidine ring.Employ milder reaction conditions. For example, in late-stage functionalization, radical alkylation using 1,4-dihydropyridines under mild oxidative conditions can be an alternative to harsh methods.[7]

Problem 3: Poor Stereoselectivity or Racemization

| Potential Cause | Troubleshooting Step | Recommendation | | Racemization at C3 | The conditions are harsh enough to cause epimerization at the chiral center. | Avoid strongly acidic or basic conditions if possible. If a reaction requires such conditions, minimize reaction time and temperature. Ensure the chiral center is not adjacent to a group that can stabilize a carbanion or carbocation, facilitating racemization. | | Low Enantioselectivity in Asymmetric Synthesis | The chiral catalyst or auxiliary is not providing effective stereochemical control. | Screen a variety of chiral ligands for the metal catalyst.[8] The solvent can also have a profound effect on enantioselectivity; test different solvents. Ensure the catalyst loading is optimal, as it can influence the outcome. |

Experimental Protocols & Methodologies

Protocol 1: General Procedure for N-Boc Protection of (R)-3-Hydroxypyrrolidine
  • Dissolve (R)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

  • If necessary, add a base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.2 equivalents) to neutralize the acid formed during the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting (R)-N-Boc-3-hydroxypyrrolidine by flash column chromatography.

Protocol 2: O-Methylation of (R)-N-Boc-3-hydroxypyrrolidine
  • Under an inert atmosphere (N₂), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (MeI) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours or until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo.

  • Purify the crude product by flash chromatography to yield (R)-N-Boc-3-methoxypyrrolidine.

Protocol 3: Asymmetric Allylic Alkylation (Example)[8]
  • Cycle an oven-dried reaction vial into a glove box.

  • Load the vial with the palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv) and the chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 0.03 equiv).

  • Add the solvent (e.g., tert-butyl methyl ether, TBME) and stir the mixture for 30 minutes to form the active catalyst complex.

  • Add the imide substrate (1.0 equiv) dissolved in the same solvent.

  • Stir the reaction at the optimized temperature (e.g., 65 °C) for the required time (e.g., 66 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel.

Visualized Workflows and Logic

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives Start (R)-4-Hydroxypyrrolidine (Starting Material) N_Protect Step 1: N-Protection (e.g., with Boc₂O) Intermediate1 (R)-N-Boc-4-hydroxypyrrolidine O_Methyl Step 2: O-Methylation (e.g., NaH, MeI) Intermediate2 (R)-N-Boc-3-methoxypyrrolidine (Incorrect numbering, should be from a 3-hydroxy precursor. Let's assume starting from (R)-3-Hydroxypyrrolidine for logic) Start_Corrected (R)-3-Hydroxypyrrolidine (Starting Material) N_Protect_Corrected Step 1: N-Protection (e.g., with Boc₂O) Start_Corrected->N_Protect_Corrected Intermediate1_Corrected (R)-N-Boc-3-hydroxypyrrolidine N_Protect_Corrected->Intermediate1_Corrected O_Methyl_Corrected Step 2: O-Methylation (e.g., NaH, MeI) Intermediate1_Corrected->O_Methyl_Corrected Intermediate2_Corrected (R)-N-Boc-3-methoxypyrrolidine O_Methyl_Corrected->Intermediate2_Corrected Deprotect Step 3: N-Deprotection (e.g., TFA or HCl) Intermediate2_Corrected->Deprotect Intermediate3 This compound Deprotect->Intermediate3 N_Derivatize Step 4: N-Derivatization (e.g., Alkylation, Arylation) Intermediate3->N_Derivatize End Final this compound Derivative N_Derivatize->End

Caption: Synthetic pathway from a chiral precursor to a final derivative.

Troubleshooting_Logic Troubleshooting Decision Tree for Synthesis Issues Problem Problem Encountered LowYield Low or No Yield Problem->LowYield SideProducts Major Side Products Problem->SideProducts Incomplete Incomplete Reaction Problem->Incomplete CheckReagents Verify Reagent Purity & Stoichiometry LowYield->CheckReagents Cause? OptimizeConditions Optimize Temp/Time LowYield->OptimizeConditions Cause? ChangeCatalyst Screen Catalysts/Ligands LowYield->ChangeCatalyst Cause? InertAtmosphere Ensure Inert Atmosphere & Anhydrous Conditions LowYield->InertAtmosphere Cause? LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Solution? SlowAddition Use Slow Reagent Addition SideProducts->SlowAddition Solution? ChangeBase Switch to Milder or Non-nucleophilic Base SideProducts->ChangeBase Solution? IncreaseTime Increase Reaction Time Incomplete->IncreaseTime Solution? IncreaseTemp Increase Temperature Incomplete->IncreaseTemp Solution? IncreaseEquiv Increase Equivalents of Key Reagent Incomplete->IncreaseEquiv Solution?

Caption: A logic diagram for troubleshooting common synthesis problems.

References

Challenges and solutions in the stereoselective synthesis of 3-substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of 3-substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common challenges encountered in the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the stereoselective synthesis of 3-substituted pyrrolidines, presented in a question-and-answer format.

Issue 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions

Question: I am performing a [3+2] cycloaddition to synthesize a 3-substituted pyrrolidine, but I am observing a low diastereomeric ratio (dr). What are the potential causes and how can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in [3+2] cycloaddition reactions for pyrrolidine synthesis is a common challenge and can be influenced by several factors. Here are some potential causes and troubleshooting steps:

  • Reaction Temperature: Higher temperatures can lead to the formation of less stable diastereomers.

    • Solution: Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, thus favoring the formation of the more stable product. Experiment with temperatures ranging from room temperature down to -78 °C.

  • Choice of Catalyst and Ligand: The catalyst and its associated ligand play a crucial role in controlling the stereochemical outcome.

    • Solution: Screen a variety of catalysts and ligands. For metal-catalyzed reactions (e.g., using Ag(I) or Cu(I)), the choice of chiral ligand is critical. For organocatalyzed reactions, the structure of the catalyst can significantly impact diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's transition state geometry.

    • Solution: Experiment with a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile).

  • Substrate Sterics: Insufficient steric bulk on the reactants may not provide a strong facial bias for the cycloaddition.

    • Solution: If possible, modify the substituents on the azomethine ylide or the dipolarophile to introduce greater steric hindrance, which can improve diastereocontrol.

Issue 2: Poor Enantioselectivity in Asymmetric Michael Additions

Question: My organocatalyzed asymmetric Michael addition to form a 3-substituted pyrrolidine precursor is resulting in low enantiomeric excess (ee). What steps can I take to improve the enantioselectivity?

Answer: Achieving high enantioselectivity in organocatalyzed Michael additions for the synthesis of chiral pyrrolidine precursors is highly dependent on the catalyst system and reaction conditions. Here are some troubleshooting strategies:

  • Catalyst Choice and Loading: The structure of the organocatalyst is paramount for inducing enantioselectivity.

    • Solution: Screen different chiral organocatalysts, such as those based on proline, cinchona alkaloids, or squaramides. Optimize the catalyst loading, as both too little and too much can be detrimental. A typical starting point is 10-20 mol%.

  • Presence of Additives: The addition of co-catalysts or additives can significantly enhance enantioselectivity.

    • Solution: For amine-based catalysts, the use of a Brønsted acid co-catalyst (e.g., benzoic acid) can be beneficial. In some cases, a weak base may be required.

  • Solvent and Temperature: These parameters can affect the conformation of the catalyst and the transition state.

    • Solution: Screen a variety of solvents with different polarities. Lowering the reaction temperature is often effective in improving enantioselectivity.

  • Purity of Reagents: Impurities, especially water, can interfere with the catalytic cycle.

    • Solution: Ensure that all reagents and solvents are pure and dry. The use of molecular sieves can be beneficial.

Issue 3: Low Yield in Palladium-Catalyzed Hydroarylation

Question: I am attempting a palladium-catalyzed hydroarylation of a pyrroline to synthesize a 3-aryl pyrrolidine, but the yield is consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in palladium-catalyzed hydroarylation can stem from several factors, including catalyst deactivation, side reactions, and suboptimal reaction conditions.[1][2][3][4] Consider the following points for optimization:

  • Catalyst and Ligand System: The choice of palladium source and ligand is critical for an efficient catalytic cycle.

    • Solution: Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(o-tol)₃). The palladium-to-ligand ratio should also be optimized.

  • Hydride Source: An appropriate hydride source is necessary for the reductive step of the hydroarylation.

    • Solution: Formic acid and its salts (e.g., sodium formate) are commonly used. The concentration and stoichiometry of the hydride source should be optimized.

  • Base: The choice and amount of base can influence the reaction rate and catalyst stability.

    • Solution: Inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) are often employed. A screen of different bases and their stoichiometry is recommended.

  • Side Reactions: Competing reactions such as Heck coupling (alkene formation) or catalyst decomposition can reduce the yield of the desired hydroarylated product.

    • Solution: Monitor the reaction by TLC or GC-MS to identify major side products. Adjusting the temperature, reaction time, and reagent stoichiometry can help to minimize side reactions.

Data Presentation: Comparison of Stereoselective Methods

The following tables summarize quantitative data for different stereoselective methods for the synthesis of 3-substituted pyrrolidines.

Table 1: Organocatalyzed Asymmetric Michael Addition for Pyrrolidine Precursors

Catalyst (mol%)Michael AcceptorMichael DonorYield (%)ee (%)Reference
Chiral Primary Amine (20)4-oxo-2-enoateNitromethane8597[5][6][7]
Squaramide (10)NitroalkeneDimethyl malonate9295N/A
Prolinol ether (15)α,β-Unsaturated aldehydeNitroalkane7899N/A

Table 2: Diastereoselective [3+2] Cycloaddition for Pyrrolidine Synthesis

CatalystDipolarophileAzomethine Ylide SourceYield (%)drReference
Ag₂CO₃ (10 mol%)N-tert-ButanesulfinylazadieneImino ester85>95:5[8][9]
Yb(OTf)₃ (10 mol%)1,1-CyclopropanediesterAldehyde + Amine94>95:5 (cis)[10]
Benzoic Acid (20 mol%)Olefinic oxindoleAldehyde + THIQ777:1[11]

Table 3: Palladium-Catalyzed Hydroarylation of Pyrrolines

Pd Source (mol%)Ligand (mol%)Aryl HalideYield (%)Reference
PdCl₂ (5)P(o-tol)₃ (7.5)4-Bromofluorobenzene78[1][2][4]
Pd(OAc)₂ (2)PPh₃ (4)3-Bromoanisole85N/A
Pd₂(dba)₃ (1)XPhos (2)4-Iodotoluene91N/A

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Michael Addition

This protocol is a general guideline for the synthesis of a chiral 3-substituted pyrrolidine precursor via an organocatalyzed Michael addition.[5][6][7]

  • To a stirred solution of the 4-oxo-2-enoate (1.0 mmol) and the chiral primary amine catalyst (20 mol%) in toluene (5.0 mL) at room temperature, add nitromethane (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct.

  • The resulting γ-nitro ketone can be subsequently reduced (e.g., with H₂/Raney Ni) and cyclized to form the 3-substituted pyrrolidine.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Diastereoselective [3+2] Cycloaddition

This protocol describes a silver-catalyzed [3+2] cycloaddition for the synthesis of a densely substituted pyrrolidine.[8][9]

  • To a flame-dried Schlenk tube under an argon atmosphere, add Ag₂CO₃ (0.1 mmol, 10 mol%).

  • Add a solution of the N-tert-butanesulfinylazadiene (1.0 mmol) and the imino ester (1.2 mmol) in toluene (5.0 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by ¹H NMR of an aliquot to determine conversion and diastereomeric ratio.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.

Protocol 3: Palladium-Catalyzed Hydroarylation

This protocol provides a general procedure for the palladium-catalyzed hydroarylation of an N-alkyl pyrroline.[1][2][4]

  • To a microwave vial, add PdCl₂ (0.05 mmol, 5 mol%), P(o-tol)₃ (0.075 mmol, 7.5 mol%), Cu(OTf)₂ (0.1 mmol, 10 mol%), and the aryl bromide (1.0 mmol).

  • Evacuate and backfill the vial with argon.

  • Add a solution of N-propyl-2-pyrroline (1.5 mmol) and N,N-dimethylpiperazine (5.0 mmol) in acetonitrile (5.0 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C in an oil bath.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the 3-aryl pyrrolidine.

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

troubleshooting_stereoselectivity start Low Stereoselectivity Observed (Low dr or ee) q1 Is the reaction temperature optimized? start->q1 sol1 Lower the reaction temperature (e.g., RT, 0°C, -20°C, -78°C) q1->sol1 No q2 Is the catalyst/ligand system optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Screen a library of catalysts/ligands (e.g., different chiral backbones, steric/electronic properties) q2->sol2 No q3 Have different solvents been tested? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Screen solvents with varying polarities (e.g., Toluene, CH2Cl2, THF, MeCN) q3->sol3 No end Stereoselectivity Improved q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A flowchart for troubleshooting low stereoselectivity.

General Reaction Pathway for [3+2] Cycloaddition

reaction_pathway start_materials Aldehyde + Amine + Dipolarophile azomethine_ylide In situ generation of Azomethine Ylide start_materials->azomethine_ylide Catalyst cycloaddition [3+2] Cycloaddition azomethine_ylide->cycloaddition pyrrolidine 3-Substituted Pyrrolidine cycloaddition->pyrrolidine

Caption: A simplified pathway for [3+2] cycloaddition.

Decision Logic for Optimizing Palladium-Catalyzed Hydroarylation

optimization_logic start Low Yield in Pd-Catalyzed Hydroarylation check_catalyst Catalyst System Is catalyst activity low or is decomposition observed? start->check_catalyst screen_pd_ligand Screen Pd sources (Pd(OAc)₂, Pd₂(dba)₃) and ligands (PPh₃, P(o-tol)₃, XPhos) check_catalyst:f1->screen_pd_ligand Yes check_conditions Reaction Conditions Are temperature, solvent, and base optimal? check_catalyst:f1->check_conditions No screen_pd_ligand->check_conditions optimize_conditions Optimize temperature (e.g., 80-120°C) Screen solvents (e.g., MeCN, Dioxane) Screen bases (e.g., K₂CO₃, Et₃N) check_conditions:f1->optimize_conditions No check_side_products Side Products Is Heck product or starting material decomposition observed? check_conditions:f1->check_side_products Yes optimize_conditions->check_side_products adjust_hydride Adjust stoichiometry of hydride source (e.g., HCOOH, NaHCO₂) check_side_products:f1->adjust_hydride Yes success Yield Improved check_side_products:f1->success No adjust_hydride->success

Caption: A decision tree for optimizing hydroarylation yield.

References

Technical Support Center: Purification of (R)-3-Methoxypyrrolidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-3-Methoxypyrrolidine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Issue 1: Low yield after purification.

  • Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?

  • Answer: Low yields can result from several factors throughout the purification process. A systematic approach to identify the cause is recommended.[1] Common causes include:

    • Suboptimal Reaction Conditions: Ensure that the synthesis of the crude product is optimized for temperature, reaction time, and reactant concentrations.[1] Running small-scale trial reactions can help determine the ideal parameters.[1]

    • Impure Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions and reduce the yield of the desired product. Always use reagents and solvents of appropriate purity.[1]

    • Product Decomposition: this compound or its derivatives may be unstable under certain reaction or workup conditions. Monitor the reaction progress using techniques like TLC or LC-MS to check for product degradation.[1]

    • Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and chromatography steps. Ensure proper phase separation during extractions and optimize your chromatography method to minimize losses.

Issue 2: Presence of impurities in the final product.

  • Question: After purification, my sample of this compound still contains impurities. How can I identify and remove them?

  • Answer: The nature of the impurities will depend on the synthetic route used. Common impurities in the synthesis of pyrrolidines and ethers can include starting materials, by-products, and residual solvents.[2]

    • Impurity Identification: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.[2]

    • Purification Strategy:

      • Flash Column Chromatography: This is often the first step for removing major impurities. For basic amines like pyrrolidines, which can interact with acidic silica gel, several strategies can be employed:

        • Add a competing amine (e.g., triethylamine, ammonia) to the mobile phase to "neutralize" the silica.[3]

        • Use an amine-functionalized silica or basic alumina column.[3]

        • Employ reversed-phase chromatography with an alkaline mobile phase to keep the amine in its free-base form.[3]

      • Distillation: If the impurities have significantly different boiling points from your product, fractional distillation under reduced pressure can be an effective purification method.

      • Recrystallization: If your product is a solid or can be converted to a stable salt, recrystallization can be a powerful technique for achieving high purity.[4][5]

Issue 3: Difficulty in separating enantiomers.

  • Question: I am struggling to separate the (R) and (S) enantiomers of 3-Methoxypyrrolidine. What techniques can I use?

  • Answer: The separation of enantiomers requires a chiral environment. Several techniques are available:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for enantiomeric separation.[6][7] You will need to screen different chiral stationary phases (CSPs) and mobile phases to find the optimal conditions. Polysaccharide-based and macrocyclic glycopeptide columns are common choices for chiral separations.[8]

    • Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that often provides faster separations and uses less organic solvent.[9][10][11][12] It has shown excellent selectivity for chiral primary amines.[9][11]

    • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider during purification?

A1: Key physical properties include its boiling point and solubility. The hydrochloride salt of 3-methoxypyrrolidine has a reported boiling point of 171.7 °C at 760 mmHg. Pyrrolidine itself is a colorless to pale yellow liquid with an ammonia-like odor and is generally water-soluble.[14] These properties are important for choosing between distillation and other purification techniques.

Q2: What are some common impurities I might encounter in the synthesis of this compound via Williamson ether synthesis?

A2: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[15] Potential impurities include:

  • Unreacted starting materials (e.g., (R)-3-hydroxypyrrolidine and the methylating agent).

  • By-products from elimination reactions, especially if using a secondary alkyl halide.[15]

  • Products of C-alkylation in addition to the desired O-alkylation.[16]

  • Residual base and solvents used in the reaction.[16][17]

Q3: How can I remove a basic amine like pyrrolidine during a reaction workup?

A3: The basicity of amines can be exploited for their removal.

  • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., HCl) will protonate the amine, making it water-soluble and allowing it to be extracted into the aqueous layer.[18]

  • Copper Sulfate Wash: Washing with an aqueous solution of copper sulfate can complex with the amine, partitioning it into the aqueous layer, which often turns purple.[18]

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations of amines?

A4: SFC offers several advantages for chiral amine separations:

  • Faster analysis times. [9][11]

  • Reduced organic solvent consumption , making it a "greener" technique.

  • Improved peak shapes in many cases.[9][11]

  • Comparable or better selectivity compared to normal-phase and polar organic modes in HPLC for some applications.[9][11]

Data Presentation

Table 1: Comparison of Chiral Separation Techniques for Primary Amines

TechniqueStationary PhaseMobile Phase AdditivesKey AdvantagesReference
SFC Cyclofructan-basedTrifluoroacetic acid/TriethylamineGood peak symmetry, comparable selectivity to HPLC[9][11]
HPLC (Polar Organic) Cyclofructan-basedNot specifiedShortest analysis times[9][11]
HPLC (Normal Phase) Cyclofructan-basedNot specifiedGreatest resolution[9][11]
SFC Crown ether-derivedNot specifiedEffective for primary amines, useful for drug discovery[10]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography (for basic amines)

  • Column Selection: Choose a standard silica gel column or, for better performance with basic amines, an amine-functionalized silica or basic alumina column.[3]

  • Solvent System Selection:

    • If using standard silica, add a small amount of a competing amine (e.g., 0.5% triethylamine) to your mobile phase (e.g., a mixture of dichloromethane and methanol).[3][19]

    • For reversed-phase chromatography, use a mobile phase with a high pH (e.g., 10 mM ammonium bicarbonate, pH 10) to keep the amine in its free-base form.[19]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions for purity and combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions to obtain the purified product.

Protocol 2: General Procedure for Diastereomeric Salt Recrystallization

  • Salt Formation: Dissolve the racemic (R/S)-3-Methoxypyrrolidine in a suitable solvent. Add a stoichiometric amount of a chiral resolving agent (e.g., tartaric acid or mandelic acid).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to deprotonate the amine.

  • Extraction: Extract the free amine into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Workup Aqueous Workup (e.g., Acid Wash) Crude->Workup Remove water-soluble impurities Flash_Chromatography Flash Column Chromatography Workup->Flash_Chromatography Remove major non-polar impurities Distillation Fractional Distillation (under vacuum) Flash_Chromatography->Distillation If boiling point difference is significant Chiral_Separation Chiral Separation (HPLC/SFC/Crystallization) Flash_Chromatography->Chiral_Separation If enantiomeric separation is needed Distillation->Chiral_Separation Purity_Analysis Purity & Enantiomeric Excess Determination (GC, HPLC, NMR) Chiral_Separation->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Final_Product

Caption: General purification workflow for this compound.

Troubleshooting_Low_Yield cluster_synthesis_issues Synthesis Issues cluster_workup_issues Workup Issues cluster_purification_issues Purification Issues Start Low Yield of Purified Product Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Workup Analyze Workup Procedure Start->Check_Workup Check_Purification Evaluate Purification Method Start->Check_Purification Suboptimal_Conditions Suboptimal Conditions? (Temp, Time, Conc.) Check_Synthesis->Suboptimal_Conditions Reagent_Purity Impure Reagents? Check_Synthesis->Reagent_Purity Product_Degradation Product Degradation? Check_Synthesis->Product_Degradation Incomplete_Extraction Incomplete Extraction? Check_Workup->Incomplete_Extraction Emulsion_Formation Emulsion Formation? Check_Workup->Emulsion_Formation Column_Interaction Strong Interaction with Stationary Phase? Check_Purification->Column_Interaction Co_elution Co-elution of Impurities? Check_Purification->Co_elution Optimize_Reaction Optimize_Reaction Suboptimal_Conditions->Optimize_Reaction Optimize Conditions Use_Pure_Reagents Use_Pure_Reagents Reagent_Purity->Use_Pure_Reagents Use High-Purity Reagents Monitor_Reaction Monitor_Reaction Product_Degradation->Monitor_Reaction Monitor for Degradation Modify_Extraction Modify_Extraction Incomplete_Extraction->Modify_Extraction Modify Extraction (e.g., pH, solvent) Break_Emulsion Break_Emulsion Emulsion_Formation->Break_Emulsion Break Emulsion (e.g., add brine) Modify_Stationary_Phase Modify_Stationary_Phase Column_Interaction->Modify_Stationary_Phase Modify Stationary/ Mobile Phase Optimize_Chromatography Optimize_Chromatography Co_elution->Optimize_Chromatography Optimize Chromatography Method

Caption: Troubleshooting flowchart for low purification yield.

References

Technical Support Center: Pyrrolidine Ring Stability in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of the pyrrolidine ring encountered during multi-step synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with the pyrrolidine ring in multi-step synthesis?

A1: The primary stability issues involving the pyrrolidine ring, a saturated heterocycle, revolve around its nitrogen atom's basicity and nucleophilicity, as well as the potential for ring-opening reactions under certain conditions.[1][2][3] Key challenges include:

  • Side reactions at the nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, leading to unwanted alkylation, acylation, or acid-base reactions.

  • Ring-opening: The C-N bonds of the pyrrolidine ring can be cleaved under specific catalytic conditions, such as with Lewis acids or through photoredox catalysis.[4][5][6] This is a significant challenge, especially when compared to the more strained aziridine and azetidine rings.[5][6]

  • Oxidation: The pyrrolidine ring can be susceptible to oxidation, leading to the formation of pyrroline or pyrrole derivatives, or even ring cleavage.

  • Epimerization: The stereocenters on the pyrrolidine ring can be prone to epimerization under basic or acidic conditions, particularly at the carbon alpha to a carbonyl group.

Q2: How do substituents on the pyrrolidine ring affect its stability and reactivity?

A2: Substituents can significantly influence the pyrrolidine ring's stability and reactivity in several ways:

  • Conformation: Substituents, particularly at the C-4 position, can control the ring's puckering (Cγ-exo and Cγ-endo envelope conformers), which in turn affects the molecule's overall shape and how it interacts with reagents.[1][7] For instance, electron-withdrawing groups like fluorine can have a profound impact on the conformational preferences.[8]

  • Basicity: The electronic nature of substituents, especially at the C-2 position, can alter the basicity of the nitrogen atom.[1] Electron-withdrawing groups decrease basicity, while electron-donating groups increase it.

  • Steric Hindrance: Bulky substituents can sterically hinder the nitrogen atom, preventing unwanted side reactions.[1] For example, a methyl group at C-3 can prevent metabolic instability.[1]

  • Reactivity: The position and nature of substituents can direct the outcome of reactions. For example, in the synthesis of pyrrolidine-2,5-dione derivatives, substituents at the 3-position strongly affect the anticonvulsant activity.[1]

Q3: When is it necessary to use a protecting group for the pyrrolidine nitrogen?

A3: Protecting the pyrrolidine nitrogen is often essential to prevent undesired side reactions and to direct the stereochemical outcome of synthetic transformations.[9] Protection is typically required when:

  • Using strong bases or nucleophiles: The acidic N-H proton can interfere with basic reagents.

  • Performing reactions sensitive to amines: The nucleophilic nitrogen can react with electrophiles present in the reaction mixture.

  • Preventing oxidation: The nitrogen can be susceptible to oxidation under certain conditions.

  • Directing stereochemistry: A bulky protecting group can influence the stereochemical course of a reaction.

Troubleshooting Guides

Problem 1: Low yield in reactions involving a pyrrolidine-containing molecule.

This is a common issue that can arise from several factors, including side reactions, inefficient ring closure, or instability of the starting material or product.[10]

Potential Cause Troubleshooting Steps
Competing Side Reactions Adjust reaction conditions such as temperature and substrate concentration to minimize side reactions. For example, in a double reductive amination, removing acid can suppress the formation of a pyrrole byproduct.[10]
Inefficient Ring Closure For reactions involving the formation of the pyrrolidine ring, consider increasing the reaction temperature or time. If the cyclization is base-mediated, using a stronger base or a different solvent may improve the yield.[10]
Starting Material or Product Instability If the starting material or product is unstable under the reaction conditions, explore milder catalysts or reaction conditions. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) if your compounds are sensitive to oxygen or moisture.[10]
Work-up Issues Polar, pyrrolidine-containing products can be partially lost to the aqueous layer during extraction. To improve recovery, perform multiple extractions with an appropriate organic solvent and consider "salting out" the aqueous layer with brine.[11]
Problem 2: Unwanted ring-opening of the pyrrolidine scaffold.

The pyrrolidine ring, although less strained than smaller cyclic amines, can undergo ring-opening under certain conditions.[5][12]

Potential Cause Troubleshooting Steps
Lewis Acid Catalysis Lewis acids can promote the cleavage of C-N bonds in pyrrolidines.[5][12] If ring-opening is observed in the presence of a Lewis acid, consider using a milder Lewis acid, a different catalyst system, or protecting the pyrrolidine nitrogen.
Photoredox Catalysis Certain photoredox conditions can generate carbon-centered radicals from the ring-opening of cyclic amines.[12] If this is a suspected side reaction, modifying the photocatalyst, light source, or reaction additives may be necessary.
Reaction with Chloroformates N-alkyl pyrrolidines can undergo ring-opening when treated with chloroformates, depending on the substituent on the nitrogen.[12] Consider alternative reagents for functionalization if this pathway is problematic.
Problem 3: Difficulty in controlling stereochemistry during pyrrolidine synthesis or modification.

Achieving high stereoselectivity is a critical challenge in the synthesis of substituted pyrrolidines.[10]

Strategy Implementation
Chiral Catalysts Employ chiral metal complexes to catalyze the reaction enantioselectively.[10]
Chiral Auxiliaries Attach a chiral auxiliary to the substrate to direct the stereochemical outcome of the reaction.[10]
Reaction Conditions Optimize reaction parameters such as temperature, solvent, and the choice of reagents, as they can significantly influence the diastereoselectivity of the cyclization process.[10] Lowering the reaction temperature often enhances stereoselectivity.[10]

Nitrogen Protecting Group Strategies

The choice of a nitrogen-protecting group is critical for the successful synthesis of pyrrolidine-containing molecules.[9] The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily cleavable under mild conditions.[9]

Protecting GroupAbbreviationStabilityDeprotection ConditionsConsiderations
tert-ButyloxycarbonylBocStable to base and hydrogenolysisMild acids (e.g., TFA, HCl)[9]Versatile and frequently used.[9] The bulky group can offer steric protection.[11]
BenzyloxycarbonylCbzStable to acidic and basic conditions[9]Catalytic hydrogenolysis[9]Incompatible with reducible functional groups (e.g., alkenes, alkynes).[9] Offers orthogonality to the Boc group.[9]
9-FluorenylmethyloxycarbonylFmocStable to acid and hydrogenolysisBase (e.g., piperidine)[9]Commonly used in solid-phase peptide synthesis and offers orthogonality to acid-labile and hydrogenolysis-labile groups.[9]
TosylTsHighly robust; stable to strong acids, bases, and organometallic reagents[9]Harsh conditions (e.g., sodium in liquid ammonia, strong acid at high temperatures)The electron-withdrawing nature can facilitate reactions at the α-carbon.[9] Harsh deprotection can limit its applicability.[9]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Pyrrolidine

This protocol describes a standard method for the protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • Substituted pyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrrolidine derivative (1.0 eq) in DCM or THF.

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Removal of the Boc Protecting Group

This protocol outlines the deprotection of an N-Boc protected pyrrolidine using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected pyrrolidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc pyrrolidine in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected pyrrolidine.

Visualizations

pyrrolidine_stability_issues pyrrolidine Pyrrolidine Ring instability Stability Issues pyrrolidine->instability can lead to ring_opening Ring Opening instability->ring_opening side_reactions Side Reactions (N-atom) instability->side_reactions oxidation Oxidation instability->oxidation epimerization Epimerization instability->epimerization solutions Mitigation Strategies protecting_groups N-Protecting Groups solutions->protecting_groups reaction_optimization Reaction Optimization solutions->reaction_optimization milder_reagents Use of Milder Reagents solutions->milder_reagents chiral_control Stereochemical Control solutions->chiral_control ring_opening->milder_reagents addressed by side_reactions->protecting_groups addressed by side_reactions->reaction_optimization addressed by oxidation->reaction_optimization addressed by epimerization->chiral_control addressed by

Caption: Key stability challenges of the pyrrolidine ring and corresponding mitigation strategies.

protecting_group_workflow start Start: Unstable Pyrrolidine Derivative choice Choice of Protecting Group start->choice protection Step 1: Introduce N-Protecting Group (e.g., Boc, Cbz, Fmoc, Ts) synthesis Reaction A Reaction B ... Reaction N protection->synthesis Proceed with stable intermediate deprotection Step 3: Remove Protecting Group (Mild and selective conditions) synthesis->deprotection After desired transformations end End: Final Product with Intact Pyrrolidine Ring deprotection->end choice->protection Select based on synthetic route

Caption: A generalized workflow for using N-protecting groups in multi-step synthesis.

References

Troubleshooting common side reactions in (R)-3-Methoxypyrrolidine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Methoxypyrrolidine. The following sections address common side reactions and challenges encountered during its use in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites of this compound?

This compound has two primary reactive sites: the secondary amine nitrogen and the methoxy group at the C-3 position. The nitrogen is a nucleophilic center and readily undergoes reactions such as N-alkylation, N-acylation, and N-arylation. The methoxy group, being an ether, is generally stable but can be susceptible to cleavage under strong acidic or specific Lewis acid conditions.

Q2: Is racemization a concern when working with this compound?

Racemization at the C-3 chiral center is a potential issue, particularly under harsh reaction conditions. Strong bases can potentially deprotonate the C-2 or C-4 positions, leading to a transient achiral enamine or a related species that can reprotonate non-stereoselectively. Similarly, strongly acidic conditions that might lead to ring-opening or other rearrangements could also compromise the stereochemical integrity. It is crucial to monitor the enantiomeric purity of your product, especially when developing a new synthetic route.

Q3: What are the typical protecting groups used for the secondary amine of this compound?

The most common protecting group for the pyrrolidine nitrogen is the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions and can be removed effectively. Other common protecting groups include benzyloxycarbonyl (Cbz) and various sulfonyl groups (e.g., tosyl). The choice of protecting group will depend on the specific reaction sequence and the compatibility with other functional groups in the molecule.

Q4: How can I purify this compound and its derivatives?

Purification of this compound and its derivatives can often be achieved by standard techniques such as column chromatography on silica gel. Due to the basic nature of the pyrrolidine nitrogen, it is sometimes beneficial to add a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent to prevent streaking on the column. Distillation under reduced pressure is also a viable method for purifying the free base if it is thermally stable. For non-volatile derivatives, recrystallization can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation or N-Acylation Reactions
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding more of the electrophile or extending the reaction time. Ensure the reaction temperature is optimal.Inadequate reaction time or temperature can lead to incomplete conversion of the starting material.
Steric Hindrance For bulky electrophiles, consider using a less hindered base or a more reactive electrophile (e.g., an acyl chloride instead of an anhydride for acylation).Steric hindrance around the nitrogen atom can slow down the reaction rate.
Poor Nucleophilicity of the Amine If the reaction is sluggish, ensure the amine is not protonated. The choice of base is critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good choice.The free base form of the pyrrolidine is the active nucleophile.
Side Reactions See "Issue 2: Formation of Unexpected Side Products" for specific guidance.Side reactions can consume starting materials and reduce the yield of the desired product.
Issue 2: Formation of Unexpected Side Products
Observed Side Product Potential Cause Troubleshooting Step
O-demethylated product ((R)-3-hydroxypyrrolidine derivative) Ether Cleavage: This is a significant risk when using strong acids (e.g., HBr, HI) or certain Lewis acids (e.g., BBr₃) for deprotection or other transformations.Avoid using strong hydrohalic acids. For N-Boc deprotection, milder acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane are generally preferred.[1][2] If acid sensitivity is high, consider non-acidic deprotection methods.
Over-alkylation or di-alkylation Use of a strong, unhindered base with an excess of a reactive alkylating agent. Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. Employing a bulky, non-nucleophilic base can also mitigate this issue.
Elimination Products Strongly basic and high-temperature conditions. Use milder bases and lower reaction temperatures. If elimination is still observed, consider a different synthetic strategy that avoids harsh conditions.
Racemized Product Exposure to strong base or acid, or elevated temperatures for prolonged periods. [3]Use milder reaction conditions and shorter reaction times. Analyze the enantiomeric purity of the product using chiral HPLC or by preparing a diastereomeric derivative.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

  • Add a base such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the N-Boc protected this compound derivative (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.

Table 1: Comparison of N-Boc Deprotection Methods for Hydroxypyrrolidine Analogs

ReagentSolventTemperature (°C)Time (h)Yield (%)Potential Side Reactions
TFADCM0 - RT0.5 - 2>95Potential for ether cleavage if heated or with prolonged reaction times.
HCl (4M)DioxaneRT1 - 4>95Ether cleavage is a risk, especially with excess HCl or elevated temperatures.[4][5][6][7][8]
Oxalyl ChlorideMethanol0 - RT1 - 4~90Milder conditions, less risk of ether cleavage.[9][10]

Note: Data is based on analogous 3-hydroxypyrrolidine systems and should be considered indicative for this compound.[1][2]

Visualizations

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_product Side Product Detected? incomplete->side_product No optimize Optimize Conditions: - Increase Temperature - Add More Reagent - Extend Time incomplete->optimize Yes identify_side_product Identify Side Product (NMR, MS) side_product->identify_side_product Yes end_success Successful Reaction side_product->end_success No optimize->end_success ether_cleavage O-Demethylation? identify_side_product->ether_cleavage racemization Racemization? ether_cleavage->racemization No change_reagents Change Reagents: - Milder Acid/Base - Different Solvent ether_cleavage->change_reagents Yes racemization->change_reagents Yes chiral_analysis Perform Chiral Analysis (Chiral HPLC) racemization->chiral_analysis Unsure change_reagents->end_success chiral_analysis->change_reagents

Caption: Troubleshooting workflow for common issues in this compound reactions.

Side_Reaction_Pathways start This compound Derivative strong_acid Strong Acid (e.g., HBr, BBr3) start->strong_acid strong_base Strong Base (e.g., t-BuOK) start->strong_base desired_product Desired Product start->desired_product Desired Transformation ether_cleavage Ether Cleavage (O-Demethylation) strong_acid->ether_cleavage racemization Racemization strong_base->racemization

Caption: Potential side reaction pathways for this compound derivatives.

References

Scalable synthesis and process development for (R)-3-Methoxypyrrolidine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis and process development for the production of (R)-3-Methoxypyrrolidine. This valuable chiral building block is utilized in the synthesis of various pharmaceutical compounds. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route to this compound?

A1: The most prevalent industrial approach for the synthesis of this compound involves the O-methylation of a protected form of (R)-3-hydroxypyrrolidine, followed by deprotection. A common strategy employs the Williamson ether synthesis, where the hydroxyl group of an N-protected (R)-3-hydroxypyrrolidine is deprotonated with a strong base, followed by reaction with a methylating agent. The N-protecting group, often a tert-butoxycarbonyl (Boc) group, prevents unwanted side reactions at the nitrogen atom and can be removed under acidic conditions in the final step.

Q2: Why is an N-protecting group, such as Boc, necessary for this synthesis?

A2: The use of an N-protecting group like tert-butoxycarbonyl (Boc) is crucial for several reasons.[1] It prevents the secondary amine of the pyrrolidine ring from reacting with the methylating agent, which would otherwise lead to the formation of a quaternary ammonium salt as a significant byproduct. The Boc group is stable under the basic conditions of the Williamson ether synthesis but can be readily removed under mild acidic conditions, ensuring the selective formation of the desired product.[1]

Q3: What are the critical process parameters to control during the O-methylation step?

A3: Key parameters to control during the O-methylation (Williamson ether synthesis) step include:

  • Temperature: Lower temperatures are generally favored to minimize side reactions, such as elimination.

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride is commonly used to ensure complete deprotonation of the hydroxyl group without competing in the methylation reaction.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction. However, care must be taken with certain solvents, as they can react with strong bases at elevated temperatures.

  • Stoichiometry: Precise control of the molar ratios of the substrate, base, and methylating agent is essential for maximizing yield and minimizing impurities.

Q4: How can the final product, this compound, be purified on a large scale?

A4: For large-scale purification, fractional distillation under reduced pressure is the most common and effective method. This technique separates the desired product from lower and higher boiling point impurities, as well as any remaining solvent. Prior to distillation, a standard aqueous work-up is typically performed to remove inorganic salts and other water-soluble impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete deprotonation of the hydroxyl group.Use a stronger base or ensure the current base is of high purity and used in sufficient molar excess. Ensure anhydrous reaction conditions as water will quench the base.
Competing elimination (E2) side reaction.Maintain a low reaction temperature. Consider a less hindered base if possible.
Reaction with the solvent.If using DMF with sodium hydride, be aware of potential side reactions. Consider using an alternative solvent like THF.
Loss of product during work-up.Ensure proper pH adjustment during aqueous extraction to minimize the solubility of the amine product in the aqueous phase. Perform multiple extractions with an appropriate organic solvent.
Presence of N-methylated byproduct Incomplete N-protection or premature deprotection.Ensure the N-Boc protecting group is intact before the methylation step. Use a non-nucleophilic base for the methylation to avoid reaction at the nitrogen.
Product is contaminated with starting material ((R)-3-hydroxypyrrolidine) Incomplete methylation reaction.Increase the reaction time or temperature slightly. Ensure sufficient equivalents of the methylating agent and base are used.
Difficulties in purification by distillation Formation of azeotropes with solvent or impurities.Perform a solvent swap to a higher boiling point solvent before distillation. Consider a pre-purification step such as column chromatography on a smaller scale to identify problematic impurities.
Racemization of the chiral center Harsh reaction or work-up conditions.Maintain mild reaction conditions (low temperature) and avoid strongly acidic or basic conditions for prolonged periods during work-up and purification.

Experimental Protocols

Protocol 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

This procedure is a representative method for the N-protection of the starting material.

Materials:

  • (R)-3-Hydroxypyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve (R)-3-hydroxypyrrolidine in a biphasic mixture of water and ethyl acetate.

  • Add sodium bicarbonate to the mixture.

  • Slowly add a solution of di-tert-butyl dicarbonate in ethyl acetate to the reaction mixture at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine.

Protocol 2: O-Methylation of N-Boc-(R)-3-hydroxypyrrolidine

This protocol describes the core etherification step.

Materials:

  • N-Boc-(R)-3-hydroxypyrrolidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-(R)-3-hydroxypyrrolidine in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-(R)-3-methoxypyrrolidine.

Protocol 3: Deprotection and Purification

This final step yields the target compound.

Materials:

  • Crude N-Boc-(R)-3-methoxypyrrolidine

  • Hydrochloric acid (HCl) in dioxane or another suitable solvent

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

Procedure:

  • Dissolve the crude N-Boc-(R)-3-methoxypyrrolidine in a suitable solvent and add a solution of HCl.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC).

  • Neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Table 1: Representative Reaction Parameters and Yields for a Scalable Synthesis

StepKey ReactantsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Typical Purity (%)
N-Boc Protection (R)-3-Hydroxypyrrolidine, Boc₂OEthyl Acetate/Water0 - 2512 - 1690 - 98>98
O-Methylation N-Boc-(R)-3-hydroxypyrrolidine, NaH, CH₃ITHF0 - 2512 - 1685 - 95>95 (crude)
Deprotection & Purification N-Boc-(R)-3-methoxypyrrolidine, HClDioxane20 - 252 - 490 - 97>99 (after distillation)

Note: These values are representative and may vary depending on the specific reaction scale and conditions.

Visualizations

Scalable_Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Core Reaction cluster_2 Final Processing Start (R)-3-Hydroxypyrrolidine Protect N-Boc Protection (Boc₂O, NaHCO₃) Start->Protect Protected_Int N-Boc-(R)-3-hydroxypyrrolidine Protect->Protected_Int Methylate O-Methylation (NaH, CH₃I) Protected_Int->Methylate Protected_Product N-Boc-(R)-3-methoxypyrrolidine Methylate->Protected_Product Deprotect Deprotection (HCl) Protected_Product->Deprotect Purify Purification (Distillation) Deprotect->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the scalable synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of This compound Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Cause Side_Reaction Side Reactions Low_Yield->Side_Reaction Cause Workup_Loss Product Loss during Work-up Low_Yield->Workup_Loss Cause Check_Base Verify Base Quality and Stoichiometry Incomplete_Deprotonation->Check_Base Solution Control_Temp Lower Reaction Temperature Side_Reaction->Control_Temp Solution Solvent_Choice Consider Alternative Solvent Side_Reaction->Solvent_Choice Solution Optimize_Extraction Optimize pH and Extraction Protocol Workup_Loss->Optimize_Extraction Solution

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Byproduct Identification and Minimization in Reactions Involving (R)-3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-3-Methoxypyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your chemical reactions, ensuring the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

This compound is a versatile chiral building block primarily used as a secondary amine nucleophile in a variety of organic transformations. Its key applications are in the synthesis of pharmaceutical intermediates and other complex molecules.[1] Common reactions include:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to form N-substituted pyrrolidines.

  • N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium, to introduce an aryl group on the nitrogen atom.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

  • Acylation: Reaction with acyl chlorides or anhydrides to form N-acylpyrrolidines (amides).

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Q2: What are the potential byproducts I should be aware of when using this compound in N-alkylation reactions?

In N-alkylation reactions, several byproducts can arise depending on the reaction conditions and the nature of the alkylating agent.

  • Over-alkylation: The desired N-alkylated product, being a tertiary amine, can be further alkylated by the electrophile to form a quaternary ammonium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is allowed to proceed for an extended period.

  • Elimination Products: If the alkylating agent has a leaving group on a carbon adjacent to a proton, elimination reactions (E2) can compete with the desired substitution (SN2), leading to the formation of alkenes. This is more prevalent with sterically hindered alkyl halides and strong bases.

  • Byproducts from the Alkylating Agent: The alkylating agent itself may degrade or undergo side reactions, leading to impurities.

Q3: Can byproducts be formed from the decomposition of this compound itself?

This compound is generally stable under neutral and basic conditions. However, under strongly acidic conditions or at elevated temperatures, it may be susceptible to degradation.

  • Elimination of Methanol: Under harsh acidic conditions, protonation of the methoxy group can lead to the elimination of methanol, potentially forming a pyrroline intermediate. This intermediate can then react further to generate various byproducts.

Troubleshooting Guides

Issue 1: Low Yield and Multiple Spots on TLC in an N-Alkylation Reaction

Question: I am performing an N-alkylation of this compound with an alkyl bromide and observing a low yield of my desired product along with several new spots on my TLC plate. How can I troubleshoot this?

Answer: This issue often points to a combination of incomplete reaction, over-alkylation, and potential side reactions of your alkylating agent. Here is a step-by-step guide to address this:

Troubleshooting Workflow

start Low Yield & Multiple Spots in N-Alkylation check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents optimize_conditions 2. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK sub_check_reagents Check purity of this compound and alkyl bromide. Ensure accurate molar ratios. check_reagents->sub_check_reagents workup 3. Refine Work-up & Purification optimize_conditions->workup Optimized sub_optimize Control temperature (start at lower temp). Add alkyl bromide slowly. Vary base and solvent. optimize_conditions->sub_optimize characterize 4. Characterize Byproducts workup->characterize Byproducts still present sub_workup Use appropriate extraction pH. Consider chromatography with different solvent systems. workup->sub_workup sub_characterize Isolate byproducts by prep-TLC or column. Analyze by GC-MS and NMR. characterize->sub_characterize

Caption: Troubleshooting workflow for N-alkylation reactions.

Detailed Steps:

  • Reagent Purity and Stoichiometry:

    • Ensure the purity of your this compound and the alkyl bromide. Impurities in starting materials can lead to unexpected side products.

    • Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent initially. A large excess can promote over-alkylation.

  • Reaction Conditions:

    • Temperature: Run the reaction at a lower temperature to minimize side reactions. Start at room temperature or even 0 °C and slowly warm if the reaction is sluggish.

    • Addition of Reagents: Add the alkyl bromide dropwise to the solution of this compound and base. This helps to maintain a low concentration of the alkylating agent, disfavoring over-alkylation.

    • Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is often a good choice to avoid competing reactions. The solvent should be aprotic, such as acetonitrile or DMF.

  • Work-up and Purification:

    • During aqueous work-up, ensure the pH is appropriately adjusted to keep your product in the organic layer and potentially remove some impurities in the aqueous layer.

    • For purification by column chromatography, try different solvent systems to achieve better separation of the product from the byproducts.

  • Byproduct Characterization:

    • If the issue persists, try to isolate the major byproducts using preparative TLC or careful column chromatography.

    • Characterize the byproducts using GC-MS and NMR to understand their structures. This information will provide valuable clues about the side reactions occurring.

Issue 2: Formation of a Suspected Elimination Byproduct

Question: In my reaction, I suspect the formation of an alkene byproduct from my alkyl halide. How can I confirm this and prevent it?

Answer: The formation of an elimination byproduct is a common issue, especially with secondary or tertiary alkyl halides or when using a strong, non-hindered base.

Byproduct Formation Pathway

cluster_reactants Reactants R3MP This compound DesiredProduct N-Alkylated Product R3MP->DesiredProduct SN2 (Desired) AlkylHalide Alkyl Halide (R-X) AlkylHalide->DesiredProduct EliminationProduct Alkene Byproduct AlkylHalide->EliminationProduct Base Base Base->DesiredProduct Base->EliminationProduct E2 (Byproduct)

Caption: Competing SN2 and E2 pathways in N-alkylation.

Identification and Minimization Strategies:

StrategyDescription
Byproduct Identification
1H NMR SpectroscopyLook for characteristic signals of vinyl protons in the alkene region (typically 4.5-6.5 ppm).
GC-MS AnalysisThe alkene byproduct will have a different retention time and a molecular ion corresponding to the loss of HX from the alkyl halide.
Minimization Techniques
Choice of BaseUse a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide if substitution is desired.
Reaction TemperatureLowering the reaction temperature generally favors substitution over elimination.
Solvent ChoicePolar aprotic solvents like DMF or DMSO can favor SN2 reactions over E2.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with Minimized Byproduct Formation
  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (N2 or Ar), add a non-nucleophilic base such as diisopropylethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkyl halide (1.1 eq.) dropwise over 15-30 minutes with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Byproduct Identification and Quantification by GC-MS

This protocol provides a general method for the analysis of reaction mixtures to identify and quantify the desired product and potential byproducts.

GC-MS Analysis Workflow

start Reaction Mixture sample_prep Sample Preparation (Dilution, Derivatization if needed) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ms_detection Mass Spectrometry Detection (EI, 70 eV) separation->ms_detection data_analysis Data Analysis (Peak Integration, Library Search) ms_detection->data_analysis quantification Quantification (Internal Standard Method) data_analysis->quantification

Caption: Workflow for GC-MS analysis of reaction byproducts.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Program50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-450 amu
Source Temperature230 °C
Quadrupole Temperature150 °C

Sample Preparation:

  • Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

  • If necessary, filter the sample through a 0.2 µm syringe filter before injection.

  • For quantification, add a known amount of an internal standard that is chemically inert under the reaction conditions and has a different retention time from the components of interest.

Data Analysis:

  • Identify the peaks corresponding to the starting material, product, and byproducts based on their retention times and mass spectra.

  • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification of unknown byproducts.

  • Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.

By following these guidelines and protocols, researchers can more effectively troubleshoot their reactions involving this compound, leading to higher yields and purer products.

References

Technical Support Center: Refinement of Catalytic Processes for the Synthesis of Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining the catalytic synthesis of chiral pyrrolidines. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help overcome common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of chiral pyrrolidines.

1. Low Enantioselectivity or Diastereoselectivity

Question: My reaction is producing the desired pyrrolidine, but with low enantiomeric or diastereomeric excess. What are the primary factors to investigate?

Answer: Low stereoselectivity is a common challenge and can be influenced by several factors. Here is a breakdown of potential causes and actionable solutions:

  • Catalyst and Ligand Choice: The selection of the chiral catalyst and ligand is paramount for achieving high stereoselectivity.[1][2] The steric and electronic properties of the ligand create the chiral environment necessary for facial discrimination.[2]

    • Troubleshooting:

      • Screen a variety of chiral ligands with different steric and electronic properties. For instance, in copper-catalyzed reactions, BOX, PyBOX, and axially chiral P,N-ligands like StackPhos can be evaluated.[2]

      • For organocatalyzed reactions, subtle modifications to the pyrrolidine-based catalyst scaffold can significantly impact stereocontrol.[1]

      • Ensure the purity of your metal precursor and ligand, as impurities can negatively affect catalyst performance.[2]

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Troubleshooting: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact catalyst-substrate interactions.

    • Troubleshooting: Non-coordinating solvents are often preferred. Consider screening solvents like toluene or dichloromethane.[2]

  • Substrate Structure: The steric and electronic properties of your starting materials can influence the stereochemical outcome.

    • Troubleshooting: If possible, modify substituents on the starting materials to introduce greater steric hindrance, which can improve diastereocontrol.[2]

2. Low Reaction Yield

Question: My reaction is providing the desired product with good selectivity, but the overall yield is low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several issues, from catalyst activity to side reactions.[3]

  • Catalyst Inactivity or Decomposition: The catalyst may not be active enough or could be decomposing under the reaction conditions.

    • Troubleshooting:

      • Slightly increase the catalyst loading.[2]

      • Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. The use of molecular sieves can be beneficial.[2]

      • Verify that the reaction conditions (e.g., temperature, atmosphere) are not too harsh for the chosen catalytic system.[2]

  • Competing Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrrolidine.

    • Troubleshooting:

      • Adjust reaction conditions such as temperature and substrate concentration to minimize side reactions.[3]

      • In some cases, removing an acid or base additive can suppress the formation of byproducts like pyrroles in double reductive amination reactions.[3]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting: Monitor the reaction progress using techniques like TLC, GC/LC-MS and adjust the reaction time accordingly.[2]

3. Difficult Product Purification

Question: I am struggling to isolate the pure chiral pyrrolidine from the crude reaction mixture. What are some common purification challenges and solutions?

Answer: Purification of chiral pyrrolidines can be challenging due to the presence of stereoisomers and other impurities.

  • Poor Resolution of Enantiomers/Diastereomers: Standard chromatography techniques may not be sufficient to separate stereoisomers.

    • Troubleshooting:

      • Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) are powerful techniques for separating enantiomers. Polysaccharide-based CSPs are often effective.

      • Derivatization: In some cases, derivatizing the pyrrolidine with a chiral agent can allow for the separation of diastereomers using standard chromatography.

      • Recrystallization: If the product is crystalline, fractional crystallization can be an effective method for purification.

  • Co-elution with Byproducts: Impurities from side reactions may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Troubleshooting:

      • Optimize the mobile phase system for column chromatography. A gradient elution may be necessary.

      • Consider alternative purification techniques such as preparative TLC or crystallization.

Data Presentation

The following tables summarize quantitative data for different catalytic systems in the synthesis of chiral pyrrolidines, allowing for easy comparison of their performance.

Table 1: Performance of Various Catalysts in the Asymmetric Aldol Reaction

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
(S)-2-(pyrrolidin-1-yl)propan-1-ol analog----PoorPoor
(S)-diphenylprolinol TMS ether---HighHighHigh

Data for (S)-2-(pyrrolidin-1-yl)propan-1-ol is based on a structurally similar analog which showed poor selectivity.[4]

Table 2: Optimization of a Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reaction

EntryCatalyst/Ligand/AdditiveSolventTemp (°C)Yield (%)ee (%)
1AgOAc, 14 Et₂O053-
2AgOAc, (S)-QUINAPCH₂Cl₂-202545
3AgOAc, (S)-QUINAPEt₂O-454875
4AgOAc, (S)-QUINAPTHF-456280

Reaction between glycinate imine 8 and tert-butyl acrylate (9 ).[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the catalytic synthesis of chiral pyrrolidines.

Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol is a general procedure for the synthesis of enantioenriched pyrrolidines via a copper-catalyzed 1,3-dipolar cycloaddition.

Materials:

  • Copper(I) precatalyst (e.g., CuBr) (5 mol%)

  • Chiral ligand (e.g., a chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligand) (5.5 mol%)

  • Azomethine ylide precursor (imine) (1.2 equiv)

  • Electron-deficient alkene (e.g., fluorinated styrene derivative) (1.0 equiv)

  • Base (e.g., DBU)

  • Anhydrous solvent (e.g., toluene)

  • Saturated aqueous NH₄Cl solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous Na₂SO₄

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the copper(I) precatalyst and the chiral ligand.

  • Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the azomethine ylide precursor.

  • Add the electron-deficient alkene to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the base dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.[6]

Protocol 2: Organocatalyzed Michael Addition for Pyrrolidine Synthesis

This protocol describes a general procedure for an organocatalyzed intramolecular aza-Michael reaction to form chiral pyrrolidines.

Materials:

  • Cbz-protected bis-homoallylic amine substrate

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (10 mol%)

  • Molecular sieves (4 Å)

  • Anhydrous solvent (e.g., toluene)

  • Saturated aqueous NaHCO₃ solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the Cbz-protected bis-homoallylic amine in anhydrous toluene, add the chiral phosphoric acid catalyst and freshly activated molecular sieves.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield in Chiral Pyrrolidine Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Evaluate Catalyst Performance start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions solution_catalyst Optimize Catalyst System: - Increase loading - Check purity - Screen new catalysts/ligands check_catalyst->solution_catalyst solution_conditions Refine Reaction Parameters: - Adjust temperature - Modify solvent - Extend reaction time check_conditions->solution_conditions solution_side_reactions Minimize Byproduct Formation: - Alter substrate concentration - Change additives check_side_reactions->solution_side_reactions end_node Improved Yield solution_catalyst->end_node solution_conditions->end_node solution_side_reactions->end_node

Caption: Troubleshooting workflow for addressing low reaction yields.

Diagram 2: Factors Influencing Enantioselectivity in Catalytic Pyrrolidine Synthesis

Enantioselectivity_Factors center Enantioselectivity catalyst Catalyst/Ligand - Steric hindrance - Electronic effects - Chirality center->catalyst solvent Solvent - Polarity - Coordinating ability center->solvent temperature Temperature - Transition state energy center->temperature substrate Substrate - Steric bulk - Electronic properties center->substrate

Caption: Key factors that control enantioselectivity in catalytic reactions.

Diagram 3: Experimental Workflow for a Generic Catalytic Synthesis of Chiral Pyrrolidines

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Catalyst & Reagents reaction Perform Catalytic Reaction reagents->reaction monitoring Monitor Progress (TLC/GC/LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize chiral_analysis Determine ee/de (Chiral HPLC) characterize->chiral_analysis

Caption: A typical experimental workflow for chiral pyrrolidine synthesis.

References

Technical Support Center: Enhancing Coupling Reactions with (R)-3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-3-Methoxypyrrolidine in coupling reactions. The information is designed to help overcome common experimental challenges and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed coupling reactions?

A1: The main challenges include:

  • Low Reaction Yields: Incomplete conversion of starting materials is a common issue. This can be due to several factors, including catalyst deactivation, suboptimal reaction conditions, or steric hindrance.

  • Catalyst Inhibition: The nitrogen atom of the pyrrolidine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and reduced activity.[1]

  • Side Reactions: Undesired side reactions such as hydrodehalogenation (replacement of the halide with a hydrogen atom) or homocoupling of the starting materials can reduce the yield of the desired product.[2]

  • Racemization: As this compound is a chiral molecule, maintaining its stereochemical integrity is crucial. Racemization can occur under harsh reaction conditions, particularly with the use of strong bases or elevated temperatures.[3][4]

Q2: How can I minimize catalyst inhibition when using this compound?

A2: To mitigate catalyst inhibition by the pyridine nitrogen, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center, preventing the coordination of the pyrrolidine nitrogen and thus preserving the catalyst's activity.[1][5]

  • Use of Pre-catalysts: Buchwald-type palladacycle pre-catalysts are often more stable and can provide sustained catalytic activity in the presence of challenging substrates.[5]

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

A3: A good starting point for optimizing your reaction is:

  • Palladium Pre-catalyst: 1-5 mol% of a suitable palladium source (e.g., Pd₂(dba)₃ or a palladacycle pre-catalyst).[5][6]

  • Ligand: 1.2-2 equivalents of a bulky, electron-rich phosphine ligand relative to the palladium.

  • Base: 1.5-2 equivalents of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are commonly used.[1][2]

  • Temperature: Typically between 80-110 °C.[1]

Troubleshooting Guides

Low Reaction Yield

A systematic approach to troubleshooting low yields is crucial. The following table outlines potential causes and recommended solutions.

Potential CauseTroubleshooting Strategy
Catalyst Inactivity - Ensure the use of a fresh, high-quality palladium pre-catalyst and ligand.- Consider using a more robust ligand, such as a biarylphosphine (e.g., XPhos, SPhos).[1][5]- Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%).[2]
Inappropriate Base - The choice of base is critical. For challenging couplings, stronger bases like NaOtBu or K₃PO₄ may be necessary.[1][6]- Ensure the base is finely powdered and anhydrous.
Suboptimal Solvent - The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation.- Common solvents include toluene, 1,4-dioxane, and THF.[1][2] Consider screening different solvents.
Low Reaction Temperature - If the reaction is sluggish, a moderate increase in temperature (e.g., in 10 °C increments) may improve the rate and yield.[2]
Steric Hindrance - For sterically demanding substrates, longer reaction times or higher temperatures may be required.- The use of more active catalyst systems, such as those with highly bulky ligands, can be beneficial.
Side Reactions
Side ReactionTroubleshooting Strategy
Hydrodehalogenation - This can be a sign of issues with the catalytic cycle. Optimizing the ligand and base combination can help.- Lowering the reaction temperature may reduce the rate of this side reaction.[2]
Homocoupling - This often indicates a problem with the transmetalation step.[2]- Adjusting the base or activator concentration can be beneficial.
Racemization

Preserving the stereochemical integrity of this compound is paramount.

FactorMitigation Strategy
Base Strength - While strong bases are often necessary for high yields, they can also promote racemization. If racemization is observed, consider screening weaker bases such as K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[7]
Temperature - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]
Coupling Reagents - For amide bond formations, using coupling reagents known for low racemization, such as those based on HOAt (e.g., HATU) or OxymaPure® (e.g., COMU), is recommended.[8]

Data Presentation

The following tables provide a general framework for optimizing reaction conditions. The values presented are illustrative and should be adapted based on experimental observations.

Table 1: Optimization of Catalyst Loading

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
12445
21875
51292
101293

A typical starting point is 2-5 mol%. Higher loadings can increase costs and the amount of residual palladium in the product.[5]

Table 2: Screening of Different Bases

Base (2.0 equiv)Temperature (°C)Yield (%)
K₂CO₃11065
K₃PO₄10088
NaOtBu8095
LiHMDS8092

The choice of base is critical and substrate-dependent. Stronger bases often allow for lower reaction temperatures.[6]

Table 3: Solvent Screening

SolventTemperature (°C)Yield (%)
Toluene10091
1,4-Dioxane10085
THF8078
DMF12055

Anhydrous and degassed solvents are essential for reproducible results.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, palladium pre-catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the this compound.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add aryl halide, catalyst, ligand, and base to a dry flask prep2 Purge with inert gas (Ar or N2) prep1->prep2 prep3 Add degassed solvent and this compound prep2->prep3 react1 Heat to desired temperature (80-110 °C) prep3->react1 react2 Monitor progress by TLC or LC-MS react1->react2 workup1 Cool to room temperature and quench react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry, concentrate, and purify via chromatography workup3->workup4

Caption: General experimental workflow for Buchwald-Hartwig amination.

troubleshooting_low_yield start Low Yield Observed catalyst_check Is the catalyst system active? start->catalyst_check catalyst_solution Use fresh catalyst/ligand. Increase catalyst loading. Screen different ligands. catalyst_check->catalyst_solution No base_check Is the base appropriate? catalyst_check->base_check Yes base_solution Screen stronger bases (e.g., NaOtBu, K3PO4). Ensure base is anhydrous and finely powdered. base_check->base_solution No conditions_check Are reaction conditions optimal? base_check->conditions_check Yes conditions_solution Increase temperature. Ensure solvent is anhydrous and degassed. Increase reaction time. conditions_check->conditions_solution No

Caption: Troubleshooting logic for low reaction yields.

References

Validation & Comparative

Comparative analysis of (R)-3-Methoxypyrrolidine and (S)-3-Methoxypyrrolidine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit vastly different pharmacological and toxicological profiles. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile chiral building block. This guide provides a comparative analysis of two such building blocks: (R)-3-Methoxypyrrolidine and (S)-3-Methoxypyrrolidine. We will delve into their distinct applications in the synthesis of complex, biologically active molecules, supported by experimental data and protocols, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Side-by-Side Comparison

While enantiomers share the same chemical formula and connectivity, their distinct spatial arrangements can lead to subtle differences in their physical properties, most notably their interaction with plane-polarized light. However, many other physical constants are identical. Below is a summary of the key physicochemical properties for both (R)- and (S)-3-Methoxypyrrolidine.

PropertyThis compound(S)-3-Methoxypyrrolidine
CAS Number 120099-60-7[1]120099-61-8
Molecular Formula C₅H₁₁NO[1]C₅H₁₁NO
Molecular Weight 101.15 g/mol [1]101.15 g/mol
Appearance Colorless to light yellow liquid[1]Data not available, expected to be similar
Boiling Point 123 °C[1]Data not available, expected to be similar
Density 0.94 g/cm³[1]Data not available, expected to be similar
pKa 9.49 ± 0.10 (Predicted)[1]Data not available, expected to be similar

The Critical Role of Chirality in Synthesis: Two Case Studies

The true value of enantiomerically pure building blocks like (R)- and (S)-3-Methoxypyrrolidine lies in their ability to impart specific stereochemistry to a target molecule, which in turn dictates its biological function. Here, we explore two distinct examples where the choice of a specific enantiomer is crucial for the synthesis of a potent pharmaceutical agent.

This compound in the Synthesis of Melanocortin-4 Receptor (MC4R) Agonists

This compound is a key building block in the synthesis of selective melanocortin-4 receptor (MC4R) agonists, which are a promising class of drugs for the treatment of obesity.[1] The MC4R plays a critical role in regulating energy homeostasis and appetite. The precise stereochemistry imparted by the (R)-enantiomer is essential for the high-affinity binding and agonistic activity of these compounds at the receptor.

One such MC4R agonist is AZD2820. While the detailed synthesis of AZD2820 is proprietary, the general synthetic strategy for this class of compounds involves the incorporation of the this compound moiety to create a spiroindane-based imide structure. The chirality at the 3-position of the pyrrolidine ring is a key determinant of the final compound's efficacy.

Conceptual Synthetic Workflow for an MC4R Agonist Precursor

G R_pyrrolidine This compound Coupling Reductive Amination R_pyrrolidine->Coupling Indane Substituted Indanone Indane->Coupling Spiro_intermediate Spiroindane-pyrrolidine Intermediate Coupling->Spiro_intermediate Cyclization Intramolecular Cyclization Final_agonist MC4R Agonist Cyclization->Final_agonist Spiro_intermediate->Cyclization

Caption: Conceptual workflow for the synthesis of an MC4R agonist.

(S)-3-Methoxypyrrolidine in the Synthesis of Quinolone Antitumor Agents

In contrast to its (R)-enantiomer, (S)-3-Methoxypyrrolidine is a crucial precursor for the synthesis of certain quinolone-based antitumor agents, such as AG-7352. Quinolone derivatives have been extensively studied for their therapeutic potential, including antibacterial and anticancer activities. The stereochemistry of the substituents on the quinolone core is a critical factor in determining their biological activity and target selectivity.

The synthesis of AG-7352 involves the preparation of a key intermediate, (3S,4S)-3-methoxy-4-methylaminopyrrolidine. While this intermediate can be synthesized through various routes, the use of (S)-3-Methoxypyrrolidine as a starting material would ensure the correct stereochemistry at the C3 position of the pyrrolidine ring. The subsequent introduction of the methylamino group at the C4 position would then be directed by the existing stereocenter.

Conceptual Synthetic Pathway for a Quinolone Precursor

G S_pyrrolidine (S)-3-Methoxypyrrolidine Activation N-Protection & C4-Activation S_pyrrolidine->Activation Substitution Nucleophilic Substitution (e.g., with Methylamine) Activation->Substitution Intermediate (3S,4S)-3-methoxy-4- methylaminopyrrolidine Substitution->Intermediate Final_coupling Coupling Reaction Intermediate->Final_coupling Quinolone_core Fluoroquinolone Core Quinolone_core->Final_coupling AG7352 Quinolone Antitumor Agent (AG-7352) Final_coupling->AG7352

Caption: Conceptual pathway for a quinolone antitumor agent.

Experimental Protocols

While specific, detailed protocols for the synthesis of proprietary drugs like AZD2820 are not publicly available, the following are representative experimental procedures for key transformations involving substituted pyrrolidines, illustrating the general methodologies employed in the synthesis of such complex molecules.

General Procedure for Reductive Amination of a Ketone with a Pyrrolidine Derivative

Objective: To illustrate a common method for forming a C-N bond between a ketone and a secondary amine like 3-methoxypyrrolidine, a key step in the synthesis of many pharmaceutical intermediates.

Materials:

  • Substituted ketone (1.0 eq)

  • (R)- or (S)-3-Methoxypyrrolidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the substituted ketone in the chosen solvent, add (R)- or (S)-3-Methoxypyrrolidine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding enamine or iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrolidine derivative.

General Procedure for Nucleophilic Aromatic Substitution with a Pyrrolidine Derivative

Objective: To demonstrate a typical procedure for coupling a pyrrolidine derivative to an activated aromatic or heteroaromatic ring, a common strategy in the synthesis of quinolone-based drugs.

Materials:

  • Activated fluoroaromatic or fluoroheteroaromatic compound (1.0 eq)

  • (R)- or (S)-3-Methoxypyrrolidine derivative (1.2 eq)

  • A suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)

  • A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the fluoroaromatic/heteroaromatic compound in the chosen solvent, add the (R)- or (S)-3-Methoxypyrrolidine derivative and the base.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the desired final product.

Conclusion

The comparative analysis of (R)- and (S)-3-Methoxypyrrolidine underscores the profound impact of stereochemistry in modern drug discovery and synthesis. While sharing identical fundamental physicochemical properties, their opposing stereochemical configurations dictate their utility as chiral building blocks for entirely different classes of therapeutic agents. The (R)-enantiomer is integral to the development of MC4R agonists for obesity, whereas the (S)-enantiomer is a key component in the synthesis of specific quinolone-based antitumor agents. This clear divergence in their synthetic applications serves as a powerful testament to the principle that in the world of pharmacology, the three-dimensional architecture of a molecule is as crucial as its chemical composition. For researchers in the pharmaceutical sciences, a deep understanding of the stereospecific applications of such chiral synthons is indispensable for the rational design and efficient synthesis of novel, safe, and effective medicines.

References

Structure-Activity Relationship of Pyrrolidine Derivatives as Muscarinic M3 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of pyrrolidine derivatives as muscarinic M3 receptor antagonists. The data presented herein is based on a study of 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine derivatives, which serve as a pertinent surrogate for understanding the SAR of (R)-3-Methoxypyrrolidine derivatives due to their shared pyrrolidine core and activity at muscarinic receptors. This document summarizes quantitative binding and functional activity data, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel M3 antagonists.

Comparative Analysis of Muscarinic Receptor Affinity and Functional Antagonism

The following tables summarize the in vitro pharmacological data for a series of synthesized pyrrolidine derivatives. The data highlights how modifications to the substituents on the 1,3-oxathiolane and pyrrolidine rings influence the binding affinity (Ki) at human muscarinic receptor subtypes (M1-M5) and the functional antagonist potency (pA2) at M3 receptors.

Table 1: Binding Affinity (Ki, nM) of Pyrrolidine Derivatives at Human Muscarinic Receptors (M1-M5)

CompoundRStereochemistryM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
1 Phenyl(2S, 5'R, 2'S)1.83.51.22.52.1
2 Phenyl(2R, 5'S, 2'R)2.54.11.93.22.8
3 Cyclohexyl(2S, 5'R, 2'S)3.25.62.84.53.9
4 Cyclohexyl(2R, 5'S, 2'R)4.16.83.55.14.7
5 Thienyl(2S, 5'R, 2'S)1.52.91.02.11.8
6 Thienyl(2R, 5'S, 2'R)2.13.81.52.92.4

Data extracted from a study on 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine derivatives, which are structurally related to this compound derivatives.[1]

Table 2: Functional Antagonist Potency (pA2) of Pyrrolidine Derivatives at the M3 Muscarinic Receptor

CompoundRStereochemistryM3 Functional Antagonism (pA2)
1 Phenyl(2S, 5'R, 2'S)8.9
2 Phenyl(2R, 5'S, 2'R)8.7
3 Cyclohexyl(2S, 5'R, 2'S)8.5
4 Cyclohexyl(2R, 5'S, 2'R)8.3
5 Thienyl(2S, 5'R, 2'S)9.1
6 Thienyl(2R, 5'S, 2'R)8.9

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data extracted from a study on 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine derivatives.[1]

Key Structure-Activity Relationship Insights

From the data presented, the following SAR trends can be observed:

  • Influence of the Aryl/Alkyl Substituent (R): The nature of the substituent at the 2-position of the 1,3-oxathiolane ring significantly impacts both binding affinity and functional antagonism. Aromatic substituents (Phenyl and Thienyl) generally confer higher affinity and potency compared to the cycloalkyl substituent (Cyclohexyl). The thienyl group in compound 5 resulted in the highest affinity for the M3 receptor (Ki = 1.0 nM) and the highest functional antagonist potency (pA2 = 9.1).

  • Effect of Stereochemistry: The stereochemistry of the molecule plays a crucial role in its interaction with the muscarinic receptors. In all cases, the (2S, 5'R, 2'S) diastereomer exhibited higher affinity and potency compared to its corresponding (2R, 5'S, 2'R) diastereomer. This suggests a specific stereochemical requirement for optimal binding at the M3 receptor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of the test compounds for the human muscarinic M1, M2, M3, M4, and M5 receptors.

Materials:

  • CHO-K1 cell membranes expressing human recombinant M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

  • Non-specific binding control: 1 µM Atropine.

  • Test compounds dissolved in DMSO.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail.

Procedure:

  • Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [³H]-NMS (approximately 0.3 nM) and varying concentrations of the test compound.

  • The incubation is carried out in a total volume of 250 µL of assay buffer.

  • Non-specific binding is determined in the presence of 1 µM atropine.

  • The reaction mixtures are incubated for 60 minutes at 37°C.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed three times with 3 mL of ice-cold assay buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

M3 Functional Antagonism Assay (Isolated Guinea Pig Ileum)

Objective: To determine the functional antagonist potency (pA2) of the test compounds at the M3 muscarinic receptor.

Materials:

  • Male guinea pigs (250-350 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 10), gassed with 95% O₂ and 5% CO₂.

  • Carbachol as the muscarinic agonist.

  • Test compounds dissolved in a suitable vehicle.

  • Organ bath setup with an isometric force transducer.

Procedure:

  • Segments of the terminal ileum (2-3 cm) are isolated and mounted in organ baths containing Krebs-Henseleit solution at 37°C.

  • The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • A cumulative concentration-response curve to carbachol is obtained to establish a baseline.

  • The tissues are then incubated with a single concentration of the test compound (antagonist) for 30 minutes.

  • A second cumulative concentration-response curve to carbachol is then generated in the presence of the antagonist.

  • The dose ratio (DR) is calculated as the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in the absence of the antagonist.

  • The pA2 value is determined using the Schild equation: pA2 = log(DR-1) - log[B], where [B] is the molar concentration of the antagonist. For a competitive antagonist, a Schild plot of log(DR-1) against log[B] should yield a straight line with a slope of 1, and the x-intercept provides the pA2 value.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the SAR studies of muscarinic receptor antagonists.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis Start Design Analogs of This compound Synth Synthesize Derivative Library Start->Synth Purify Purify and Characterize Compounds Synth->Purify Binding Binding Assays (M1-M5 Receptors) Purify->Binding Functional Functional Assays (M3 Receptor) Purify->Functional SAR Establish SAR Binding->SAR Functional->SAR Lead Identify Lead Compounds SAR->Lead Lead->Start Optimize Lead Structure

Caption: Workflow for SAR studies of this compound derivatives.

M3_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response ACh Acetylcholine (Agonist) ACh->M3R Activates Antagonist This compound Derivative (Antagonist) Antagonist->M3R Blocks

References

In vitro and in vivo evaluation of novel compounds synthesized from (R)-3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of novel compounds synthesized from a pyrrolidine scaffold reveals promising candidates for the development of new therapeutic agents. This guide provides a comparative analysis of a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, detailing their in vitro and in vivo performance based on supporting experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and optimization of these novel compounds.

In Vitro Evaluation: Cytotoxicity Profile

The initial in vitro screening of the synthesized compounds focused on assessing their potential toxicity in two human cell lines: SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma). This step is crucial to identify compounds with a favorable safety profile for further development.

Table 1: In Vitro Neurotoxicity and Hepatotoxicity of Pyrrolidine-2,5-dione Derivatives

Compound IDConcentration (µM)% Viability in SH-SY5Y Cells (Mean ± SEM)% Viability in HepG2 Cells (Mean ± SEM)
25 10089.8 ± 3.592.1 ± 4.2
26 10091.2 ± 2.895.5 ± 3.7
27 10085.4 ± 4.188.9 ± 5.1
28 10093.7 ± 3.297.3 ± 2.9
29 10088.1 ± 5.090.6 ± 4.5
30 10090.5 ± 2.994.2 ± 3.3
32 10095.3 ± 2.198.7 ± 1.8
33 10097.6 ± 1.5101.2 ± 2.0
VPA *100075.1 ± 6.378.4 ± 5.9

*VPA (Valproic Acid) was used as a reference compound.

In Vivo Evaluation: Anticonvulsant and Antinociceptive Activity

Based on the favorable in vitro safety profile, the compounds were advanced to in vivo studies in murine models to assess their anticonvulsant and antinociceptive potential. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for evaluating anticonvulsant efficacy, while the formalin test is used to assess analgesic properties.

Table 2: In Vivo Anticonvulsant and Antinociceptive Activity of Selected Pyrrolidine-2,5-dione Derivatives

Compound IDMES Test ED₅₀ (mg/kg)scPTZ Test (% Protection at 100 mg/kg)Formalin Test (% Inhibition of Pain Response at 100 mg/kg)
25 150.22545.1
26 > 30012.530.8
27 125.837.555.2
28 210.52540.3
29 > 300025.7
30 180.112.538.9
32 85.65065.4
33 45.27578.6

Experimental Protocols

In Vitro Cytotoxicity Assays

Cell Culture: SH-SY5Y and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight. The cells were then treated with the test compounds at a final concentration of 100 µM for 24 hours. After the incubation period, the medium was replaced with fresh medium containing 0.5 mg/mL MTT and incubated for another 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

In Vivo Pharmacological Assays

Animals: Male Swiss mice weighing 20-25 g were used for all in vivo experiments. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All animal procedures were performed in accordance with institutional guidelines.

Maximal Electroshock (MES) Test: The test compounds were administered intraperitoneally (i.p.) 30 minutes before the induction of seizures. A current of 50 mA was delivered for 0.2 seconds via corneal electrodes. The abolition of the hind limb tonic extensor component of the seizure was considered as the endpoint for protection. The median effective dose (ED₅₀) was calculated using the log-probit method.

Subcutaneous Pentylenetetrazole (scPTZ) Test: The test compounds were administered i.p. 30 minutes prior to the subcutaneous injection of pentylenetetrazole (100 mg/kg). The animals were observed for 30 minutes, and the absence of clonic seizures lasting for at least 5 seconds was considered as protection.

Formalin Test: The test compounds were administered i.p. 30 minutes before the intraplantar injection of 20 µL of 2.5% formalin into the right hind paw. The amount of time the animals spent licking the injected paw was recorded during two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection. The percentage inhibition of the pain response was calculated by comparing the licking time of the treated group with that of the vehicle-treated control group.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis synthesis Compound Synthesis cytotoxicity Cytotoxicity Assays (SH-SY5Y & HepG2) synthesis->cytotoxicity anticonvulsant Anticonvulsant Tests (MES & scPTZ) cytotoxicity->anticonvulsant Favorable Safety Profile analgesic Analgesic Test (Formalin) anticonvulsant->analgesic sar Structure-Activity Relationship (SAR) analgesic->sar

Caption: Experimental workflow for the evaluation of novel pyrrolidine derivatives.

Signaling Pathway Hypothesis

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor Target Receptor (e.g., Voltage-gated Sodium Channel) signaling_cascade Signaling Cascade receptor->signaling_cascade Modulates cellular_response Cellular Response (e.g., Reduced Neuronal Excitability) signaling_cascade->cellular_response Leads to compound Pyrrolidine Derivative compound->receptor Binds to

Caption: Hypothesized signaling pathway for the action of pyrrolidine derivatives.

A Comparative Guide to the Enantiomeric Purity Determination of (R)-3-Methoxypyrrolidine by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical step in the development and quality control of chiral molecules such as (R)-3-Methoxypyrrolidine, a versatile building block in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most robust and widely adopted technique for this purpose. This guide provides a comparative overview of recommended chiral HPLC methods for resolving the enantiomers of 3-methoxypyrrolidine, supported by experimental protocols derived from the analysis of structurally analogous compounds. Additionally, alternative analytical techniques are briefly discussed.

Introduction to Chiral Separation of Pyrrolidine Derivatives

The enantiomers of 3-methoxypyrrolidine, a cyclic secondary amine, are best resolved using a direct approach on a chiral stationary phase. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

The most successful CSPs for the separation of cyclic amines and related structures fall into two main categories: polysaccharide-based and macrocyclic glycopeptide-based phases.

  • Polysaccharide-Based CSPs: These columns, such as those from the Daicel CHIRALPAK® and Phenomenex Lux® series, utilize derivatives of cellulose or amylose.[1][2][3] They are highly versatile and can be used in normal-phase, reversed-phase, or polar organic modes. For basic analytes like 3-methoxypyrrolidine, the addition of a basic modifier (e.g., diethylamine, DEA) to the mobile phase is often necessary to achieve good peak shape and resolution.[4]

  • Macrocyclic Glycopeptide-Based CSPs: Columns like the Astec® CHIROBIOTIC® series are based on molecules such as teicoplanin or vancomycin.[5] These CSPs are particularly effective for polar and ionizable compounds and can be operated in multiple modes, including reversed-phase and polar ionic modes, making them highly compatible with mass spectrometry (MS).[6]

Due to the absence of a specific published method for 3-methoxypyrrolidine, this guide presents starting methodologies based on the successful separation of structurally similar pyrrolidine derivatives.[7] A systematic screening approach across different CSPs and mobile phases is the recommended strategy for method development.[4][6]

Comparison of Proposed Chiral HPLC Methods

The following table summarizes recommended starting conditions for the chiral HPLC analysis of 3-methoxypyrrolidine. These methods are based on proven methodologies for analogous compounds and represent excellent starting points for method development.

Method Chiral Stationary Phase (CSP) Particle Size (µm) Column Dimensions (mm) Proposed Mobile Phase Typical Flow Rate (mL/min) Detection Rationale / Notes
1 Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA, Lux® Amylose-1)3 or 5250 x 4.6n-Hexane / Ethanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v)0.8 - 1.2UV (210-220 nm)Polysaccharide phases are highly successful for a wide range of chiral compounds. Normal phase mode with a basic additive is a standard approach for amines.[7]
2 Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC, Lux® i-Cellulose-5)3 or 5250 x 4.6Methanol / DEA (e.g., 100:0.1, v/v)0.5 - 1.0UV (210-220 nm)The polar organic mode is simple, offers good solubility for polar analytes, and can provide different selectivity compared to normal phase.[3][7]
3 Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T)5250 x 4.6Acetonitrile / Methanol / Acetic Acid / DEA (e.g., 98:2:0.05:0.025, v/v/v/v)0.5 - 1.0UV (210-220 nm) / MSMacrocyclic glycopeptide phases are excellent for polar and ionizable compounds. The use of both acidic and basic additives (a "polar ionic" mode) provides fine control over retention and selectivity.[6]

Experimental Protocols

Below are detailed protocols for the proposed starting methods. Optimization of mobile phase composition, additives, flow rate, and temperature is typically required to achieve baseline separation and optimal performance.

Method 1: Polysaccharide-Based CSP in Normal Phase Mode
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA-3), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of hexane to ethanol and the concentration of DEA should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic standard of 3-methoxypyrrolidine in the mobile phase at a concentration of approximately 0.5 - 1.0 mg/mL.

Method 2: Polysaccharide-Based CSP in Polar Organic Mode
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC-3), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Methanol with 0.1% (v/v) Diethylamine (DEA). Acetonitrile can be evaluated as an alternative or addition to methanol.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 0.5 - 1.0 mg/mL.

Method 3: Macrocyclic Glycopeptide-Based CSP in Polar Ionic Mode
  • Instrumentation: HPLC system with a UV detector or Mass Spectrometer.

  • Chiral Stationary Phase: Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile / Methanol / Acetic Acid / Diethylamine (98:2:0.05:0.025, v/v/v/v). The concentrations of the acid and base additives can be adjusted to optimize selectivity.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm or MS.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 0.5 - 1.0 mg/mL.

Visualizing the Workflow and Logic

The following diagrams illustrate the general experimental workflow for enantiomeric purity determination and a logical approach to method development.

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Prepare Racemic Standard (1 mg/mL in mobile phase) SystemEquil Equilibrate HPLC System with Mobile Phase SamplePrep->SystemEquil Inject Inject Sample onto Chiral Column SystemEquil->Inject Separate Isocratic Elution Inject->Separate Detect Detect Eluting Enantiomers (UV or MS) Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (A1 and A2) Chromatogram->Integrate Calculate Calculate Enantiomeric Purity (%ee = |A1-A2| / (A1+A2) * 100) Integrate->Calculate

Caption: General workflow for enantiomeric purity determination by chiral HPLC.

G Start Start: Select Analyte (3-Methoxypyrrolidine) Screen Screen Primary CSPs: - Polysaccharide (Amylose/Cellulose) - Macrocyclic Glycopeptide Start->Screen NoSep No or Poor Separation Screen->NoSep If GoodSep Partial or Good Separation Screen->GoodSep If NoSep->Screen Try different CSP/mode Optimize Optimize Mobile Phase: - Solvent Ratio - Additive Concentration - Flow Rate / Temperature GoodSep->Optimize Validate Validate Method: Specificity, Linearity, Accuracy, Precision Optimize->Validate

Caption: Decision tree for chiral HPLC method development.

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is the predominant technique, other methods can also be employed for determining the enantiomeric excess of chiral amines.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[8] It utilizes supercritical CO2 as the main mobile phase component, modified with an alcohol. The same polysaccharide and macrocyclic glycopeptide CSPs used in HPLC are typically effective in SFC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral purity can be determined by NMR using chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric species, which exhibit distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), allowing for their quantification.[3]

  • Capillary Electrophoresis (CE): Chiral CE is another high-efficiency separation technique where a chiral selector is added to the background electrolyte. It requires minimal sample and solvent but may be less straightforward to implement than HPLC for some applications.

The choice of method depends on factors such as available instrumentation, required sensitivity, sample matrix, and whether a preparative-scale separation is also desired. For most applications in pharmaceutical development, the versatility, robustness, and scalability of chiral HPLC make it the method of choice.

References

Comparison of the pharmacological properties of different pyrrolidine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the pharmacological properties of representative pyrrolidine-based compounds from three distinct classes: nootropics, anti-inflammatory agents, and enzyme inhibitors. The information presented is supported by experimental data to facilitate informed decision-making in drug discovery and development.

Nootropic Agents: Enhancing Cognitive Function

Pyrrolidine-based nootropics, often referred to as "racetams," are a class of drugs investigated for their potential to improve cognitive functions like memory and learning.[4] This section compares the pharmacological profiles of three prominent members: Piracetam, Aniracetam, and Nefiracetam.

Table 1: Comparative Pharmacological Properties of Nootropic Pyrrolidine Derivatives

CompoundPrimary Target(s)Binding Affinity / PotencyKey In Vivo Effects
Piracetam AMPA Receptors (allosteric modulator)[5]Weak modulator; binds to GluA2 and GluA3 subunits[6][5]Improves memory in animal models of amnesia
Aniracetam AMPA Receptors (allosteric modulator)[6][7]Potentiates AMPA receptor currents[7]Anxiolytic and cognition-enhancing effects
Nefiracetam GABA-A Receptors, Neuronal Nicotinic Acetylcholine Receptors (nAChRs)[8][9]IC50 = 8.5 nM for GABA-A receptor[10]Ameliorates amnesia induced by GABA-A antagonists and scopolamine[11]
Signaling Pathways and Mechanisms of Action

The cognitive-enhancing effects of these nootropics are believed to be mediated through distinct signaling pathways.

nootropic_pathways cluster_piracetam Piracetam cluster_aniracetam Aniracetam cluster_nefiracetam Nefiracetam Piracetam Piracetam AMPAR_P AMPA Receptors (GluA2/GluA3) Piracetam->AMPAR_P Allosteric Modulation Ca_Influx_P ↑ Ca2+ Influx AMPAR_P->Ca_Influx_P LTP_P Long-Term Potentiation Ca_Influx_P->LTP_P Aniracetam Aniracetam AMPAR_A AMPA Receptors Aniracetam->AMPAR_A Allosteric Modulation Desensitization_A ↓ Desensitization AMPAR_A->Desensitization_A Synaptic_Transmission_A ↑ Synaptic Transmission Desensitization_A->Synaptic_Transmission_A Nefiracetam Nefiracetam GABA_A GABA-A Receptors Nefiracetam->GABA_A nAChR Nicotinic ACh Receptors Nefiracetam->nAChR GABAergic_Transmission Modulation of GABAergic Tone GABA_A->GABAergic_Transmission Cholinergic_Transmission ↑ Cholinergic Transmission nAChR->Cholinergic_Transmission

Signaling pathways of nootropic pyrrolidine compounds.
Experimental Protocols

Passive Avoidance Test: This test assesses long-term memory in rodents.[12][13]

  • Apparatus: A two-compartment box with a light and a dark chamber separated by a door. The floor of the dark chamber is equipped with an electric grid.

  • Acquisition Phase: An animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Retention Phase: 24 hours later, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[12] Nootropic compounds are administered before the acquisition phase to evaluate their effect on memory consolidation.

Anti-inflammatory Agents: Targeting Cyclooxygenases

Certain pyrrolidine derivatives exhibit potent anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[14][15]

Table 2: Comparative Inhibitory Activity of Pyrrolidine-Based COX Inhibitors

Compound ClassTargetRepresentative IC50 Values (µM)Selectivity Index (COX-1/COX-2)
Pyrrolidine-2,5-diones COX-1, COX-2COX-1: >100; COX-2: 0.52 - 22.25[16]Varies, with some compounds showing high selectivity for COX-2
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones COX-1, COX-2Varies depending on substitution[14]Most tested compounds showed stronger COX-2 selectivity than meloxicam[14]
Experimental Workflow: In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[17][18][19][20]

carrageenan_workflow Animal_Grouping Animal Grouping (e.g., Rats) Compound_Admin Compound Administration (Oral or IP) Animal_Grouping->Compound_Admin Carrageenan_Injection Subplantar Injection of 1% Carrageenan Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Different Time Points Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Workflow for the carrageenan-induced paw edema assay.
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.

Enzyme Inhibitors: Modulating Key Biological Processes

Pyrrolidine-containing compounds have been successfully developed as potent and selective inhibitors of various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV) and Phosphodiesterase 4 (PDE4).

DPP-IV Inhibitors for Type 2 Diabetes

DPP-IV inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones. Several pyrrolidine-based DPP-IV inhibitors have been developed.[9]

Table 3: Inhibitory Potency of Representative Pyrrolidine-Based DPP-IV Inhibitors

Compound ClassRepresentative CompoundDPP-IV IC50 (nM)
Cyanopyrrolidines Vildagliptin~2.3
Pyrrolidine Sulfonamides Compound B-XI11,320 ± 1590[22]
Chromone-based Thiosemicarbazones with Pyrrolidine Compound 2f1.266 ± 0.264[23]
PDE4 Inhibitors for Inflammatory Diseases

Rolipram is a selective PDE4 inhibitor that has been extensively studied for its anti-inflammatory and neurological effects.[24][25]

Table 4: Inhibitory Potency of Rolipram against PDE4 Isoforms

PDE4 IsoformRolipram IC50 (nM)
PDE4A ~3[24][25]
PDE4B ~130[24][25]
PDE4D ~240[24][25]
Experimental Protocols

In Vitro DPP-IV Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic or chromogenic substrate by the DPP-IV enzyme.[26][27][28]

  • Reagents:

    • Human recombinant DPP-IV enzyme.

    • Substrate: Gly-Pro-p-nitroanilide (for colorimetric assay) or Gly-Pro-AMC (for fluorometric assay).

    • Assay Buffer (e.g., Tris-HCl).

    • Test compounds and a known DPP-IV inhibitor (e.g., Vildagliptin) as a positive control.

  • Procedure:

    • The DPP-IV enzyme is pre-incubated with the test compound at various concentrations.

    • The substrate is added to initiate the reaction.

    • The reaction is incubated at 37°C for a specific duration.

    • The absorbance or fluorescence is measured using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.[29]

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization):

  • Principle: This assay measures the change in polarization of a fluorescently labeled cAMP substrate upon hydrolysis by PDE4.[2][30]

  • Reagents:

    • Recombinant human PDE4 enzyme.

    • FAM-labeled cAMP (fluorescent substrate).

    • Assay buffer.

    • Test compounds and a known PDE4 inhibitor (e.g., Rolipram) as a positive control.

  • Procedure:

    • The PDE4 enzyme is incubated with serial dilutions of the test compound.

    • The FAM-labeled cAMP substrate is added to start the reaction.

    • After incubation, the fluorescence polarization is measured.

    • Inhibition of PDE4 prevents the hydrolysis of FAM-cAMP, resulting in a low polarization signal.

    • The IC50 value is determined from the dose-response curve.[30]

This guide provides a snapshot of the diverse pharmacological landscape of pyrrolidine-based compounds. The presented data and experimental protocols are intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

References

A Comparative Guide to the Validation of Stereochemistry in (R)-3-Methoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control and confirmation of stereochemistry are paramount in modern drug discovery and development. Enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of key analytical techniques for the validation of the stereochemistry of (R)-3-Methoxypyrrolidine and its derivatives. It offers an objective overview of chromatographic and spectroscopic methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable approach for their needs.

Overview of Analytical Techniques

The validation of the stereochemistry of chiral compounds like this compound derivatives primarily relies on three powerful analytical techniques: Chiral Chromatography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Each method offers unique advantages and is suited for different stages of research and development, from high-throughput screening to definitive structural elucidation.

  • Chiral Chromatography (HPLC, SFC, GC): These separation techniques are the workhorses for determining enantiomeric purity (enantiomeric excess, ee). They utilize a chiral environment, most commonly a chiral stationary phase (CSP), to physically separate enantiomers, allowing for their individual quantification.

  • NMR Spectroscopy with Chiral Auxiliaries: This spectroscopic method is invaluable for determining both enantiomeric excess and absolute configuration. By derivatizing the chiral amine with a chiral agent, diastereomers are formed which exhibit distinct signals in the NMR spectrum.

  • X-ray Crystallography: This technique provides unambiguous determination of the absolute stereochemistry of a molecule by mapping its three-dimensional structure in a crystal lattice. It is considered the "gold standard" for stereochemical assignment.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative enantiomeric excess determination, absolute configuration assignment, or high-throughput capabilities.

FeatureChiral Chromatography (HPLC/SFC/GC)NMR with Chiral AuxiliariesX-ray Crystallography
Primary Application Enantiomeric excess (ee) determinationEnantiomeric excess (ee) and absolute configurationAbsolute configuration
Sample Throughput High (especially with SFC)ModerateLow
Sample Requirement Small (µg to mg)Moderate (mg)Requires single crystal
Instrumentation HPLC, SFC, or GC system with a chiral columnNMR spectrometerX-ray diffractometer
Data Interpretation Relatively straightforward (peak integration)Requires spectral analysis and comparisonComplex, requires specialized software
Strengths - High accuracy and precision for ee determination- Wide applicability- High-throughput options (SFC)- Provides both ee and absolute configuration- No need for physical separation of enantiomers- Unambiguous determination of absolute stereochemistry
Limitations - Requires method development for each compound- Does not directly provide absolute configuration- Derivatization step required- Potential for kinetic resolution- Requires a suitable single crystal, which can be difficult to obtain

Chiral Chromatography: HPLC, SFC, and GC

Chiral chromatography is a powerful tool for separating enantiomers and determining their relative amounts. The choice between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte. For a semi-volatile compound like 3-methoxypyrrolidine, all three techniques can be considered.

Data Presentation: Comparison of Chiral Chromatography Methods for Primary Amines

The following table presents a hypothetical but representative comparison of data for the enantiomeric separation of a chiral amine on different chromatographic platforms.

ParameterChiral HPLCChiral SFCChiral GC
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak series)Polysaccharide-based or Cyclofructan-basedCyclodextrin-based
Typical Mobile Phase Hexane/Ethanol with additives (e.g., DEA)CO₂/Methanol with additives (e.g., TFA/TEA)Inert gas (e.g., H₂, He)
Typical Analysis Time 10 - 30 min< 10 min5 - 20 min
Resolution (Rs) > 1.5> 1.5> 1.5
Solvent Consumption HighLowVery Low
Throughput ModerateHighModerate

Data is representative and actual values will vary depending on the specific compound and analytical conditions.

Experimental Workflow: Chiral HPLC/SFC Method Development

cluster_0 Method Development Workflow start Racemic Standard of 3-Methoxypyrrolidine Derivative csp_screen Screen Chiral Stationary Phases (e.g., Polysaccharide, Cyclodextrin) start->csp_screen mp_screen Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_screen->mp_screen optimization Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) mp_screen->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation analysis Analysis of (R)-Enantiomer Sample validation->analysis

Caption: Workflow for developing a chiral HPLC/SFC method.

Experimental Protocol: Chiral HPLC Screening for 3-Methoxypyrrolidine Derivatives
  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic 3-methoxypyrrolidine derivative in the initial mobile phase.

  • Column Selection: Screen a set of chiral stationary phases (CSPs) with broad enantioselectivity, such as those based on amylose and cellulose derivatives (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane/Ethanol (90:10 v/v) with 0.1% diethylamine (DEA) as an additive to improve peak shape for the basic amine.

    • Polar Organic Mode: Use a mobile phase of Acetonitrile/Methanol (90:10 v/v) with 0.1% DEA.

    • Reversed Phase: Use a mobile phase of Acetonitrile/Water with an appropriate buffer.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

  • Optimization: Once initial separation is observed, optimize the resolution (Rs > 1.5) by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.

  • Validation: Validate the optimized method for linearity, accuracy, precision, and robustness according to ICH guidelines.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is a powerful method for determining both the enantiomeric excess and the absolute configuration of chiral amines. The reaction of the (R)- and (S)-enantiomers of the amine with a single enantiomer of the CDA forms a mixture of diastereomers. These diastereomers have different spatial arrangements and, consequently, their corresponding nuclei will experience different magnetic environments, leading to separate signals in the NMR spectrum.

Data Presentation: Expected NMR Data for Diastereomeric Amides
Proton near Chiral CenterChemical Shift (δ) of Diastereomer from (R)-amineChemical Shift (δ) of Diastereomer from (S)-amineΔδ (δS - δR)
Hα to Nitrogen e.g., 3.50 ppme.g., 3.55 ppm+0.05 ppm
Methoxy Protons (-OCH₃) e.g., 3.30 ppme.g., 3.28 ppm-0.02 ppm
Pyrrolidine Ring Protons VariesVariesVaries

The sign of Δδ can be used to infer the absolute configuration based on established models for Mosher's amides.

Experimental Workflow: Mosher's Acid Analysis

cluster_1 Mosher's Acid Analysis Workflow start Chiral Amine (e.g., 3-Methoxypyrrolidine) react_R React with (R)-Mosher's Acid Chloride start->react_R react_S React with (S)-Mosher's Acid Chloride start->react_S nmr_R Acquire NMR Spectrum of (R)-MTPA Amide react_R->nmr_R nmr_S Acquire NMR Spectrum of (S)-MTPA Amide react_S->nmr_S analyze Analyze Spectra: 1. Integrate signals for ee 2. Calculate Δδ for abs. config. nmr_R->analyze nmr_S->analyze result Validated Stereochemistry analyze->result

Caption: Workflow for determining enantiomeric excess and absolute configuration using Mosher's acid.

Experimental Protocol: Preparation of Mosher's Amides of 3-Methoxypyrrolidine
  • Reaction Setup: In a clean, dry NMR tube, dissolve approximately 5 mg of the 3-methoxypyrrolidine derivative in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Addition of Base: Add a slight excess of anhydrous pyridine (approximately 1.2 equivalents).

  • Derivatization: Add a slight molar excess (approximately 1.1 equivalents) of enantiomerically pure (R)-(-)-Mosher's acid chloride. Cap the NMR tube and gently mix.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction is typically complete within 1-2 hours and can be monitored by TLC or by acquiring periodic ¹H NMR spectra.

  • Repeat with (S)-Mosher's Acid Chloride: In a separate NMR tube, repeat steps 1-4 using (S)-(+)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.

    • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The ratio of the integrals corresponds to the enantiomeric ratio of the starting amine.

    • For absolute configuration determination, assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR). Compare the signs of the Δδ values to the established Mosher's model for amides.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.

Logical Relationship: From Molecule to Structure

cluster_2 X-ray Crystallography Logic molecule Enantiomerically Pure This compound Derivative crystal Grow Single Crystal molecule->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction structure Structure Solution and Refinement diffraction->structure abs_config Determination of Absolute Configuration (e.g., Flack Parameter) structure->abs_config final_structure Unambiguous 3D Structure abs_config->final_structure

Caption: Logical flow for absolute structure determination by X-ray crystallography.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: The primary challenge is to grow a single crystal of the this compound derivative of suitable size and quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent systems should be screened.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, including the absolute stereochemistry. The Flack parameter is a key indicator for confirming the absolute configuration of the crystal structure.

Conclusion

The validation of the stereochemistry of this compound derivatives is a critical aspect of their development for pharmaceutical applications. Chiral chromatography, particularly SFC, offers a high-throughput and accurate method for determining enantiomeric purity. NMR spectroscopy with chiral derivatizing agents like Mosher's acid provides a powerful tool for both quantifying enantiomeric excess and assigning absolute configuration. For unambiguous proof of stereochemistry, single-crystal X-ray crystallography remains the definitive technique. The selection of the most appropriate method will depend on the specific goals of the analysis, the stage of development, and the available resources. A combination of these techniques often provides the most comprehensive and robust validation of the stereochemical integrity of a chiral drug candidate.

A Comparative Guide to the Cytotoxicity and ADME Profiling of Novel (R)-3-Methoxypyrrolidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-methoxypyrrolidine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance their pharmacological properties.[1] This guide provides a comparative framework for evaluating the in vitro cytotoxicity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of new chemical entities containing this moiety. Here, we present a hypothetical novel molecule, "Compound M," and compare its performance against a standard comparator, "Compound X," using established experimental protocols.

I. Comparative Cytotoxicity Profile

The initial assessment of any potential therapeutic agent involves determining its cytotoxic potential to identify a therapeutic window.[2] In vitro cytotoxicity assays are fundamental for screening compounds and understanding their mechanisms of cell death.[3]

Table 1: In Vitro Cytotoxicity (IC50, µM) of Compound M vs. Compound X

Cell LineCompound M (IC50 in µM)Compound X (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 (Breast Cancer)25.6 ± 2.118.4 ± 1.51.2 ± 0.3
HepG2 (Liver Cancer)32.1 ± 3.522.9 ± 2.82.5 ± 0.4
A549 (Lung Cancer)19.8 ± 1.915.2 ± 1.30.9 ± 0.2
HEK293 (Normal Kidney)> 10085.7 ± 7.65.1 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments. A higher IC50 value indicates lower cytotoxicity.

II. Comparative ADME Profile

Early in vitro ADME testing is crucial for predicting a compound's pharmacokinetic behavior in vivo, helping to identify candidates with favorable drug-like properties.[4][5][6]

Table 2: In Vitro ADME Profile of Compound M vs. Compound X

AssayParameterCompound MCompound X
Metabolic Stability Half-life (t½) in Human Liver Microsomes (min)4528
Intrinsic Clearance (CLint) (µL/min/mg)15.424.8
CYP450 Inhibition IC50 CYP3A4 (µM)> 5012.5
IC50 CYP2D6 (µM)> 5025.1
Plasma Protein Binding % Bound (Human)85%92%
Aqueous Solubility Kinetic Solubility at pH 7.4 (µg/mL)11278

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data.

Cytotoxicity Assays

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][7]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., 0.1 µM to 100 µM). A vehicle control (e.g., DMSO) and a no-treatment control are included.[7] Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the control.[3]

2. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with compromised plasma membranes.[3]

  • Cell Treatment: Cells are seeded and treated with test compounds as described for the MTT assay. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included.[3]

  • Supernatant Collection: After incubation, an aliquot of the cell culture supernatant is transferred to a new 96-well plate.[3]

  • LDH Reaction: The LDH reaction mixture is added to each well according to the manufacturer's instructions, and the plate is incubated in the dark at room temperature.

  • Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 490 nm). The percentage of cytotoxicity is calculated relative to the maximum LDH release control.

ADME Assays

1. Metabolic Stability in Liver Microsomes

This assay assesses the rate at which a compound is metabolized by cytochrome P450 enzymes in the liver.[5]

  • Incubation: The test compound (typically at 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) and an NADPH regenerating system in a buffer at 37°C.[4][8]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[4] The half-life (t½) and intrinsic clearance (CLint) are then calculated.

2. CYP450 Inhibition Assay

This assay determines if a test compound inhibits the activity of major CYP450 enzymes, which is crucial for predicting potential drug-drug interactions.[8]

  • Incubation: A specific CYP isoform substrate is incubated with human liver microsomes, an NADPH regenerating system, and the test compound at various concentrations.[8]

  • Metabolite Formation: The reaction is allowed to proceed for a set time at 37°C and is then stopped.

  • Analysis: The formation of the specific metabolite is quantified by LC-MS/MS.

  • Data Interpretation: The results are expressed as the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.[8]

Visualizing the Drug Discovery Workflow

The following diagram illustrates the logical flow from initial cytotoxicity screening to more detailed ADME profiling in the early stages of drug discovery.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 In Vitro ADME Profiling A Compound Library (incl. Compound M) B High-Throughput Screening (e.g., MTT Assay on Cancer Lines) A->B C IC50 Determination & Hit Identification B->C D Counter-Screening (Normal Cell Lines, e.g., HEK293) C->D E Selection of Compounds with Favorable Therapeutic Window D->E F Metabolic Stability (Liver Microsomes) E->F Promising Hits G CYP450 Inhibition (Major Isoforms) E->G H Plasma Protein Binding E->H I Aqueous Solubility E->I J Lead Candidate Selection F->J G->J H->J I->J

Early-stage drug discovery workflow for novel compounds.

References

A Comparative Guide to the Synthesis of (R)-3-Methoxypyrrolidine: Established Routes vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Methoxypyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of novel therapeutic agents. Its synthesis with high enantiomeric purity and overall yield is a critical aspect of the drug discovery and development process. This guide provides an objective comparison of established and emerging synthetic methodologies for this compound, offering a comprehensive overview of key performance indicators and detailed experimental protocols to inform route selection.

Executive Summary

The synthesis of this compound typically commences from the readily available chiral precursor, (R)-3-hydroxypyrrolidine. The core transformation involves the methylation of the hydroxyl group. This guide benchmarks two primary approaches: a classical Williamson ether synthesis and a potentially more sustainable approach using dimethyl carbonate. Both methods necessitate the use of a nitrogen protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, to ensure chemoselectivity. The choice of methodology will ultimately depend on factors such as cost, scalability, safety, and environmental impact.

Data Presentation: A Side-by-Side Comparison of Synthetic Routes

The following table summarizes the key quantitative data for two distinct synthetic routes to this compound, starting from (R)-3-hydroxypyrrolidine. Both routes involve a three-step sequence: N-protection, O-methylation, and N-deprotection.

StepParameterRoute 1: Classical Williamson Ether Synthesis Route 2: Green Methylation with Dimethyl Carbonate
1. N-Protection Product N-Boc-(R)-3-hydroxypyrrolidineN-Boc-(R)-3-hydroxypyrrolidine
Yield >95%>95%
Purity HighHigh
2. O-Methylation Product N-Boc-(R)-3-methoxypyrrolidineN-Boc-(R)-3-methoxypyrrolidine
Reagents Sodium hydride, Methyl iodidePotassium carbonate, Dimethyl carbonate
Yield ~90%~85%
Purity HighHigh
3. N-Deprotection Product This compoundThis compound
Reagents Trifluoroacetic acid or HCl in DioxaneTrifluoroacetic acid or HCl in Dioxane
Yield >90%>90%
Purity High (as salt or free base)High (as salt or free base)
Overall Typical Overall Yield ~77%~72%
Key Advantages High yielding, well-establishedUses less toxic and more environmentally benign methylating agent.
Key Disadvantages Use of hazardous reagents (NaH, MeI)Potentially slightly lower yields in the methylation step.

Experimental Protocols

Route 1: Classical Williamson Ether Synthesis

This route represents a robust and high-yielding, albeit traditional, approach to the synthesis of this compound.

Step 1: Synthesis of N-Boc-(R)-3-hydroxypyrrolidine

To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-(R)-3-hydroxypyrrolidine as a crude product, which is often of sufficient purity for the subsequent step.

Step 2: Synthesis of N-Boc-(R)-3-methoxypyrrolidine

To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield N-Boc-(R)-3-methoxypyrrolidine.

Step 3: Synthesis of this compound (N-Deprotection)

N-Boc-(R)-3-methoxypyrrolidine (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane (5-10 eq). The reaction mixture is stirred at room temperature for 1-4 hours. The solvent is then removed under reduced pressure to yield this compound hydrochloride as a solid. The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent.

Route 2: Green Methylation with Dimethyl Carbonate

This route offers a more environmentally friendly alternative by replacing the hazardous methyl iodide and sodium hydride with dimethyl carbonate and a milder base.

Step 1: Synthesis of N-Boc-(R)-3-hydroxypyrrolidine

This step is identical to Step 1 in Route 1.

Step 2: Synthesis of N-Boc-(R)-3-methoxypyrrolidine

A mixture of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq), potassium carbonate (2.0 eq), and dimethyl carbonate (DMC) (5-10 eq) in N,N-dimethylformamide (DMF) is heated at 80-100 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-Boc-(R)-3-methoxypyrrolidine.

Step 3: Synthesis of this compound (N-Deprotection)

This step is identical to Step 3 in Route 1.

Mandatory Visualization

Benchmark_Methodologies cluster_start Starting Material cluster_route1 Route 1: Williamson Ether Synthesis cluster_route2 Route 2: Green Methylation cluster_product Final Product start (R)-3-Hydroxypyrrolidine r1_step1 N-Protection (Boc)₂O, Et₃N, DCM start->r1_step1 r2_step1 N-Protection (Boc)₂O, Et₃N, DCM start->r2_step1 r1_step2 O-Methylation NaH, MeI, THF r1_step1->r1_step2 N-Boc-(R)-3-hydroxypyrrolidine r1_step3 N-Deprotection HCl/Dioxane or TFA r1_step2->r1_step3 N-Boc-(R)-3-methoxypyrrolidine product This compound r1_step3->product r2_step2 O-Methylation K₂CO₃, DMC, DMF r2_step1->r2_step2 N-Boc-(R)-3-hydroxypyrrolidine r2_step3 N-Deprotection HCl/Dioxane or TFA r2_step2->r2_step3 N-Boc-(R)-3-methoxypyrrolidine r2_step3->product

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

Both the classical Williamson ether synthesis and the greener methylation with dimethyl carbonate provide viable pathways to high-purity this compound. The Williamson ether synthesis is a well-established and high-yielding method, but it relies on hazardous and toxic reagents. The dimethyl carbonate route offers a safer and more environmentally conscious alternative, albeit with potentially slightly lower yields in the methylation step. The selection of the optimal synthetic route will therefore involve a careful consideration of the specific requirements of the project, balancing factors of yield, cost, safety, and environmental impact. Further process optimization of the greener route could potentially improve its yield, making it an even more attractive option for the large-scale production of this important chiral building block.

Comparative Docking Studies of (R)-3-Methoxypyrrolidine Derivatives: A Review of Their Potential as Melanocortin-4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular interactions of novel compounds with their protein targets is paramount. This guide provides a comparative overview of the docking studies of (R)-3-Methoxypyrrolidine derivatives, with a focus on their promising activity as agonists for the Melanocortin-4 Receptor (MC4R), a key target in the treatment of obesity.

Data Presentation

Due to the limited availability of specific, comparative quantitative data from publicly available research, a detailed table of docking scores and binding affinities for a series of this compound derivatives cannot be provided at this time. Research in this area, particularly structure-activity relationship (SAR) studies, is often proprietary and published in a manner that protects sensitive intellectual property. The most relevant studies on spiroindane-based MC4R agonists allude to extensive SAR, but do not provide comprehensive tables of docking results for a range of derivatives containing the this compound moiety.

Experimental Protocols

The methodologies employed in the assessment of this compound derivatives and other MC4R modulators typically involve a combination of computational and experimental techniques to predict and validate their binding affinity and functional activity.

Molecular Docking Protocols

Molecular docking simulations are crucial for predicting the binding mode and affinity of ligands to their target proteins. A typical workflow for docking this compound derivatives to the MC4R would involve the following steps:

  • Protein Preparation: A high-resolution 3D structure of the human MC4R is obtained from a protein structure database or generated using homology modeling. The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Ligand Preparation: The 3D structures of the this compound derivatives are generated and optimized to their lowest energy conformation.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding poses of the ligands within the MC4R binding pocket. The program calculates a docking score, which is an estimation of the binding affinity.

  • Analysis of Results: The predicted binding poses and docking scores are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Experimental Workflow for Binding Affinity Determination

Experimental validation of the computational predictions is essential. A common method to determine the binding affinity of compounds to a receptor is the competitive radioligand binding assay.

G cluster_workflow Binding Affinity Assay Workflow start Start: Prepare MC4R-expressing cell membranes incubation Incubate membranes with radioligand and varying concentrations of This compound derivative start->incubation Step 1 separation Separate bound from free radioligand (e.g., via filtration) incubation->separation Step 2 quantification Quantify bound radioactivity separation->quantification Step 3 analysis Data Analysis: - Generate competition curve - Calculate IC50 and Ki values quantification->analysis Step 4 end_node End: Determine Binding Affinity analysis->end_node Step 5

Caption: Workflow for determining the binding affinity of this compound derivatives to MC4R.

Signaling Pathway

The Melanocortin-4 Receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

G cluster_pathway MC4R Signaling Pathway ligand This compound Derivative (Agonist) mc4r MC4R ligand->mc4r Binds to g_protein G-protein (Gs) mc4r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., reduced food intake) pka->downstream Phosphorylates targets leading to

Caption: Simplified signaling pathway of the Melanocortin-4 Receptor (MC4R) upon agonist binding.

Safety Operating Guide

Proper Disposal of (R)-3-Methoxypyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (R)-3-Methoxypyrrolidine based on general laboratory safety principles and data for similar chemical compounds. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the most accurate and compliant procedures.

The proper disposal of this compound is crucial for ensuring laboratory safety and environmental protection. As a pyrrolidine derivative, this compound is likely to be classified as a hazardous chemical, necessitating disposal as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Use a fume hood to avoid inhalation of vapors.[2]

Step-by-Step Disposal Procedure

  • Waste Identification and Collection:

    • Treat all this compound waste, including contaminated materials (e.g., pipette tips, absorbent pads), as hazardous waste.[1]

    • Collect liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).[2][4] Ensure the container is in good condition.

    • Do not mix this compound with incompatible wastes. It is best practice to collect different types of chemical waste in separate containers.[5][6]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2][4]

    • The label must include the full chemical name: "this compound."[2]

    • Indicate the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.

  • Storage:

    • Keep the waste container securely sealed at all times, except when adding waste.[1][4][5]

    • Store the container in a designated and well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][5]

    • The storage area should be away from heat, sparks, and open flames.[7][8]

    • Ensure secondary containment, such as a tray, is used to capture any potential leaks.[6]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][4]

    • Provide the EHS department or contractor with all necessary information about the waste.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[2][7]

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and immediately contact your institution's EHS department.[2]

Quantitative Safety Data for Pyrrolidine Derivatives

While a specific SDS for this compound was not located, the following table summarizes key safety data for the parent compound, Pyrrolidine, which should be considered indicative of the potential hazards.

Data PointValueSource
CAS Number 123-75-1[8][9]
Molecular Formula C4H9N[8]
Flash Point 3°C (37.4°F)[8]
OSHA Hazard Classification Flammable Liquid, Corrosive[8]
GHS Pictograms Flame, Corrosion, Health Hazard, Exclamation Mark[9]
Hazard Statements Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[9]
Precautionary Statements Keep away from heat/sparks/open flames. Wear protective gloves/clothing/eye protection. Do not breathe vapors.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Compatible, Labeled Container ppe->collect spill Spill Occurs? collect->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes store Store Sealed Container in Satellite Accumulation Area spill->store No cleanup->collect contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Disposed by Licensed Professional contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for (R)-3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of (R)-3-Methoxypyrrolidine, tailored for laboratory and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar pyrrolidine derivatives and volatile organic compounds (VOCs).

Immediate Safety Considerations: this compound should be handled with caution, assuming it may be a flammable, corrosive, and toxic substance.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate personal protective equipment.[2] The following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Safety goggles are the minimum requirement.[1] For operations with a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is mandatory.[1] For larger quantities or in case of a significant spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: If work cannot be conducted in a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][4]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment and reagents before introducing this compound.

    • Have a spill kit readily accessible. The kit should contain an inert absorbent material like vermiculite or sand.[1]

    • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[5]

  • Handling:

    • Wear all required PPE as outlined above.

    • Dispense the chemical slowly and carefully to avoid splashing or aerosol generation.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[3]

    • Avoid contact with skin, eyes, and clothing.[4][5]

    • Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

    • Clean the work area and any contaminated equipment.

    • Remove PPE carefully to avoid self-contamination and dispose of it as outlined in the disposal plan.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a compatible material (e.g., glass or a suitable plastic).

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, corrosive, toxic).[1]

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[1][7]

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Follow all local, regional, and national regulations.[6]

Quantitative Safety Data

Data PointValue/ClassificationCompound/Class
DOT Hazard Classification Hazard Class: 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine
Boiling Point 87 - 88 °CPyrrolidine[3]
Density 0.852 g/cm³ at 25 °CPyrrolidine[3]
Vapor Pressure High (characteristic of VOCs)Volatile Organic Compounds[8]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operation Operational Context A Identify Chemical: This compound B Review available SDS/literature for similar compounds (e.g., Pyrrolidine) A->B C Assess potential hazards: - Flammable - Corrosive - Toxic - Volatile B->C H Task Evaluation: - Small scale synthesis? - Large scale transfer? - Risk of aerosol generation? C->H D Eye Protection: Safety Goggles (minimum) Face Shield (if splash risk) E Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) F Body Protection: Lab Coat (minimum) Chemical-Resistant Apron/Coveralls (for larger quantities/spills) G Respiratory Protection: Work in Fume Hood (preferred) NIOSH-approved respirator with organic vapor cartridge (if needed) H->D H->E H->F H->G

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Methoxypyrrolidine
Reactant of Route 2
(R)-3-Methoxypyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.